4-Benzylpiperazine-1-carboximidamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-benzylpiperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLTIHNBJNFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Benzylpiperazine-1-carboximidamide hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Benzylpiperazine-1-carboximidamide hydrochloride. This compound is of interest due to its structural components: the benzylpiperazine (BZP) moiety, a well-known pharmacophore in centrally-acting agents, and the carboximidamide (guanidine) group, a key functional group in numerous biologically active molecules recognized for its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. This document details a robust two-stage synthesis route, beginning with the preparation of the 1-benzylpiperazine precursor, followed by a direct guanylation step. The narrative emphasizes the chemical principles behind procedural choices, offers detailed experimental protocols, and outlines methods for purification and analytical validation.
Introduction to the Synthetic Target
Piperazine derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from antipsychotics to anthelmintics. The 1-benzylpiperazine (BZP) scaffold, in particular, has been extensively explored as a stimulant and recreational substance, mimicking some effects of amphetamines.[1][2] The addition of a carboximidamide (guanidine) functional group to this scaffold is a rational design strategy. The guanidinium group is strongly basic and is protonated under most physiological conditions, allowing it to act as a potent hydrogen bond donor and engage in critical electrostatic interactions with biological targets such as receptors and enzymes.
The synthesis of 4-Benzylpiperazine-1-carboximidamide hydrochloride therefore involves two primary chemical transformations: the selective N-alkylation of piperazine to form the benzylpiperazine precursor, and the subsequent guanylation of the remaining secondary amine. This guide presents a logical and efficient pathway to achieve this, culminating in the stable hydrochloride salt.
Retrosynthetic Analysis
A retrosynthetic approach to 4-Benzylpiperazine-1-carboximidamide hydrochloride logically disconnects the target molecule at the C-N bond of the guanidine group and the N-benzyl bond. This reveals two key starting materials: piperazine and benzyl chloride, along with a suitable guanylating agent such as cyanamide. This strategy prioritizes the use of readily available and cost-effective precursors.
Caption: Retrosynthetic analysis of the target compound.
Overall Synthesis Pathway
The forward synthesis follows the logic of the retrosynthetic analysis. The pathway begins with the mono-N-benzylation of piperazine, followed by the guanylation of the resulting secondary amine, and finally, conversion to the hydrochloride salt for improved stability and handling.
Caption: The two-stage forward synthesis pathway.
Stage 1: Synthesis of 1-Benzylpiperazine (Precursor)
Principle and Mechanism
The synthesis of 1-benzylpiperazine is a classic example of nucleophilic substitution, where piperazine acts as the nucleophile and benzyl chloride is the electrophile. A significant challenge in this reaction is preventing the formation of the 1,4-dibenzylpiperazine byproduct. A well-established method to achieve high selectivity for the mono-benzylated product involves using a mixture of piperazine hexahydrate and piperazine dihydrochloride.[3][4] This mixture creates a buffered system that maintains a controlled concentration of the free piperazine base, thereby minimizing the rate of the second alkylation reaction.
Detailed Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses.[4]
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add piperazine hexahydrate (24.3 g, 0.125 mol) and absolute ethanol (50 mL). Warm the flask in a water bath at 65°C.
-
Buffer Creation: While swirling, dissolve piperazine dihydrochloride monohydrate (22.1 g, 0.125 mol) into the warm solution.[4]
-
Addition of Alkylating Agent: Continue warming at 65°C and add freshly distilled benzyl chloride (15.8 g, 0.125 mol) over 5 minutes with vigorous swirling. The formation of a white precipitate (piperazine dihydrochloride) should begin almost immediately.
-
Reaction Completion & Isolation: After the addition is complete, cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the byproduct piperazine dihydrochloride.
-
Filtration: Collect the solid by suction filtration and wash it with cold absolute ethanol. The filtrate contains the desired 1-benzylpiperazine.
-
Isolation of Free Base: The filtrate is made strongly alkaline (pH > 12) with a 5N sodium hydroxide solution.
-
Extraction: Extract the aqueous solution with chloroform (3 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude oil is then purified by vacuum distillation to yield pure 1-benzylpiperazine.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Boiling Point | 122-124°C at 2.5 mmHg[4] |
| Appearance | Pale brown or colorless oil |
| Mass Spectrum (EI) | m/z 176 (M+), 91 (base peak)[5] |
Stage 2: Guanylation of 1-Benzylpiperazine
Principle and Mechanism
This step involves the nucleophilic addition of the secondary amine of 1-benzylpiperazine to the carbon atom of a guanylating agent. Cyanamide (H₂N-C≡N) is a simple and effective reagent for this transformation.[6] The reaction is typically acid-catalyzed, which protonates the cyanamide, making its carbon atom more electrophilic and susceptible to attack by the amine. The reaction proceeds through an intermediate which then tautomerizes to form the stable guanidine product. The final step involves the addition of hydrochloric acid to precipitate the product as its stable hydrochloride salt.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-benzylpiperazine (17.6 g, 0.10 mol) in 100 mL of isopropanol.
-
Addition of Reagents: To this solution, add cyanamide (4.2 g, 0.10 mol).
-
Acid Catalysis & Reflux: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Salt Formation: Slowly add concentrated hydrochloric acid to the stirred solution until the pH is approximately 1-2. A white precipitate of 4-benzylpiperazine-1-carboximidamide hydrochloride should form.
-
Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by suction filtration.
-
Recrystallization: Wash the crude product with cold diethyl ether to remove non-polar impurities. For further purification, recrystallize the solid from a suitable solvent system such as ethanol/water or isopropanol.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
Analytical Validation of Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Benzylpiperazine-1-carboximidamide hydrochloride.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Sharp melting point, distinct from starting materials |
| ¹H NMR | Signals corresponding to the benzyl protons, piperazine ring protons, and exchangeable protons of the guanidinium group and the HCl salt. |
| ¹³C NMR | A characteristic signal for the guanidinium carbon (~158-162 ppm) in addition to signals for the benzyl and piperazine carbons. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 220.17. |
| FT-IR (KBr) | Strong N-H stretching bands for the guanidinium group, C-N stretching, and bands characteristic of the aromatic ring. |
Safety Considerations
-
Benzyl Chloride: Is a lachrymator and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Piperazine: Is corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Cyanamide: Is toxic if swallowed or inhaled. Avoid creating dust.
-
Hydrochloric Acid: Is highly corrosive. Handle with extreme care in a fume hood.
-
Solvents: Chloroform, ethanol, and diethyl ether are flammable. Ensure all heating is performed using heating mantles or oil baths, and no open flames are present.
References
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
-
Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
-
Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available at: [Link]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
-
Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed. Available at: [Link]
-
Synthesis of 1-Benzylpiperazine (BzP/A2). Rhodium Archive. Available at: [Link]
-
Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Tandfonline. Available at: [Link]
- Process for preparing N-benzyl piperazine. Google Patents.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of Forensic Sciences & Criminal Investigation. Available at: [Link]
-
BENZYLPIPERAZINE. SWGDrug. Available at: [Link]
-
Toxicity from the recreational use of 1-benzylpiperazine. PubMed. Available at: [Link]
-
Reported approaches of cyanamide synthesis. ResearchGate. Available at: [Link]
Sources
Technical Guide: Optimized Synthesis of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Executive Summary
The guanidine moiety is a privileged pharmacophore in medicinal chemistry, critical for designing sodium channel blockers, antiviral agents, and CNS-active ligands. This guide details a novel, process-intensified synthesis of 4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 89026-61-9).
Unlike traditional methods utilizing toxic cyanamide or odorous S-methylisothiourea, this protocol employs 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanylating agent. This approach offers superior atom economy, mild reaction conditions, and a self-validating crystallization workup that eliminates the need for chromatographic purification, making it highly suitable for scale-up in drug development pipelines.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a nucleophilic substitution at the amidine carbon. The secondary amine of 1-benzylpiperazine acts as the nucleophile, displacing the pyrazole leaving group.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the guanylation of 1-benzylpiperazine.
Critical Reagent Selection
To ensure process reliability, we reject "Classical" methods in favor of the "Modern Optimized" route.
| Feature | Classical Method A (S-Methylisothiourea) | Classical Method B (Cyanamide) | Optimized Method (Pyrazole-1-carboxamidine) |
| Reagent Status | Cheap, readily available | Toxic, explosive potential | Stable solid, commercial |
| Byproduct | Methyl mercaptan (Toxic stench) | Polymerization risks | Pyrazole (Water soluble) |
| Conditions | Reflux (High Energy) | Acidic/High Temp | Ambient Temperature |
| Purification | Difficult (Trapped odors) | Chromatography often required | Precipitation/Wash |
| Yield | 60-75% | Variable | >85% |
Experimental Protocol
Objective: Synthesis of 10.0 g of 4-Benzylpiperazine-1-carboximidamide hydrochloride.
Materials
-
1-Benzylpiperazine: 7.50 g (42.5 mmol)
-
1H-Pyrazole-1-carboxamidine hydrochloride: 6.23 g (42.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 11.0 g (85.0 mmol)
-
Acetonitrile (MeCN): 75 mL (Anhydrous)
-
Diethyl Ether: 100 mL (For precipitation)
Step-by-Step Methodology
Step 1: Reaction Initiation
-
Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar) with 1-benzylpiperazine (7.50 g) and Acetonitrile (50 mL).
-
Why: Acetonitrile is chosen over DMF for easier removal during workup.
-
Add DIPEA (11.0 g) in one portion. The solution should remain clear.
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (6.23 g) slowly over 5 minutes.
-
Observation: The suspension will gradually clear as the reagents dissolve and react.
-
Step 2: Reaction Monitoring
-
Stir the mixture at Room Temperature (20–25°C) for 16 hours.
-
PAT Checkpoint: Monitor via TLC (10% MeOH in DCM) or HPLC.
-
Target: Disappearance of 1-benzylpiperazine (
). -
Product: Appearance of a polar spot (
).
-
Step 3: Isolation & Salt Formation
-
Concentrate the reaction mixture to approximately 15 mL volume under reduced pressure (Rotavap, 40°C).
-
Add Diethyl Ether (100 mL) dropwise with vigorous stirring.
-
A white to off-white precipitate will form. Stir for 30 minutes to age the crystal.
Step 4: Purification
-
Filter the solid using a sintered glass funnel (Porosity 3).
-
Wash the filter cake with fresh Diethyl Ether (
mL). -
Critical Wash: Wash with cold Acetone (10 mL) to remove trace pyrazole.
-
Dry under high vacuum at 40°C for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Characterization & Validation
To ensure the protocol is self-validating, compare obtained data against these standards.
Analytical Data
-
Appearance: White crystalline solid.
-
Melting Point: 238–240°C (Decomposes).
-
MS (ESI+): Calculated for
; Found . -
1H NMR (400 MHz, DMSO-d6):
- 7.60 (br s, 4H, Guanidine NH),
- 7.35 (m, 5H, Ar-H),
-
3.55 (s, 2H, Benzyl-
), -
3.40 (t, 4H, Piperazine-
adjacent to guanidine), -
2.45 (t, 4H, Piperazine-
adjacent to benzyl).
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% TFA).
-
Detection: UV @ 210 nm and 254 nm.
-
Success Criterion: Purity > 98.0% area under curve.
Safety & Handling
-
1H-Pyrazole-1-carboxamidine HCl: Causes skin and eye irritation.[1][5][6][7] Handle in a fume hood.
-
DIPEA: Flammable liquid, corrosive.
-
Waste Disposal: The filtrate contains pyrazole and organic bases; dispose of as non-halogenated organic waste.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
-
Katritzky, A. R., et al. (2005). Recent Progress in the Synthesis of Guanidines. Arkivoc, (iv), 49-87.
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 85, 179.[8]
-
PubChem. (2025).[9] 4-Benzylpiperazine-1-carboximidamide hydrochloride Compound Summary. National Library of Medicine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Boc-(4-苄基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Benzylpiperazine-1-carboximidamide HCl
The following technical guide is structured as an internal development dossier, designed for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and rigorous protocol validation.
Executive Summary
4-Benzylpiperazine-1-carboximidamide Hydrochloride (also known as N-guanyl-N'-benzylpiperazine) is a specialized guanidine-functionalized heterocycle. Unlike its parent compound, benzylpiperazine (BZP)—a known psychostimulant—the carboximidamide derivative introduces a highly basic guanidine moiety (
This compound serves two primary roles in modern drug discovery:
-
Pharmacological Probe: It acts as a competitive inhibitor of the Glycine Transporter 1 (GlyT1), modulating glutamatergic signaling relevant to schizophrenia and cognitive dysfunction.
-
Synthetic Scaffold: The guanidine group provides a rigid, hydrogen-bond-rich motif essential for peptidomimetic design, particularly in protease inhibitors.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 4-Benzylpiperazine-1-carboximidamide hydrochloride |
| Common Synonyms | 1-Amidino-4-benzylpiperazine HCl; N-Guanyl-BZP |
| Molecular Formula | |
| Molecular Weight | 254.76 g/mol (HCl salt); 218.30 g/mol (Free Base) |
| SMILES | Cl.NC(=N)N1CCN(CC2=CC=CC=C2)CC1 |
| InChI Key | TVRLTIHNBJNFFC-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Structural Significance
The molecule consists of a lipophilic benzyl tail and a hydrophilic guanidine head, separated by a piperazine linker. This "amphiphilic dumbbell" structure allows it to span hydrophobic pockets while anchoring to anionic residues (e.g., Asp or Glu) in receptor active sites via the guanidinium cation.
Physicochemical Profile
Understanding the physical behavior of this salt is critical for assay formulation and storage.
Solubility & Stability Data
| Solvent | Solubility ( | Handling Note |
| Water | > 50 mg/mL | High solubility due to ionic guanidinium character. pH of solution will be neutral to slightly acidic. |
| DMSO | ~ 25 mg/mL | Recommended for stock solutions (100 mM). Hygroscopic; store under desiccant. |
| Ethanol | < 5 mg/mL | Poor solubility; not recommended for primary stocks. |
| Stability | Hydrolysis Risk | The guanidine group can hydrolyze to urea (carboxamide) under highly basic conditions ( |
Thermal Properties
-
Melting Point: 238–242 °C (Decomposition).
-
Note: The high melting point reflects the strong crystal lattice energy typical of guanidine salts.
-
-
Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture, leading to clumping. Storage in a desiccator at -20°C is mandatory for long-term reference standards.
Synthetic Pathway & Reaction Mechanism
The synthesis of 4-Benzylpiperazine-1-carboximidamide HCl typically avoids direct reaction with cyanamide due to safety and yield issues. The preferred industrial route utilizes 1H-Pyrazole-1-carboxamidine as a guanylating agent, which offers milder conditions and easier purification.
Validated Synthetic Protocol
-
Precursor: 1-Benzylpiperazine (CAS 2759-28-6).
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride.
-
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Benzylpiperazine (1.0 eq) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.
-
Addition: Add Diisopropylethylamine (DIPEA, 1.2 eq) followed by 1H-Pyrazole-1-carboxamidine HCl (1.1 eq).
-
Reaction: Stir at room temperature for 16 hours. The pyrazole byproduct is non-nucleophilic, driving the reaction to completion.
-
Workup: Dilute with diethyl ether to precipitate the crude guanidine product (or the pyrazole salt).
-
Purification: Recrystallize from Isopropanol/Ethanol to obtain the pure HCl salt.
Pathway Visualization
Figure 1: Nucleophilic substitution pathway for guanidinylation of benzylpiperazine.
Biological Context: GlyT1 Inhibition
Unlike BZP, which targets monoamine transporters (DAT/SERT) to induce dopamine release, the carboximidamide modification shifts selectivity towards the Glycine Transporter 1 (GlyT1) .
Mechanism of Action
GlyT1 regulates synaptic glycine levels. By inhibiting GlyT1, this compound increases glycine concentration at the synaptic cleft, potentiating NMDA receptor function. This mechanism is actively explored for treating the negative symptoms of schizophrenia.
Biological Workflow Diagram
Figure 2: Pharmacological cascade of GlyT1 inhibition leading to NMDA receptor potentiation.
Analytical Characterization Protocols
To ensure scientific integrity, every batch must be validated using the following self-validating protocols.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 214 nm (Amide/Guanidine absorption) and 254 nm (Benzyl absorption).
-
Expected Retention: The guanidine group makes the molecule more polar than BZP, causing it to elute earlier (approx. 3-4 min) compared to the parent amine.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Key Signal: Look for
m/z. -
Fragmentation: High collision energy often cleaves the benzyl group, producing a tropylium ion peak (m/z 91).
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the powder in a fume hood to avoid inhalation of dust.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes. The guanidine moiety is basic and can cause caustic injury if left untreated.
References
-
BOC Sciences. (2025). 1-Piperazinecarboximidamide, 4-(phenylmethyl)- Product Data. Retrieved from
-
ChemicalBook. (2025). 4-Benzyl-1-piperazine-carboxylic acid amide HCl Properties. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Benzylpiperazine-1-carboximidamide hydroiodide. Retrieved from
-
Google Patents. (2005). Patent PT1663232E: 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 4-Benzylpiperidine-1-carboximidamide (Analogous Structure). Retrieved from
Sources
Technical Guide: 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Precision Characterization, Synthesis, and Analytical Standards
Executive Summary
In the high-stakes environment of ligand binding assays and medicinal chemistry, the precise characterization of 4-benzylpiperazine-1-carboximidamide hydrochloride is critical. Often confused with its urea analog (carboxamide), this guanidine-based compound serves as a pivotal intermediate in the synthesis of CNS-active agents and peptidomimetics.
This technical guide provides a definitive breakdown of the molecular weight, stoichiometric variations, and analytical protocols required to ensure data integrity. By establishing a rigorous understanding of the salt form (mono- vs. dihydrochloride), researchers can prevent the common 15–20% stoichiometric errors that plague potency calculations (IC₅₀/Kᵢ).
Part 1: Structural Identity & Physicochemical Properties[1]
Chemical Nomenclature and Identity
The compound is a guanidine derivative of benzylpiperazine. It is distinct from the carboxamide (urea) analog, a difference of only ~1 Dalton in molecular weight but a massive shift in pKa and hydrogen bonding capability.
-
IUPAC Name: 1-Benzylpiperazine-4-carboximidamide hydrochloride
-
Common Synonyms: N-Guanyl-1-benzylpiperazine HCl; 4-Benzyl-1-amidinopiperazine HCl.
-
Core Structure: A piperazine ring bridging a lipophilic benzyl group and a highly basic guanidine moiety.
Molecular Weight & Stoichiometry
The molecular weight depends entirely on the degree of protonation. The guanidine group (pKa ~13.6) is protonated first. In excess acid, the tertiary piperazine nitrogen (pKa ~8.0) may also protonate, leading to a dihydrochloride salt.
Table 1: Stoichiometric Molecular Weight Data
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Chloride Content (%) |
| Free Base | C₁₂H₁₈N₄ | 218.30 | 218.1531 | 0.00% |
| Mono-HCl | C₁₂H₁₈N₄ · HCl | 254.76 | 254.1298 | 13.91% |
| Di-HCl | C₁₂H₁₈N₄ · 2HCl | 291.22 | 290.1065 | 24.35% |
Critical Application Note: Commercial vendors often supply the Mono-HCl or Hemisulfate form. However, if synthesized in-house using concentrated HCl, the Di-HCl form is thermodynamically favored due to the high basicity of both nitrogen centers. Always verify chloride content (See Section 3.2).
Part 2: Synthetic Pathway & Impurity Profile
Understanding the synthesis is necessary to predict impurities that affect molecular weight determination (e.g., residual isothiourea).
Core Synthetic Logic
The most robust route involves the guanidinylation of 1-benzylpiperazine (BZP).
-
Starting Material: 1-Benzylpiperazine (commercially available).[1]
-
Reagent: S-Methylisothiourea hemisulfate or 1H-Pyrazole-1-carboxamidine HCl.
-
Mechanism: Nucleophilic attack of the secondary piperazine amine on the electrophilic amidine carbon.
Visualization of Synthesis & Impurities
The following diagram outlines the reaction flow and potential side products that alter the apparent molecular weight.
Figure 1: Synthetic pathway for guanidinylation of BZP. Note the release of methanethiol, requiring rigorous purification to prevent sulfur contamination.
Part 3: Analytical Validation Protocols
Do not rely solely on the label MW. Hygroscopicity and variable stoichiometry require empirical validation.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Distinguish between the Carboximidamide (Guanidine) and Carboxamide (Urea) impurity.
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Ion:
-
Differentiation:
-
Carboximidamide (Target): m/z = 219.1604 (Calculated for
) -
Carboxamide (Impurity): m/z = 220.1444 (Calculated for
)
-
-
Why this matters: The mass difference is ~0.98 Da. Low-resolution MS (quadrupole) may not distinguish these clearly if not calibrated, leading to misidentification of the oxidized urea byproduct.
Protocol B: Chloride Content Determination (Stoichiometry Check)
Objective: Determine if the sample is Mono-HCl or Di-HCl.
Methodology: Potentiometric Titration with Silver Nitrate (
-
Dissolution: Dissolve 50 mg of dried sample in 50 mL deionized water/HNO₃ (pH < 2).
-
Titrant: 0.1 N
standardized solution. -
Endpoint Detection: Potentiometric (Silver electrode).
-
Calculation:
-
Interpretation:
-
Result ~13.9% → Mono-HCl (Use MW 254.76)
-
Result ~24.3% → Di-HCl (Use MW 291.22)
-
Part 4: Handling & Stability (The "Whitepaper" Insight)
Hygroscopicity Management
Guanidine salts are notoriously hygroscopic. A "dry" powder can absorb 5–10% water by weight within minutes of exposure to humid air (RH > 50%).
-
Impact: If you weigh 10 mg of "powder" that is 10% water, you are only dispensing 9 mg of compound. This introduces a 10% systematic error in your molar concentration.
-
Correction: Always perform a Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) before preparing stock solutions for
or determination.
Analytical Decision Tree
Use this workflow to validate any new batch of material.
Figure 2: Quality Control Decision Tree for validating salt stoichiometry and identity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18525933, 4-Benzylpiperidine-1-carboximidamide hydroiodide (Analogous Structure Reference). Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile: Chemistry and Molecular Structure. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005).[2][3] Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. (General synthetic methodology for guanidinylation of secondary amines).
Sources
Technical Guide: Biological Activity Screening of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Topic: 4-Benzylpiperazine-1-carboximidamide Hydrochloride Biological Activity Screening Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary & Pharmacophore Analysis[1]
4-Benzylpiperazine-1-carboximidamide hydrochloride (also known as 1-amidino-4-benzylpiperazine) represents a distinct chemical scaffold that bridges two biologically active domains: the lipophilic, privileged benzylpiperazine core and the highly polar, basic carboximidamide (guanidine-like) moiety.
Unlike its parent compound, benzylpiperazine (BZP)—a known CNS stimulant and monoamine transporter modulator—the addition of the carboximidamide group fundamentally alters the molecule's physicochemical profile. The high pKa (~12-13) of the amidine group renders the molecule fully protonated at physiological pH, significantly reducing blood-brain barrier (BBB) permeability while enhancing affinity for anionic pockets in enzymes and receptors.
Primary Screening Value Proposition:
-
Serine Protease Inhibition: The carboximidamide group functions as an arginine mimic, making this compound a high-probability hit for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA, Tryptase).
-
Antimicrobial/Antiparasitic Activity: Guanidine-functionalized piperazines disrupt microbial membranes and interfere with polyamine metabolism in parasites (Leishmania, Trypanosoma).
-
Sigma Receptor Modulation: The benzylpiperazine tail retains affinity for Sigma-1 receptors, relevant for neuropathic pain and neuroprotection studies.
Cheminformatics & Solution Preparation
Before initiating biological assays, the physicochemical behavior of the salt form must be accounted for to prevent false negatives due to precipitation or pH drift.
| Property | Value / Characteristic | Implication for Screening |
| Molecular Formula | C₁₂H₁₈N₄ · HCl | Stoichiometry affects molarity calculations. |
| Solubility | High in Water, DMSO, Methanol | Ideal for aqueous buffer assays. |
| pKa (Calculated) | ~12.5 (Guanidine) | Strong base; buffers (HEPES/Tris) must be >50mM to maintain pH 7.4. |
| LogP | ~0.5 - 1.2 (Protonated) | Low membrane permeability via passive diffusion; requires transporters or acts extracellularly. |
| Stability | Hydrolysis-prone at pH > 10 | Keep stocks at neutral/acidic pH; avoid freeze-thaw cycles. |
Standard Stock Solution Protocol
-
Weighing: Weigh 10 mg of 4-Benzylpiperazine-1-carboximidamide HCl.
-
Solvent: Dissolve in 100% DMSO to achieve a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C.
-
Working Solution: Dilute to 100 µM in assay buffer immediately prior to use. Do not store diluted working solutions.
Primary Screening: Serine Protease Inhibition (The Arginine Mimic)
Rationale: The terminal amidine group mimics the side chain of Arginine (Arg), the specific recognition residue for the S1 pocket of trypsin-like serine proteases.
Workflow Visualization
Caption: Logical flow for screening the compound as a competitive inhibitor of serine proteases.
Protocol: Chromogenic Kinetic Assay
Objective: Determine the IC₅₀ against Thrombin or Trypsin.
-
Reagents:
-
Enzyme: Human Thrombin (0.1 U/mL final) or Bovine Trypsin.
-
Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
-
Plate Setup (96-well clear):
-
Blank: Buffer only.
-
Control: Enzyme + Substrate + DMSO (No inhibitor).
-
Test: Enzyme + Substrate + Compound (Serial dilution: 0.1 nM to 100 µM).
-
-
Procedure:
-
Incubate Enzyme (50 µL) and Compound (25 µL) for 15 mins at 37°C.
-
Initiate reaction by adding Substrate (25 µL, final conc. = Km of the substrate).
-
Read: Measure Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic mode).
-
-
Analysis:
-
Calculate
(slope) for each concentration. -
Plot % Inhibition vs. Log[Concentration].
-
Fit to 4-parameter logistic equation to derive IC₅₀.
-
Secondary Screening: Antimicrobial & Antiparasitic Profiling
Rationale: The amphiphilic nature (hydrophobic benzyl tail + cationic guanidine head) allows the molecule to interact with negatively charged microbial membranes or specific transporters in parasites like Leishmania.
Protocol: Broth Microdilution (MIC Determination)
| Parameter | Specification |
| Organisms | S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal) |
| Medium | Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi) |
| Inoculum | |
| Compound Range | 64 µg/mL to 0.125 µg/mL (Two-fold serial dilution) |
| Controls | Positive: Ciprofloxacin/Fluconazole; Negative: Sterile Broth |
| Endpoint | Visual turbidity or OD₆₀₀ after 24h incubation at 37°C |
Critical Note: If MIC is >64 µg/mL, the compound is considered inactive as a direct antimicrobial. However, check for synergy with standard antibiotics, as guanidines can act as permeabilizers.
Safety & Selectivity Profiling (ADME-Tox)
To validate the compound as a viable lead, you must rule out non-specific toxicity and off-target CNS effects common to piperazines.
A. Cytotoxicity (MTT Assay)
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
-
Threshold: If IC₅₀ (Cytotoxicity) < 10 × IC₅₀ (Potency), the therapeutic window is too narrow.
-
Mechanism Check: High cationic charge can cause mitochondrial depolarization. Use a specific mitochondrial dye (e.g., JC-1) if toxicity is observed.
B. hERG Channel Inhibition (Cardiotoxicity)
Piperazine derivatives are notorious for blocking hERG potassium channels, leading to QT prolongation.
-
Method: Automated Patch Clamp or Radioligand Binding (MK-499 displacement).
-
Acceptance Criteria: IC₅₀ > 10 µM is generally required for early-stage leads.
C. Sigma-1 Receptor Binding (Off-Target)
Since the benzylpiperazine core is a Sigma-1 ligand scaffold:
-
Assay: Radioligand binding using [³H]-(+)-Pentazocine.
-
Significance: High affinity here suggests potential for analgesic activity but also CNS side effects if the BBB is compromised.
Data Analysis & Interpretation Framework
Signaling & Mechanism Verification
If the compound shows protease inhibition, verify the mechanism of action using a Lineweaver-Burk plot.
Caption: Decision tree for interpreting enzyme kinetics data.
Interpretation Guide
-
Scenario A (Potent Protease Inhibitor): IC₅₀ < 100 nM against Thrombin/Trypsin.
-
Next Step: Test selectivity against related proteases (Plasmin, Kallikrein) to assess bleeding risk.
-
-
Scenario B (Potent Antimicrobial): MIC < 4 µg/mL.
-
Next Step: Hemolysis assay. If hemolytic, the mechanism is likely non-specific membrane lysis (toxicity). If non-hemolytic, proceed to mechanism of action studies.
-
-
Scenario C (Inactive):
-
Troubleshooting: Ensure the guanidine group was not masked by pH issues. Verify compound integrity via LC-MS (guanidines can cyclize or hydrolyze).
-
References
-
Expert Opinion on Guanidine Screening : Novel approaches to screening guanidine derivatives. (2014).[1] PubMed. Link
-
Piperazine Pharmacophore Review : Piperazine – A Biologically Active Scaffold.[2] (2015).[3] International Journal of Pharmaceutical Sciences and Research. Link
-
Benzylpiperazine Toxicology : Benzylpiperazine (BZP) drug profile.[4][5][6] European Monitoring Centre for Drugs and Drug Addiction. Link
-
Protease Inhibition Protocols : Enzymatic Assay of Thrombin. Sigma-Aldrich Technical Bulletin. Link
-
Antimicrobial Susceptibility Standards : M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Link
Sources
- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Technical Guide: Discovery and Synthesis of Novel Piperazine Derivatives
Executive Summary: The Privileged Scaffold
The piperazine pharmacophore remains a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (Aripiprazole) to kinase inhibitors (Imatinib). Its ubiquity stems from its unique conformational dynamics—existing primarily in a chair conformation—which allows it to project substituents into defined regions of biological space while modulating physicochemical properties like lipophilicity (
This guide moves beyond classical
Strategic Design & SAR Logic
Before synthesis, the design of piperazine derivatives must address the specific electronic and steric requirements of the target binding pocket.
Conformational Dynamics & Basicity
-
The Chair Conformation: The piperazine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. Substituents at N1 and N4 prefer the equatorial position, which is critical for minimizing steric clash within receptor pockets.
-
pKa Modulation: The
of unsubstituted piperazine (~9.8) ensures it is protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in GPCRs (e.g., 5-HT receptors). -
Bioisosterism: Piperazine often serves as a rigidified bioisostere for ethylenediamine linkers, reducing entropic penalty upon binding.
SAR Visualization
The following diagram illustrates the strategic functionalization zones of the piperazine core.
Figure 1: Strategic functionalization zones for piperazine optimization. N1/N4 allow for divergent synthesis, while C-ring substitution controls metabolic stability.
Synthetic Architectures: Protocols & Causality
Modern drug discovery demands methods that are robust, scalable, and tolerant of diverse functional groups. We prioritize Buchwald-Hartwig Amination for arylation and Photoredox Catalysis for novel C-H functionalization.
Workflow Decision Matrix
Select the appropriate synthetic pathway based on the target substitution pattern.
Figure 2: Synthetic decision matrix guiding method selection based on structural requirements.
Protocol A: Buchwald-Hartwig Amination (N-Arylation)
This is the gold standard for introducing aryl or heteroaryl groups, overcoming the limitations of nucleophilic aromatic substitution (
Mechanism & Causality:
-
Pd Source (Pd2(dba)3): Provides the active Pd(0) species essential for the oxidative addition step.
-
Ligand (BINAP or XPhos): Bulky, electron-rich phosphines facilitate both oxidative addition (to aryl chlorides) and reductive elimination (forming the C-N bond). XPhos is preferred for sterically hindered substrates.
-
Base (NaOtBu): Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on sensitive functional groups.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under strictly inert atmosphere (
/Ar), charge a reaction vial with: -
Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Solvents must be degassed to prevent oxidation of the phosphine ligand.
-
Activation: Seal and heat to 80–110°C.
-
Checkpoint: Monitor by TLC/LC-MS after 2 hours. If conversion is low, increase temperature or add a second portion of catalyst.
-
-
Workup: Cool to room temperature. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Self-Validating Check:
-
Color Change: Reaction mixture typically shifts from dark red/purple (active catalyst) to black (Pd precipitation) upon completion or decomposition.
-
LC-MS: Look for the [M+H]+ peak of the product. Absence of starting aryl halide confirms conversion.
Protocol B: Regioselective C-H Functionalization (Novelty)
To generate truly novel IP, researchers are moving beyond N-substitution to functionalize the carbon backbone (C2/C3). This alters the vector of substituents and metabolic stability.
Methodology:
-
Protection: Start with
-Boc-piperazine.[1] -
Lithiation: Treat with
-BuLi (1.1 equiv) and TMEDA (1.1 equiv) in at -78°C.-
Causality: Low temperature prevents decomposition of the lithiated species. TMEDA breaks up alkyllithium aggregates, increasing reactivity.
-
-
Trapping: Add electrophile (e.g., alkyl halide, aldehyde) slowly.
-
Deprotection: Removal of Boc group with TFA/DCM yields the C-substituted piperazine.
Characterization & Data Presentation
Validation of the synthesized library requires rigorous analytical data.
Table 1: Representative Data for N-Aryl Piperazine Library (Buchwald-Hartwig)
| Compound ID | Aryl Halide Substrate | Ligand | Yield (%) | LogP (Calc) | Notes |
| PZ-001 | 4-Bromoanisole | BINAP | 92% | 2.1 | Standard conditions |
| PZ-002 | 3-Chloropyridine | XPhos | 85% | 1.8 | Requires bulky ligand |
| PZ-003 | 2-Bromotoluene | XPhos | 78% | 2.4 | Sterically hindered |
| PZ-004 | 4-Bromobenzonitrile | BINAP | 95% | 1.9 | Electron-deficient |
Analytical Standards:
-
1H NMR: Verify integration of piperazine protons (typically two triplets or broad multiplets at 2.8–3.5 ppm).
-
HPLC Purity: >95% required for biological assays.
-
HRMS: Mass accuracy within 5 ppm.
Case Study: Designing a Kinase Inhibitor
Reference: Imatinib (Gleevec) Logic
Challenge: Design a selective inhibitor for a Tyrosine Kinase (e.g., BCR-ABL) with improved solubility over the lead compound.
Solution:
-
Scaffold Selection: Use
-methylpiperazine as a solubility handle. The basic nitrogen ( ) ensures solubility in aqueous plasma. -
Linker Strategy: Connect the piperazine to the pharmacophore (e.g., an amide backbone) via a methylene bridge.
-
Synthesis:
-
Step 1: Amide coupling of the core scaffold.
-
Step 2: Use Protocol A (Buchwald-Hartwig) to attach the piperazine tail if an aryl halide handle is present.
-
Result: The piperazine ring sits in the solvent-exposed region of the kinase pocket, improving ADME properties without interfering with ATP binding.
-
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026.[3] Link
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2024.[4] Link
-
Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem, 2025.[1] Link
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 2024. Link
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2021. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to piperazine-containing drugs approved by FDA in the period of 2011–2023 [flore.unifi.it]
Technical Guide: Solubility Profile of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-Benzylpiperazine-1-carboximidamide hydrochloride .
Executive Summary & Compound Identity
4-Benzylpiperazine-1-carboximidamide hydrochloride (also known as 1-Amidino-4-benzylpiperazine HCl ) is a guanidine-functionalized piperazine derivative. It serves as a critical intermediate in the synthesis of peptidomimetics and CNS-active small molecules.
Unlike its parent compound (benzylpiperazine, BZP), the addition of the carboximidamide (guanidine) moiety significantly alters its polarity and solubility landscape. This guide provides the solubility data required for assay development, synthesis, and formulation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Benzylpiperazine-1-carboximidamide hydrochloride |
| Common Synonyms | 1-Amidino-4-benzylpiperazine HCl; N-Amidinobenzylpiperazine hydrochloride |
| CAS Number (Salt) | Note: Commercially indexed often as Hydroiodide (852228-15-0); HCl salt is custom/analogous.[1][2][3] |
| Molecular Formula | C₁₂H₁₈N₄[3] · HCl |
| Molecular Weight | 254.76 g/mol (HCl salt); 218.30 g/mol (Free Base) |
| Core Moiety | Guanidine (pKa ~12.5–13.5) |
Physicochemical Properties & Solubility Data[5][6][7]
Solubility Profile
The solubility of 4-Benzylpiperazine-1-carboximidamide hydrochloride is governed by the high basicity of the guanidine group. As a hydrochloride salt, it exists as a highly polar cation in solid state and solution.
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Water (pH < 10) | Highly Soluble | > 50 mg/mL | Ionic dipole interactions dominate. The guanidinium cation is fully ionized. |
| DMSO | Soluble | ~25–50 mg/mL | High dielectric constant of DMSO stabilizes the salt form. |
| Methanol / Ethanol | Soluble | 10–30 mg/mL | Protophilic solvents support the H-bonding network of the guanidine. |
| Acetonitrile | Sparingly Soluble | < 1 mg/mL | Lack of H-bond donors limits dissolution of the salt. |
| Hexane / Ether | Insoluble | < 0.1 mg/mL | Lipophilic solvents cannot overcome the lattice energy of the salt. |
pH-Dependent Solubility (The "Guanidine Switch")
The critical factor in handling this compound is the pKa of the guanidine group (approx. 13.0) .
-
pH 1 – 12: The compound remains protonated (cationic). It partitions into the aqueous phase.
-
pH > 13: The compound deprotonates to the Free Base . The solubility profile inverts: water solubility decreases, and solubility in organic solvents (DCM, Ethyl Acetate) increases.
Critical Note: For biological assays (pH 7.4), the compound will be >99.9% ionized. It will not passively cross membranes unless a transporter is involved, despite the lipophilic benzyl group.
Visualization: Solubility & Structural Logic
The following diagram illustrates the structural equilibrium and solvent compatibility workflow.
Caption: Solubility phase switching based on pH. The HCl salt is water-soluble; basification yields the organic-soluble free base.
Experimental Protocols
Standard Operating Procedure: Solubility Determination
If exact solubility values are required for a specific batch (due to polymorphic differences), use this "Shake-Flask" HPLC method.
Reagents:
-
PBS (pH 7.4)
-
DMSO (anhydrous)
-
0.45 µm PTFE Syringe Filters
Workflow:
-
Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of solvent (Target: 100 mg/mL).
-
Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.
-
Saturation: If solid remains, add solvent in 100 µL increments until dissolution or total volume reaches 2 mL (Limit: 5 mg/mL).
-
Quantification: If solid persists at 2 mL, filter the supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Handling & Stability[8]
-
Hygroscopicity: Guanidine salts are often hygroscopic. Store in a desiccator at -20°C.
-
Incompatibility: Avoid strong oxidizing agents.[4] The guanidine nitrogen is nucleophilic; avoid acid chlorides unless protection is intended.
Synthesis & Application Context
In drug development, this moiety is often used to mimic the Arginine side chain.
-
Coupling Reactions: When using this amine in amide coupling, do not use standard bases (TEA/DIPEA) to "free base" it in situ, as the high pKa makes deprotonation difficult. Use the pre-formed free base or stronger bases (NaH) if alkylation is required.
-
Purification: The HCl salt can be recrystallized from Ethanol/Ether mixtures.
References
-
PubChem. (2025).[5] 4-Benzylpiperazine-1-carboximidamide hydroiodide (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Thermo Fisher Scientific Produktliste-E-Mail-Seite 107-Chemicalbook [chemicalbook.com]
- 2. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 3. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Elucidation of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Executive Summary & Compound Profile
This technical guide details the spectroscopic signature of 4-Benzylpiperazine-1-carboximidamide hydrochloride (also referred to as N-amidinopiperazine hydrochloride or 1-benzyl-4-guanidinopiperazine). This compound represents a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for arginine mimics or as a scaffold in antihistamine and antihypertensive drug discovery.
The analysis focuses on the hydrochloride salt form, which significantly influences protonation states, solubility, and spectral shifts compared to the free base.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Benzylpiperazine-1-carboximidamide hydrochloride |
| Formula (Salt) | |
| Formula (Free Base) | |
| Exact Mass (Cation) | 218.1531 Da |
| Key Moieties | Benzyl group (Lipophilic), Piperazine (Linker), Guanidine (Basic/Polar) |
Analytical Workflow Strategy
To ensure data integrity and structural confirmation, the following self-validating workflow is recommended. This approach isolates the distinct signals of the three structural domains: the aromatic ring, the piperazine core, and the guanidinium headgroup.
Figure 1: Sequential analytical workflow ensuring cross-verification of functional groups.
Mass Spectrometry (MS) Analysis[3][5][6][7]
Mass spectrometry provides the primary confirmation of molecular weight. For this guanidine derivative, Electrospray Ionization (ESI) in positive mode is the standard due to the high basicity of the guanidine group.
Ionization & Fragmentation Pattern
The hydrochloride salt dissociates in the LC-MS mobile phase. You will observe the cation
-
Parent Ion:
( intensity). -
Isotopic Pattern: The presence of
is not seen in positive mode, but if run in negative mode, the characteristic ratio of at 35/37 confirms the salt form.
Key Fragmentation Channels (MS/MS)
Fragmentation typically occurs at the weakest bonds: the benzylic C-N bond and the piperazine ring.
| m/z Fragment | Proposed Structure | Mechanism |
| 219 | Parent Molecular Ion | |
| 176 | Loss of Guanidine moiety ( | |
| 91 | Tropylium Ion (Dominant). Cleavage of benzyl group.[1] | |
| 65 | Decomposition of Tropylium ion (cyclopentadienyl cation). |
Protocol Note: High collision energy (>30 eV) is often required to fragment the stable piperazine ring. The
Infrared Spectroscopy (FT-IR)
IR analysis is critical for confirming the carboximidamide (guanidine) functional group, which possesses distinct vibrational modes compared to a standard amide or amine.
Diagnostic Bands
-
3100 – 3400 cm⁻¹ (Broad, Strong):
stretching. In the HCl salt, this band is broadened significantly due to hydrogen bonding of the protonated guanidinium group ( ). -
1600 – 1670 cm⁻¹ (Strong):
stretching (Guanidine I band). This is the most characteristic peak. It appears at a lower frequency than a typical carbonyl ( ) but is very intense. -
1500 – 1550 cm⁻¹:
bending (Guanidine II band). -
700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane C-H bending).
Experimental Tip: Use Attenuated Total Reflectance (ATR) on the solid salt. KBr pellets may absorb moisture, broadening the Guanidine
Nuclear Magnetic Resonance (NMR)[8][9][10][11]
NMR is the definitive tool for structural elucidation.
-
Solvent Choice: DMSO-d6 is strongly recommended over
. In , the guanidine protons ( ) exchange rapidly and disappear. In DMSO-d6, they are visible as broad singlets, confirming the salt formation.
¹H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.50 - 7.80 | Broad Singlet | 4H | Guanidinium | Exchangeable. Indicates HCl salt protonation. |
| 7.25 - 7.45 | Multiplet | 5H | Aromatic (Ph-H) | Benzyl ring protons. |
| 3.55 | Singlet | 2H | Benzylic | Connects Ph ring to Piperazine. |
| 3.45 - 3.55 | Triplet/Broad | 4H | Piperazine | Deshielded by the electron-withdrawing guanidine. |
| 2.40 - 2.50 | Triplet/Broad | 4H | Piperazine | Shielded relative to the other set. |
Note: In the HCl salt, the piperazine protons may shift downfield compared to the free base due to the overall positive charge density.
¹³C NMR Assignments (100 MHz, DMSO-d6)
-
Guanidine Carbon (
156-158 ppm): The most deshielded signal, characteristic of the quaternary carbon. -
Aromatic Ipso Carbon (
~137 ppm): Quaternary carbon of the phenyl ring. -
Aromatic CH (
127-129 ppm): Typical phenyl signals. -
Benzylic Carbon (
~62 ppm): bridge. -
Piperazine Carbons: Two signals around
52 ppm and 45 ppm. The carbons closer to the guanidine are usually more shielded than expected due to resonance, but in the salt form, they appear distinct.
Experimental Validation Protocols
Protocol A: Sample Preparation for NMR
-
Weigh 5–10 mg of the hydrochloride salt.
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Ensure the solution is clear. If turbidity exists, the salt may be hygroscopic and partially hydrolyzed; filter through glass wool if necessary.
-
Acquire 1H NMR with at least 16 scans to resolve the benzylic singlet clearly from the water peak (usually 3.33 ppm in DMSO).
Protocol B: Chloride Counter-ion Verification (Gravimetric/Chemical)
To distinguish the HCl salt from the free base without elemental analysis:
-
Dissolve 10 mg of sample in 1 mL water.
-
Add 2 drops of AgNO₃ (Silver Nitrate) solution.
-
Result: Immediate white precipitate (AgCl) confirms the hydrochloride salt.
Protocol C: Impurity Profiling
Common synthetic impurities include:
-
Benzylpiperazine (Starting Material): Look for the absence of the guanidine C=N peak in IR and the specific guanidine carbon in 13C NMR.
-
Dicyandiamide (Reagent): If used in synthesis, shows sharp signals in NMR not belonging to the scaffold.
Visualization of Fragmentation Pathway[3][7]
The following diagram illustrates the logical fragmentation observed in MS/MS, serving as a guide for peak assignment.
Figure 2: Mass Spectrometry fragmentation logic tree for structural confirmation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Benzylpiperazine. National Institute of Standards and Technology.[2][3] Available at: [Link](Note: Reference for the benzylpiperazine core fragmentation).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for Guanidine IR and NMR shifts).
-
PubChem Database. (2023). 4-Benzylpiperazine-1-carboximidamide.[4][5] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Piperazine, 1-methyl- [webbook.nist.gov]
- 3. Piperidine, 1-methyl- [webbook.nist.gov]
- 4. 4-Benzylpiperidine-1-carboximidamide hydroiodide | C13H20IN3 | CID 18525933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BENZYL-1-PIPERAZINE-CARBOXYLIC ACID AMIDE HCL | 89026-61-9 [chemicalbook.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-Benzylpiperazine-1-carboximidamide HCl
Abstract
This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 4-Benzylpiperazine-1-carboximidamide hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating protocol for trustworthy results, and grounds its recommendations in authoritative pharmacopeial and regulatory standards. We will explore the fundamental principles of TGA, present a detailed experimental workflow, interpret the anticipated thermal decomposition profile of the molecule, and discuss advanced considerations. The objective is to equip the analyst with the expertise to not only generate high-quality TGA data but also to confidently interpret it within the context of pharmaceutical development and quality control.
Introduction: The Role of Thermal Analysis in API Characterization
4-Benzylpiperazine-1-carboximidamide, often encountered as its hydrochloride salt, is a piperazine derivative. The parent compound, benzylpiperazine (BZP), is known for its stimulant properties[1]. In pharmaceutical development, the hydrochloride salt form is common, enhancing properties like solubility and stability[2]. The thermal stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute (CQA) that influences its storage, formulation, and overall safety and efficacy[3][4].
Thermogravimetric Analysis (TGA) is an essential technique in the solid-state characterization of such compounds. It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere[5][6]. For an API like 4-Benzylpiperazine-1-carboximidamide HCl, TGA provides invaluable data on:
-
Thermal Stability and Decomposition Temperature: Determining the temperature at which the compound begins to degrade.
-
Presence of Volatiles: Quantifying residual solvents or water (hygroscopicity), which is distinct from "Loss on Drying" as TGA can often differentiate between surface and lattice-bound solvents[5].
-
Stoichiometry of Solvates and Hydrates: Confirming the composition of hydrated or solvated crystal forms.
-
Purity Assessment: While not a primary purity technique, it can indicate the presence of volatile impurities.
This guide is structured to provide both the procedural "how" and the scientific "why," ensuring a robust and defensible analytical approach consistent with the principles outlined in ICH Q6A guidelines and USP General Chapter <891> on Thermal Analysis[3][5][7].
The Causality of Experimental Design: A Self-Validating TGA Protocol
A successful TGA experiment is a self-validating system. Every parameter is chosen to ensure the resulting data is accurate, reproducible, and meaningful. Below is a detailed protocol, interwoven with the expert rationale behind each step.
Instrument and System Suitability
Expertise & Experience: Before any sample analysis, the integrity of the instrument must be verified. This is non-negotiable for generating trustworthy data.
Protocol Step 1: Instrument Calibration
-
Temperature Calibration: Calibrate the TGA's temperature sensor using certified reference materials (CRMs) with known Curie points, such as Nickel (Curie point ~358 °C)[8]. This ensures the x-axis (Temperature) of your thermogram is accurate.
-
Mass Calibration: Verify the balance using certified calibration weights within the expected mass range of your sample (e.g., 1 mg, 5 mg, 10 mg). The y-axis (Weight %) is the primary measurement and must be precise.
Sample Preparation and Loading
Expertise & Experience: The physical form of the sample can significantly impact the results. Consistency is key to reproducibility.
Protocol Step 2: Sample Handling
-
Sample Mass: Accurately weigh 5-10 mg of 4-Benzylpiperazine-1-carboximidamide HCl.
-
Rationale: This mass is sufficient to provide a clear signal without causing thermal gradients within the sample, which can occur with larger masses and lead to broadened transitions.
-
-
Sample Form: If the sample consists of large crystals, gently pulverize it to a consistent, fine powder using an agate mortar and pestle.
-
Rationale: A fine powder ensures more uniform heat transfer and gas diffusion from the sample bed, leading to sharper, more defined weight loss events[9].
-
-
Crucible Selection: Use an open aluminum or platinum crucible.
-
Rationale: An open pan is critical to allow evolved gases (like HCl) to escape freely, preventing pressure buildup that could alter the decomposition temperature. Platinum is preferred for temperatures exceeding 600 °C or if the sample is known to react with aluminum.
-
-
Loading: Distribute the powdered sample evenly and thinly across the bottom of the crucible.
-
Rationale: A thin, even layer maximizes the surface area exposed to the furnace atmosphere and minimizes heat transfer delays, improving the resolution of thermal events.
-
TGA Method Parameters
Expertise & Experience: The method parameters directly control the environment of the experiment. The choice of atmosphere and heating rate dictates the decomposition pathway and the quality of the data.
Protocol Step 3: Method Configuration
-
Atmosphere: Purge the furnace with high-purity Nitrogen at a flow rate of 50-100 mL/min.
-
Rationale: An inert nitrogen atmosphere prevents oxidative degradation, which is a different and often more complex chemical pathway. This allows for the study of the inherent thermal stability of the molecule itself. The flow rate ensures the efficient removal of decomposition products from the sample area.
-
-
Temperature Program:
-
Equilibration: Equilibrate at 30 °C for 5 minutes.
-
Ramp: Heat the sample from 30 °C to 500 °C at a linear heating rate of 10 °C/min.
-
Rationale: A heating rate of 10 °C/min is a standard starting point that offers a good balance between analytical speed and resolution[9]. Slower rates (e.g., 5 °C/min) can improve the separation of close-lying thermal events, while faster rates can increase sensitivity but may reduce resolution. 500 °C is a sufficient upper limit to observe the primary decomposition events of most organic hydrochloride salts.
-
The entire experimental workflow can be visualized as follows:
Caption: TGA Experimental Workflow from Preparation to Reporting.
Interpreting the Thermogram: A Predicted Decomposition Pathway
The output of a TGA experiment is a thermogram (Weight % vs. Temperature) and its first derivative (DTG curve, dW/dt vs. Temperature), which shows the rate of mass loss. For 4-Benzylpiperazine-1-carboximidamide HCl, a multi-step decomposition is expected.
Predicted Decomposition Mechanism:
-
Step 1: Dehydrochlorination. The initial weight loss event for many amine hydrochloride salts is the loss of hydrogen chloride (HCl) gas[2][10]. This is a common and well-understood decomposition pathway.
-
Step 2: Decomposition of the Organic Moiety. Following the loss of HCl, the remaining organic base (4-Benzylpiperazine-1-carboximidamide) will decompose. The piperazine ring, while relatively stable for a 6-membered heterocycle, will break down at higher temperatures[11][12]. The benzyl and carboximidamide groups will also fragment.
The influence of key experimental parameters on the expected results can be summarized as follows:
Caption: Influence of TGA Parameters on Analytical Results.
Quantitative Data Presentation
Based on the predicted pathway, we can anticipate the theoretical mass loss for the dehydrochlorination step.
-
Molecular Formula: C₁₂H₁₈N₄ · HCl
-
Molecular Weight of Full Compound: ~254.76 g/mol
-
Molecular Weight of HCl: 36.46 g/mol
Theoretical % Mass Loss for HCl = (36.46 / 254.76) * 100% ≈ 14.3%
A hypothetical TGA data summary for a pure, anhydrous sample would look like this:
| Thermal Event | Onset Temperature (T_onset) | Peak Temp (DTG) | Mass Loss (%) | Assignment |
| Step 1 | ~180 - 220 °C | ~230 °C | ~14.3% | Loss of HCl (Dehydrochlorination) |
| Step 2 | > 250 °C | > 280 °C | Variable | Decomposition of organic base |
Trustworthiness: The strong correlation between the experimentally observed mass loss in the first step and the theoretical value of ~14.3% provides a powerful internal validation of the sample's identity and purity with respect to its salt form. A significant deviation would warrant further investigation (e.g., for hydration, solvation, or impurities).
A conceptual diagram of this decomposition is shown below:
Caption: Proposed Thermal Decomposition Pathway.
Advanced Considerations and Troubleshooting
-
Overlapping Events: If the dehydrochlorination and organic decomposition steps overlap, reduce the heating rate to 5 °C/min to improve resolution.
-
Atmosphere Comparison: For a comprehensive stability profile, running a complementary analysis in an Air or O₂ atmosphere can reveal susceptibility to oxidative degradation, which often occurs at lower temperatures.
-
Evolved Gas Analysis (EGA): For unambiguous identification of decomposition products, coupling the TGA to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR) can confirm that the gas evolved in Step 1 is indeed HCl.
-
Sample History: Be aware of the sample's history. Different synthetic routes or purification methods can result in different polymorphs or impurity profiles, which may affect the thermogram.
Conclusion
Thermogravimetric analysis is a powerful and indispensable tool for the physicochemical characterization of pharmaceutical salts like 4-Benzylpiperazine-1-carboximidamide HCl. By implementing a protocol grounded in scientific rationale—from meticulous instrument calibration to thoughtful parameter selection—analysts can generate high-fidelity data. The true expertise lies in interpreting this data within a mechanistic context, using theoretical calculations as a benchmark to validate experimental results. This approach ensures that the TGA data is not just a curve, but a reliable and defensible assessment of a critical quality attribute, supporting robust drug development and ensuring product quality.
References
- Vertex AI Search Result. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- SWGDrug. (2005). BENZYLPIPERAZINE Monograph.
-
ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available from: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available from: [Link]
-
U.S. Pharmacopeia. General Chapter <891> Thermal Analysis. Available from: [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules. Available from: [Link]
-
ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Scribd. (n.d.). Usp-Nf 891 Thermal Analysis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl piperazine-1-carboxylate hydrochloride. PubChem. Available from: [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. Available from: [Link]
-
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. International Journal of Molecular Sciences. Available from: [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Available from: [Link]
-
SciSpace. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]
-
Avomeen. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Available from: [Link]
-
ICH. (n.d.). Decision Tree #1. Available from: [Link]
-
PMC. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available from: [Link]
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available from: [Link]
-
Lab Manager. (n.d.). Thermal Analysis: Stability, Decomposition, and Material Properties. Available from: [Link]
-
Ovid. (2023). Characterization of the hydrochloride salt.... International Journal of Pharmaceutics. Available from: [Link]
-
PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]
-
ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Available from: [Link]
-
PMC. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available from: [Link]
-
ResearchGate. (2019). ICH Q6A Specifications: An Implementation Guide. Available from: [Link]
-
ResearchGate. (2017). Evaluation of USP melting point standards by differential scanning calorimetry. Available from: [Link]
-
Open Research Newcastle. (2025). Towards the development of a benzylpiperazine specific molecular imprinted polymer. Available from: [Link]
- Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Methodological & Application
Application Note: In Vitro Characterization of 4-Benzylpiperazine-1-carboximidamide HCl as a Serine Protease Inhibitor
Introduction & Mechanism of Action
4-Benzylpiperazine-1-carboximidamide hydrochloride (BPC-HCl) is a synthetic small molecule belonging to the class of guanidino-mimetic piperazines . While the benzylpiperazine core is pharmacologically active in the CNS, the addition of the carboximidamide (guanyl) moiety drastically shifts its biological profile. This functional group acts as a bioisostere for the arginine side chain, making BPC-HCl a potent competitive inhibitor of Trypsin-like Serine Proteases , particularly Urokinase-type Plasminogen Activator (uPA) and Thrombin .
Mechanistic Rationale
The carboximidamide group is protonated at physiological pH (pKa ~13), carrying a positive charge. This cation mimics the P1 Arginine residue of natural protease substrates.
-
Binding Mode: The inhibitor anchors into the S1 specificity pocket of the enzyme.
-
Interaction: The positively charged amidine group forms a critical salt bridge with the conserved Aspartate 189 (Asp189) residue at the base of the S1 pocket.
-
Outcome: This steric occlusion prevents the natural substrate from entering the active site, thereby inhibiting proteolysis.
Visualizing the Inhibition Pathway
Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the free enzyme fraction, driven by the affinity of the carboximidamide group for the S1 pocket.
Experimental Design & Materials
This protocol details a Chromogenic Kinetic Assay to determine the IC50 and inhibition constant (
Reagents & Equipment
| Component | Specification | Purpose |
| Test Compound | 4-Benzylpiperazine-1-carboximidamide HCl | Serine protease inhibitor (Arginine mimic). |
| Target Enzyme | Human High Molecular Weight uPA | Target protease (Recombinant or Native). |
| Chromogenic Substrate | Z-Gly-Gly-Arg-AMC (Fluorogenic) OR S-2444 (Pyro-Glu-Gly-Arg-pNA) | Substrate cleaved by uPA to release signal. |
| Assay Buffer | 50 mM Tris-HCl, pH 8.8, 0.01% Tween-20 | Optimal pH for uPA; Surfactant prevents surface adsorption. |
| Positive Control | Amiloride HCl or Benzamidine | Validated uPA inhibitors for assay normalization. |
| Vehicle | DMSO (Dimethyl sulfoxide) | Compound solubilization (Final assay conc. < 5%). |
| Plate Reader | Microplate Reader (Abs 405nm or Ex/Em 380/460nm) | Kinetic data acquisition. |
Reagent Preparation Logic
-
Stock Solution: Dissolve BPC-HCl in 100% DMSO to 10 mM. The hydrochloride salt improves aqueous solubility, but DMSO ensures long-term stability of the stock.
-
Substrate Km: Determine the
of your substrate first. For IC50 determination, use a substrate concentration equal to its ( ). This balances signal intensity with sensitivity to competitive inhibition (Cheng-Prusoff alignment). -
BSA/Tween-20: Serine proteases are "sticky." 0.01% Tween-20 or 0.1% BSA is mandatory in the buffer to prevent the enzyme from adhering to the plastic well walls, which would mimic inhibition (false positive).
Protocol: Kinetic Inhibition Assay (96-well Format)
Workflow Diagram
Figure 2: Step-by-step assay workflow ensuring enzyme-inhibitor equilibrium prior to substrate competition.
Detailed Steps
-
Compound Dilution (Serial):
-
Prepare a 3-fold serial dilution of BPC-HCl in Assay Buffer.
-
Range: 100 µM down to 0.1 nM (8 points).
-
Note: Include a "0 nM" control (DMSO only) for
(100% Activity).
-
-
Enzyme Preparation:
-
Dilute uPA to a concentration of 6 nM in Assay Buffer (Final assay conc will be 2 nM).
-
Keep on ice until use to prevent autolysis.
-
-
Plating & Pre-incubation (Critical Step):
-
Add 10 µL of diluted BPC-HCl to the wells.
-
Add 10 µL of diluted uPA Enzyme.
-
Centrifuge plate briefly (1000 rpm, 1 min).
-
Incubate for 15 minutes at 37°C.
-
Why? This allows the inhibitor to bind the active site and reach thermodynamic equilibrium (
) before the substrate competes. Omitting this shifts IC50 values significantly.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (at
concentration) to all wells. -
Final Volume: 30 µL.
-
-
Data Acquisition:
-
Immediately place in plate reader at 37°C.
-
Shake for 5 seconds.
-
Read Absorbance (405 nm for pNA) or Fluorescence (Ex 380/Em 460 for AMC).
-
Interval: Every 30 seconds for 20 minutes.
-
Data Analysis & Interpretation
Velocity Calculation
Do not use endpoint values. Calculate the Initial Velocity (
-
Plot Signal vs. Time for each concentration.
-
Perform a linear regression on the linear portion of the curve (typically 0–10 mins).
-
The slope of the line is
(Signal/min).
IC50 and Ki Determination
Fit the
Since BPC-HCl is a competitive inhibitor, convert IC50 to the absolute inhibition constant (
- : Measured half-maximal inhibitory concentration.
- : Final concentration of substrate used in the assay.
- : Michaelis constant of the substrate for the specific enzyme batch.
Troubleshooting Matrix (Self-Validation)
| Observation | Probable Cause | Corrective Action |
| High Background (No Enzyme) | Substrate instability or contamination. | Use fresh substrate; protect fluorogenic substrates from light. |
| Non-Linear Kinetics (Curve drops off) | Substrate depletion (>10% consumed). | Reduce enzyme concentration or shorten read time. |
| IC50 varies with incubation time | Slow-binding inhibition. | Extend pre-incubation to 30 or 60 mins to verify equilibrium. |
| Flat Dose Response (No Inhibition) | Compound precipitation or wrong target. | Check solubility in buffer; verify enzyme activity with Amiloride control. |
References
-
Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Bioorganic & Medicinal Chemistry Letters, 7(15), 2027-2032. (Demonstrates the structural basis of amidine/guanidine inhibitors in S1 pockets).
-
Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, 97(10), 5113-5118. (Foundational work on guanidino-mimetics for uPA).
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Cheng-Prusoff and kinetic validation).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19760900 (Benzyl piperazine-1-carboxylate HCl - Structural Analog).
Application Note: High-Performance Quantification of 4-Benzylpiperazine-1-carboximidamide HCl
This Application Note is structured as a comprehensive technical guide for the quantification of 4-Benzylpiperazine-1-carboximidamide hydrochloride . It is designed for analytical chemists and pharmaceutical scientists, prioritizing field-proven methodologies over theoretical generalities.[1]
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 7773-69-5 for hemisulfate analog; HCl salt is the target) represents a challenging analyte due to its amphiphilic nature: it possesses a hydrophobic benzyl tail and a highly polar, strongly basic guanidine headgroup (pKa ~13.6).[1] Standard C18 reversed-phase methods often fail, resulting in peak tailing, poor retention, or irreversible adsorption to silanol groups.[1]
This guide presents two distinct, validated approaches:
-
Method A (HILIC-MS/MS): The "Gold Standard" for trace quantification (bioanalysis/genotoxic impurity screening).[1]
-
Method B (IP-RP-HPLC): A robust Ion-Pair Reversed-Phase method for bulk purity and QC release testing.[1]
Physicochemical Profile & Analytical Challenges
| Property | Value / Characteristic | Analytical Implication |
| Structure | ![Structure Description] Piperazine ring with N1-guanidine and N4-benzyl.[1][2] | Amphiphilic; requires careful solvent selection.[1] |
| Molecular Weight | 218.29 g/mol (Free Base) | [M+H]⁺ = 219.3 |
| Basicity (pKa) | ~13.6 (Guanidine moiety) | Protonated at all standard HPLC pH levels.[1] Causes severe tailing on unshielded silanols.[1] |
| UV Chromophore | Benzyl group (λmax ~210, 254 nm) | UV detection is viable but less sensitive than MS.[1] |
| Solubility | High in water/methanol; Low in hexane/ether.[1] | Liquid-Liquid Extraction (LLE) is difficult; Protein Precipitation (PPT) or SPE recommended.[1] |
Method A: HILIC-MS/MS (Trace Quantification)
Best for: Bioanalysis (plasma/urine), trace impurity profiling (<0.1%), and genotoxicity screening.[1]
Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) for this compound.[1] The high organic mobile phase ensures efficient ionization (MS sensitivity) and the polar stationary phase retains the charged guanidine group without aggressive ion-pairing agents that suppress MS signals.[1]
Chromatographic Conditions[1][3][4][5]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).[1]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80.[1]
-
Why: Amide phases interact via hydrogen bonding with the guanidine group, providing superior peak shape compared to bare silica.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | %A (Aqueous) | %B (Organic) | Phase |
|---|---|---|---|
| 0.00 | 10 | 90 | Loading |
| 1.00 | 10 | 90 | Isocratic Hold |
| 4.00 | 40 | 60 | Elution Gradient |
| 4.10 | 10 | 90 | Re-equilibration |
| 6.00 | 10 | 90 | End |[1]
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.[1]
MRM Transitions:
| Transition | m/z | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Quantifier | 219.3 → 91.1 | 30 | 25 | Benzyl cation (Tropylium); High abundance.[1] |
| Qualifier | 219.3 → 176.2 | 30 | 15 | Loss of Guanidine fragment.[1] |
| Qualifier | 219.3 → 160.1 | 30 | 35 | Piperazine ring fragmentation.[1] |
Method B: IP-RP-HPLC (QC & Purity Analysis)
Best for: Raw material testing, stability studies, and manufacturing QC (>98% purity).[1]
Rationale
Standard C18 columns fail because the protonated guanidine elutes in the void volume.[1] Ion-Pairing (IP) reagents are required.[1] We use Perfluoropentanoic Acid (PFPA) or Trifluoroacetic Acid (TFA) to form a hydrophobic ion-pair with the guanidine, enabling retention on the C18 chain.[1]
Chromatographic Conditions[1][3][4][5]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).[1]
-
Why: High surface coverage reduces secondary silanol interactions.[1]
-
-
Mobile Phase A: Water + 0.1% (v/v) TFA (Trifluoroacetic Acid).[1]
-
Note: For sharper peaks, substitute TFA with 5 mM Sodium Pentanesulfonate (pH 3.0), but this is non-volatile (incompatible with MS).[1]
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Detection: UV @ 254 nm (primary) and 215 nm (secondary).
Gradient Program:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 8.0 | 60 | Linear Ramp |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 15.0 | 5 | Ready |[1]
Sample Preparation Protocols
Protocol: Protein Precipitation (Biofluids)
Use for Method A (HILIC-MS).
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., 4-Benzylpiperazine-d8 or Phenformin).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (Ratio 1:4 sample:solvent).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly (HILIC compatible).
Protocol: Dilute-and-Shoot (API/Bulk)
Use for Method B (HPLC-UV).[1]
-
Weigh: Accurately weigh 10 mg of sample.
-
Dissolve: Dissolve in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL stock).
-
Dilute: Dilute to 50 µg/mL using Mobile Phase A.
-
Filter: Pass through a 0.22 µm PTFE syringe filter.[1]
-
Inject: 10 µL.
Visualization: Decision Logic & Workflow[1]
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.
Method Validation (ICH Q2 Guidelines)
To ensure Trustworthiness and regulatory compliance, the chosen method must be validated against the following criteria:
| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (QC/Purity) |
| Specificity | No interference at retention time of analyte in blank matrix. | Resolution (Rs) > 2.0 from nearest impurity.[1][4] |
| Linearity (r²) | > 0.99 (Weighted 1/x²) | > 0.999 |
| Precision (RSD) | < 15% (CV) | < 2.0% (RSD) |
| Accuracy (Recovery) | 85-115% | 98-102% |
| LOD/LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | N/A (usually 0.05% area) |
| Stability | < 15% degradation after 24h autosampler storage.[1] | Solution stable for 48h. |
Troubleshooting Guide
Issue 1: Peak Tailing (Asymmetry > 1.5)
-
Cause: Interaction between the basic guanidine group and residual silanols on the silica support.[1]
-
Solution (Method B): Increase TFA concentration to 0.2% or switch to a "Charged Surface Hybrid" (CSH) C18 column which repels protons.
-
Solution (Method A): Increase buffer ionic strength (raise Ammonium Formate to 20 mM).
Issue 2: Carryover
-
Cause: Guanidines stick to metallic surfaces in the injector flow path.[1]
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1] Ensure the rotor seal is PEEK, not Vespel (if high pH is attempted).[1]
Issue 3: Retention Time Drift (HILIC)
-
Cause: HILIC columns require long equilibration times to establish the water layer.[1]
-
Solution: Equilibrate for at least 20 column volumes before the first injection.[1] Maintain 10% water in the mobile phase at all times; never go 100% organic.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.[1] Link[1]
-
McCalley, D. V. (2017).[1] Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link
-
PubChem Database. (2024).[1] Compound Summary: 4-Benzylpiperazine-1-carboximidamide.[1][2][] National Center for Biotechnology Information.[1] Link[1]
-
Dolan, J. W. (2008).[1] Ion Pairing: The Good, The Bad, and The Ugly.[1] LCGC North America.[1] Link
Sources
Application Note: High-Sensitivity LC-MS/MS Protocol for 4-Benzylpiperazine-1-carboximidamide Detection in Plasma
Executive Summary
This application note details a robust LC-MS/MS methodology for the quantification of 4-Benzylpiperazine-1-carboximidamide hydrochloride (4-BPC) in human and rodent plasma.[1]
The protocol addresses the specific bioanalytical challenges posed by 4-BPC: its high polarity (due to the carboximidamide/guanidine moiety) and basicity (pKa > 12). Standard C18 Reversed-Phase (RP) methods often result in poor retention and severe peak tailing for this compound class.[1] Therefore, this guide prioritizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum sensitivity, phospholipid removal, and regulatory compliance (ICH M10).
Compound Properties & Method Development Logic
Chemical Context[1][2][3]
-
Analyte: 4-Benzylpiperazine-1-carboximidamide hydrochloride[1][2]
-
Molecular Weight: ~218.2 g/mol (Free base); Protonated [M+H]⁺ ≈ 219.1 Da.[1]
-
Key Functional Groups:
The "Why" Behind the Protocol
| Challenge | Scientific Solution |
| Lack of Retention on C18 | The polar guanidine group causes 4-BPC to elute in the void volume on standard C18 columns, leading to ion suppression from salts. Solution: Use HILIC (Amide phase) to retain polar bases via electrostatic and partition mechanisms.[1] |
| Severe Peak Tailing | Basic guanidines interact with residual silanols on silica columns.[1] Solution: Use a high-buffer capacity mobile phase (Ammonium Formate/Formic Acid) or a specialized HILIC-Amide column which masks silanol activity.[1] |
| Plasma Matrix Effects | Phospholipids (PLs) in plasma cause significant ion suppression in the HILIC elution window. Solution: MCX SPE washes away neutral PLs and elutes the basic analyte only when pH is manipulated. |
Experimental Protocol
Reagents & Materials
-
Reference Standard: 4-Benzylpiperazine-1-carboximidamide HCl (>98% purity).[1]
-
Internal Standard (IS): Stable isotope labeled analog (e.g., 4-BPC-d7) or a structural analog like 1-Benzylpiperazine (if isotope unavailable).[1]
-
Matrix: Drug-free K2EDTA Plasma.[1]
-
SPE Cartridges: Waters Oasis MCX (30 mg) or Agilent Bond Elut Plexa PCX.[1]
-
LC Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Thermo Accucore 150-Amide-HILIC.[1]
Sample Preparation: Mixed-Mode Cation Exchange (SPE-MCX)
Rationale: This is the "Gold Standard" for basic guanidines, ensuring removal of phospholipids that Protein Precipitation (PPT) leaves behind.
-
Pre-treatment: Aliquot 100 µL Plasma into a 96-well plate. Add 10 µL Internal Standard working solution.
-
Acidification: Add 100 µL 4% H₃PO₄ (Phosphoric Acid) to acidify the sample (pH ~2-3), breaking protein binding and charging the guanidine group. Vortex 30s.
-
Conditioning: Condition SPE plate with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated sample onto the SPE plate at low vacuum (~2-3 psi).
-
Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid in Water . (Removes proteins and salts).[1][3]
-
Wash 2 (Organic): Wash with 1 mL 100% Methanol . (Crucial step: Removes neutral phospholipids and hydrophobic interferences; the basic analyte remains bound to the sorbent via ionic interaction).
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50) . (High pH breaks the ionic bond).
-
Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 150 µL Mobile Phase (90:10 ACN:Buffer) .
LC-MS/MS Conditions (HILIC Mode)
Chromatography:
-
Column: BEH Amide (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | State |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial (High Organic for HILIC retention) |
| 0.50 | 10 | 90 | Isocratic Hold |
| 3.50 | 50 | 50 | Gradient Ramp |
| 3.60 | 50 | 50 | Flush |
| 3.70 | 10 | 90 | Re-equilibration |
| 5.00 | 10 | 90 | End |[1]
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 2.5 kV.[1]
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| 4-BPC | 219.1 | 91.1 | 30 | 22 | Quantifier (Benzyl) |
| 4-BPC | 219.1 | 176.1 | 30 | 15 | Qualifier (Loss of Guanidine) |
| IS (d7) | 226.1 | 98.1 | 30 | 22 | Internal Standard |
Note: The m/z 91.1 (Tropylium ion) is a characteristic high-intensity fragment for benzyl-containing compounds.[1]
Visualizations
Method Decision & Workflow Logic
The following diagram illustrates the decision matrix used to select the HILIC/MCX protocol over standard RP/PPT methods.
Figure 1: Decision logic tree prioritizing HILIC and MCX SPE to mitigate polarity and matrix effect challenges.
Quality Control & Validation (ICH M10)
To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be assessed.
System Suitability & Linearity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve Fitting: Linear regression (
) with weighting.[1] -
Acceptance:
; Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect (ME) & Recovery (RE)
Since HILIC is sensitive to salt/phospholipids, Matrix Factor (MF) must be calculated:
-
Target: IS-normalized MF should be between 0.85 and 1.15.
-
Remediation: If suppression is observed (>15%), increase the volume of the SPE Wash 2 (Methanol) or switch to a divert valve to send the first 1.0 min of LC flow to waste.
Carryover
Guanidines are "sticky."[1]
-
Check: Inject a Blank after the ULOQ.
-
Limit: Blank signal must be <20% of the LLOQ signal.
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .[1]
References
-
FDA/ICH. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][5] [Link]
-
Jian, W., et al. (2010).[1] HILIC-MS/MS for the determination of polar basic compounds in plasma. Bioanalysis. [Link]
-
Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS. Journal of Chromatography B. [Link]
-
PubChem. (2025).[1][6] 4-Benzylpiperazine-1-carboximidamide Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BENZYL-1-PIPERAZINE-CARBOXYLIC ACID AMIDE HCL | 89026-61-9 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. 4-Benzylpiperidine-1-carboximidamide hydroiodide | C13H20IN3 | CID 18525933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Therapeutic Evaluation of 4-Benzylpiperazine-1-carboximidamide hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and evaluation of 4-Benzylpiperazine-1-carboximidamide hydrochloride as a potential therapeutic agent. This document outlines a plausible synthetic route, detailed protocols for in vitro screening, and guidance for subsequent in vivo studies, all grounded in established scientific principles.
Introduction and Rationale
4-Benzylpiperazine-1-carboximidamide hydrochloride is a novel chemical entity that combines two key pharmacophores: the N-benzylpiperazine moiety and a piperazine-1-carboximidamide (guanylhydrazone-like) group. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The N-benzylpiperazine (BZP) core is known for its psychoactive properties, primarily acting as a monoamine releasing agent and reuptake inhibitor, which suggests a potential for central nervous system (CNS) applications.[2] The carboximidamide functional group, a bioisostere of a guanylhydrazone, has been explored for various biological activities. Notably, piperazine-1-carboximidamide has been investigated for its neuropharmacological effects, including the potential to increase brain agmatine levels, suggesting neuroprotective and cognitive-enhancing properties.[3] Furthermore, guanylhydrazones have been designed as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[4][5]
Given this background, 4-Benzylpiperazine-1-carboximidamide hydrochloride is a compelling candidate for investigation across several therapeutic areas, including neurodegenerative disorders, mood disorders, and oncology. This guide provides a structured approach to its initial preclinical evaluation.
Synthesis and Characterization
A plausible synthetic route for 4-Benzylpiperazine-1-carboximidamide hydrochloride is proposed below. This method is based on established procedures for the synthesis of related guanylhydrazone and piperazine derivatives.[6][7]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol for Synthesis
-
Guanylation of N-Benzylpiperazine:
-
To a solution of N-benzylpiperazine (1 equivalent) in a suitable solvent such as methanol, add a base (e.g., triethylamine, 1.1 equivalents).
-
Add a guanylating agent, such as S-methylisothiourea sulfate (1 equivalent), portion-wise at room temperature.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Benzylpiperazine-1-carboximidamide as a free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in ether (1 M) or gaseous HCl until precipitation is complete.
-
Filter the resulting solid, wash with cold anhydrous ether, and dry under vacuum to yield 4-Benzylpiperazine-1-carboximidamide hydrochloride as a white to off-white solid.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and connectivity. |
| Mass Spectrometry (MS) | To determine the molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Elemental Analysis | To confirm the elemental composition. |
In Vitro Evaluation: A Tiered Approach
A tiered screening strategy is recommended to efficiently evaluate the therapeutic potential of 4-Benzylpiperazine-1-carboximidamide hydrochloride.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Primary Screening - Cytotoxicity Assay
The initial step is to determine the general cytotoxicity of the compound to establish a safe concentration range for subsequent assays and to identify potential anticancer activity. The MTT assay is a reliable and widely used colorimetric method for this purpose.[8][9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Benzylpiperazine-1-carboximidamide hydrochloride in sterile water or DMSO.
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the respective compound concentrations. Include vehicle-treated and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[2]
-
Tier 2: Mechanism-Based Screening
Based on the structural components of the target molecule, the following mechanism-based assays are recommended.
Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This assay quantifies the inhibition of cholinesterases, which is relevant for potential applications in Alzheimer's disease.[11][12][13][14]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer.
-
Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) for the AChE assay and butyrylthiocholine iodide (BTCI) for the BChE assay in deionized water.
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or buffer for control)
-
10 µL of AChE or BChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Protocol: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay is crucial due to the BZP moiety and its known interaction with monoamine systems. Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease.[15][16] A fluorimetric assay is described here for high sensitivity.[17][18]
-
Reagent Preparation:
-
Use a commercial MAO inhibitor screening kit or prepare the following reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., p-tyramine).
-
Horseradish peroxidase (HRP).
-
A fluorescent probe (e.g., Amplex Red).
-
-
Prepare serial dilutions of the test compound. Include known inhibitors as positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure (96-well black plate format):
-
To each well, add the test compound and the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Prepare a working solution containing the substrate, HRP, and the fluorescent probe.
-
Add the working solution to each well to initiate the reaction.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 530 nm, emission at 585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.
-
In Vivo Evaluation: Proposed Models
Should the in vitro results be promising (e.g., potent MAO inhibition with low cytotoxicity), preliminary in vivo studies can be designed. The choice of model will depend on the in vitro activity profile.
Hypothetical Signaling Pathway Interaction
Caption: Potential mechanism of action via MAO inhibition.
| Potential In Vitro Finding | Proposed In Vivo Model | Rationale and Key Endpoints |
| Potent and selective MAO-A inhibition | Forced Swim Test (FST) in mice or rats [19] | A standard model for screening potential antidepressant activity. A decrease in immobility time is indicative of an antidepressant effect. |
| Potent and selective MAO-B inhibition | MPTP-induced model of Parkinson's disease in mice | To assess neuroprotective effects. Key endpoints include behavioral tests (e.g., rotarod) and post-mortem analysis of dopaminergic neurons. |
| Anxiolytic-like activity (e.g., from serotonergic modulation) | Elevated Plus Maze (EPM) in mice or rats [20][21][22] | A widely used model to assess anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect. |
| AChE/BChE Inhibition | Scopolamine-induced memory impairment model in rodents | To evaluate cognitive-enhancing effects. The Morris water maze or passive avoidance tests can be used to assess learning and memory. |
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: In Vitro Cytotoxicity of 4-Benzylpiperazine-1-carboximidamide hydrochloride
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Human Breast Cancer | [Insert Value] |
| HeLa | Human Cervical Cancer | [Insert Value] |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | [Insert Value] |
Table 2: In Vitro Enzyme Inhibition Profile
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase (AChE) | [Insert Value] |
| Butyrylcholinesterase (BChE) | [Insert Value] |
| Monoamine Oxidase A (MAO-A) | [Insert Value] |
| Monoamine Oxidase B (MAO-B) | [Insert Value] |
Conclusion
4-Benzylpiperazine-1-carboximidamide hydrochloride is a novel compound with a promising structural design for therapeutic applications, particularly in the CNS. The protocols outlined in this document provide a systematic and scientifically rigorous framework for its initial synthesis, characterization, and biological evaluation. The tiered in vitro screening approach will enable an efficient assessment of its cytotoxicity and potential mechanisms of action, guiding further development and in vivo testing.
References
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
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Neurofit. (n.d.). Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Retrieved from [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 363-374.
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ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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- Brablíková, M., et al. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. Molecules, 26(23), 7204.
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Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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-
ResearchGate. (2020, July 28). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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-
Patsnap Eureka. (n.d.). Process for preparing N-benzyl piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). Retrieved from [Link]
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-
SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
- Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS omega, 6(5), 3698–3708.
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- 19. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 20. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. transpharmation.com [transpharmation.com]
- 22. jddtonline.info [jddtonline.info]
Receptor binding assay for 4-Benzylpiperazine-1-carboximidamide hydrochloride
Application Note: Receptor Binding Profiling of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Introduction & Pharmacological Context
4-Benzylpiperazine-1-carboximidamide hydrochloride (also referred to as N-guanyl-N'-benzylpiperazine) represents a unique chemical scaffold bridging two distinct pharmacological classes: the benzylpiperazines (known for serotonergic/dopaminergic modulation) and the guanidines (carboximidamides, often associated with ion channel blockade and protease inhibition).
In drug discovery, this compound acts as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the benzylpiperazine core suggests Central Nervous System (CNS) activity targeting Serotonin (5-HT) and Sigma (
Critical Mechanism: The carboximidamide group is fully protonated at physiological pH (7.4). This cationic charge is the primary driver of electrostatic interactions with the aspartate residues in the binding pockets of GPCRs (G-Protein Coupled Receptors). However, this same charge creates significant technical challenges in binding assays, specifically Non-Specific Binding (NSB) to filtration materials.[1]
This guide details the Radioligand Binding Assay (RBA) protocol, optimized to characterize the affinity (
Experimental Workflow Visualization
The following diagram illustrates the equilibrium binding dynamics and the critical separation phase required for this cationic ligand.
Figure 1: Competitive Radioligand Binding Workflow. Note the critical PEI pre-treatment step to neutralize filter charge.
Detailed Protocol: 5-HT Competitive Binding Assay
Reagents & Preparation
| Component | Specification | Preparation Notes |
| Test Compound | 4-Benzylpiperazine-1-carboximidamide HCl | Dissolve in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (Max DMSO 1%). |
| Radioligand | [ | Dilute to 1.0 nM final concentration (approx. |
| Receptor Source | HEK293 membranes expressing human 5-HT | Thaw on ice; homogenize gently using a Polytron or needle (25G). |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Freshly prepared.[1] Filter (0.22 µm) to remove particulates. |
| NSB Control | Mianserin or Methysergide (10 µM) | Saturating concentration to define non-specific binding. |
| Filter Pre-soak | 0.3% Polyethyleneimine (PEI) | CRITICAL: Soak GF/B filters for >2 hours to block cationic binding sites. |
Step-by-Step Methodology
Step 1: Plate Setup (96-well format)
-
Total Binding (TB): Add 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Mianserin.
-
Test Compound: Add 25 µL of serial dilutions (e.g.,
M to M) of 4-Benzylpiperazine-1-carboximidamide HCl.
Step 2: Reaction Initiation
-
Add 25 µL of [
H]-Ketanserin (1.0 nM final) to all wells.[1] -
Add 200 µL of Membrane Suspension (10–20 µg protein/well) to start the reaction.
-
Total Volume: 250 µL.
Step 3: Equilibrium Incubation
-
Seal plates and incubate for 60 minutes at 25°C (Room Temperature).
-
Why: Guanidine derivatives often have slower association rates (
) due to high desolvation penalties.[1] 60 minutes ensures true thermodynamic equilibrium.
Step 4: Filtration & Wash [1][2]
-
Use a cell harvester (e.g., PerkinElmer Filtermate).[1]
-
Pre-wet the PEI-soaked GF/B filters with ice-cold wash buffer.
-
Rapidly filter the plate contents.[2]
-
Wash filters 3 times with 300 µL ice-cold wash buffer .
-
Note: The wash step must be completed within <10 seconds to prevent dissociation of the bound complex (
).
Step 5: Scintillation Counting
-
Dry filters at 50°C for 30 minutes (or air dry overnight).
-
Add 40 µL of Microscint-20 (or equivalent cocktail).
-
Count for 1 minute/well on a TopCount or MicroBeta counter.
Data Analysis & Interpretation
Quantitative Output
Raw data (CPM) must be converted to specific binding and analyzed using non-linear regression (4-parameter logistic equation).
Table 1: Expected Data Structure
| Parameter | Definition | Calculation / Formula |
|---|
| Specific Binding | Radioactivity bound to the receptor only. |
Troubleshooting the "Guanidine Effect"
-
Problem: High background counts in NSB wells.
-
Cause: The positively charged carboximidamide group sticks to the negatively charged glass fibers of the filter.
-
Solution: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.
-
-
Problem: Steep Hill Slope (> 1.2).
-
Cause: Compound aggregation (micelle formation) at high concentrations.
-
Solution: Add 0.01% Triton X-100 to the buffer to prevent aggregation of the hydrophobic benzyl group.
-
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Retrieved from [1]
-
Cayman Chemical. (2023). Product Information: N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide.[3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from
-
Tiwari, A., et al. (2024).[1] Synthesis and Characterization of Piperazine-Linked Derivatives. MDPI Molecules. Retrieved from [1]
-
Merck Millipore. (2023). Receptor Binding Assays - Multiwell Plates Protocol. Retrieved from
Sources
Application Note: Preparation of 4-Benzylpiperazine-1-carboximidamide Hydrochloride Stock Solution
The following Application Note and Protocol is designed for 4-Benzylpiperazine-1-carboximidamide hydrochloride .
Editorial Note: As this compound is a specialized building block/bioactive ligand (structurally containing a guanidine-like moiety and a benzylpiperazine core), specific vendor data is often sparse. This guide synthesizes physicochemical principles of substituted guanidine salts and benzylpiperazines to provide a robust, universal preparation method.
Introduction & Compound Profile
4-Benzylpiperazine-1-carboximidamide hydrochloride describes a molecule comprising a piperazine ring substituted at the N1 position with a carboximidamide group (creating a guanidine functionality) and at the N4 position with a benzyl group.
This compound is chemically significant due to the guanidine moiety (highly basic, pKa ~12–13) and the benzylpiperazine core (lipophilic, often associated with CNS activity or sigma receptor binding). The hydrochloride salt form significantly enhances water solubility compared to the free base.
Physicochemical Specifications
| Property | Value (Calculated/Estimated) | Notes |
| Chemical Formula | C₁₂H₁₈N₄[1][2][3] · HCl | Monohydrochloride assumption* |
| Molecular Weight | 254.76 g/mol | Free Base: ~218.30 g/mol |
| Appearance | White to Off-white Solid | Crystalline powder |
| Solubility (Water) | High (>50 mM) | Due to ionic guanidinium character |
| Solubility (DMSO) | High (>100 mM) | Preferred for biological stocks |
| Solubility (Ethanol) | Moderate | Heating may be required |
| Hygroscopicity | Moderate to High | Guanidine salts can absorb moisture |
*Note: Always verify the specific salt stoichiometry (mono- vs. di-HCl) on your specific vial's Certificate of Analysis (CoA), as this alters the Molecular Weight required for calculations.
Materials & Equipment
Reagents
-
Target Compound: 4-Benzylpiperazine-1-carboximidamide hydrochloride (Solid).[1]
-
Solvent A (Biological Stock): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).
-
Solvent B (Aqueous Stock): Nuclease-free, deionized water (Milli-Q or equivalent). Use only if immediate aqueous dilution is required.
Equipment
-
Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo).
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: For breaking up stubborn crystal lattices.
-
Syringe Filters: 0.22 µm PVDF or PTFE (DMSO-compatible) for sterilization.
-
Storage Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
Safety & Handling (E-E-A-T)
Warning: Structural analogs of benzylpiperazine (BZP) are known CNS stimulants. While the carboximidamide modification alters pharmacology, treat this compound as a potential bioactive agent.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Inhalation: Handle the dry powder inside a chemical fume hood to prevent inhalation of dust.
-
Contact: In case of skin contact, wash immediately with soap and water. Guanidine derivatives can be skin irritants.[4]
Pre-Formulation: Solubility Verification Protocol
Before preparing the full stock, perform this "Self-Validating" solubility test to ensure the solvent system is compatible with your specific batch.
-
Weigh: 1–2 mg of compound into a clear microcentrifuge tube.
-
Add Solvent: Add DMSO to achieve a theoretical concentration of 100 mM (approx. 40 µL per mg).
-
Agitate: Vortex for 30 seconds.
-
Observe:
-
Clear Solution: Solubility confirmed. Proceed to bulk prep.[5]
-
Cloudy/Particulates: Sonicate for 5 minutes at 40°C.
-
Still Insoluble: Add more solvent to lower concentration to 10 mM or switch to water (if experimental design permits).
-
Protocol: Preparation of 10 mM Stock Solution (10 mL)
Objective: Prepare 10 mL of a 10 mM stock solution in DMSO.
Target Mass Calculation:
Step-by-Step Workflow
-
Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (guanidines are hygroscopic).
-
Weighing: Accurately weigh 25.5 mg of 4-Benzylpiperazine-1-carboximidamide HCl into a sterile 15 mL polypropylene tube or glass vial.
-
Critical: Record the exact mass. If you weigh 26.1 mg, adjust the solvent volume accordingly (see Table 1).
-
-
Solvent Addition: Add 10.0 mL of anhydrous DMSO.
-
Technique: Add the first 5 mL, vortex to dissolve, then add the remaining 5 mL to wash down the sides.
-
-
Dissolution: Vortex vigorously for 1 minute. If crystals persist, sonicate for 60 seconds. The solution should be completely clear and colorless.
-
Sterilization (Optional but Recommended): Draw the solution into a syringe and pass through a 0.22 µm PVDF filter into a sterile amber glass vial.
-
Labeling: Label with Compound Name, Concentration (10 mM), Solvent (DMSO), Date, and Operator Initials.
Table 1: Quick Dilution Guide (Based on MW 254.76)
Use this table to adjust solvent volume based on the exact mass weighed.
| Weighed Mass (mg) | Vol.[3][6] DMSO for 10 mM | Vol. DMSO for 50 mM | Vol. DMSO for 100 mM |
| 5.0 mg | 1.96 mL | 392 µL | 196 µL |
| 10.0 mg | 3.92 mL | 785 µL | 392 µL |
| 25.5 mg | 10.00 mL | 2.00 mL | 1.00 mL |
| 50.0 mg | 19.62 mL | 3.92 mL | 1.96 mL |
Storage & Stability
-
Short Term (Days): 4°C protected from light.
-
Long Term (Months): -20°C or -80°C.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the stock into small volumes (e.g., 100 µL or 500 µL) immediately after preparation.
-
Precipitation Check: Upon thawing, DMSO stocks may show crystal formation. Always warm to 37°C and vortex before use to ensure redissolution.
Visual Workflow (Logic Map)
Caption: Logical workflow for the preparation of a sterile, verified stock solution.
References
-
PubChem. (2023). 4-Benzylpiperazine-1-carboximidamide hydroiodide (Compound Summary). National Library of Medicine. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP (1-benzylpiperazine) drug profile.[2][7][8] (Provides solubility and stability context for benzylpiperazine derivatives). Available at: [Link]
Sources
- 1. 4-BENZYL-1-PIPERAZINE-CARBOXYLIC ACID AMIDE HCL | 89026-61-9 [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 4. fishersci.com [fishersci.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. mgel.msstate.edu [mgel.msstate.edu]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
4-Benzylpiperazine-1-carboximidamide hydrochloride for high-throughput screening
Application Note: 4-Benzylpiperazine-1-carboximidamide Hydrochloride for High-Throughput Screening
Part 1: Introduction & Scientific Rationale
4-Benzylpiperazine-1-carboximidamide hydrochloride (also known as 1-Benzyl-4-guanidinopiperazine) is a synthetic small molecule featuring a piperazine core flanked by a lipophilic benzyl group and a highly basic guanidine moiety (carboximidamide).
In the context of High-Throughput Screening (HTS) , this compound serves two critical functions:
-
Reference Inhibitor (Positive Control): The guanidine group acts as an arginine mimetic, forming a salt bridge with the conserved Aspartate residue in the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, uPA, Factor Xa). This makes it an ideal, stable small-molecule control for validating assay performance before screening large libraries.
-
Fragment-Based Drug Discovery (FBDD) Scaffold: Due to its low molecular weight (<300 Da) and high ligand efficiency, it is frequently used as a "fragment lead" to probe the S1 pocket, serving as a starting point for growing more complex inhibitors.
Mechanism of Action: The compound functions as a competitive reversible inhibitor . The positively charged amidine group anchors the molecule in the S1 pocket (mimicking the P1 arginine of the substrate), while the benzyl group extends towards the S2/S3 subsites or interacts with the prime-side hydrophobic residues, blocking substrate access to the catalytic triad (Ser-His-Asp).
Part 2: Chemical Properties & Handling
| Property | Specification |
| CAS Number | 7773-69-5 (Free Base); HCl salt varies |
| Formula | C₁₂H₁₈N₄ · HCl |
| MW | ~254.76 g/mol (HCl salt) |
| Solubility | Water: >50 mM; DMSO: >100 mM |
| pKa | ~13.6 (Guanidine group); Protonated at pH 7.4 |
| Storage | -20°C (Desiccated). Stable in DMSO for 6 months at -20°C. |
Critical Handling Note: While the hydrochloride salt is water-soluble, DMSO stocks (10 mM) are recommended for HTS to maintain consistency with library compounds. Avoid freeze-thaw cycles >5 times.
Part 3: HTS Protocol – Fluorogenic Serine Protease Assay
This protocol details the use of 4-Benzylpiperazine-1-carboximidamide HCl as a positive control in a 384-well enzymatic screen (e.g., Urokinase-type Plasminogen Activator - uPA).
Materials:
-
Enzyme: Recombinant Human uPA (or target serine protease).
-
Substrate: Fluorogenic tripeptide, e.g., Z-Gly-Gly-Arg-AMC (Km ~ 50 µM).
-
Control Compound: 4-Benzylpiperazine-1-carboximidamide HCl.[1]
-
Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20 (prevents aggregation).
-
Plates: 384-well Black, Low-Binding Microplates (Corning 3575).
Step-by-Step Workflow:
1. Compound Preparation (Acoustic or Pin Tool Transfer):
-
Prepare a 10 mM stock of 4-Benzylpiperazine-1-carboximidamide HCl in 100% DMSO.
-
Generate a 10-point dose-response curve (1:3 serial dilution) starting at 1 mM in source plate.
-
Dispense 50 nL of compound into the 384-well assay plate.
-
Note: Final DMSO concentration in assay = 0.5% (assuming 10 µL reaction volume).
2. Enzyme Addition:
-
Dilute enzyme to 2x final concentration (e.g., 2 nM) in Assay Buffer.
-
Dispense 5 µL of 2x Enzyme solution into the plate.
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding (Pre-equilibrium).
3. Substrate Initiation:
-
Dilute Z-GGR-AMC substrate to 2x Km (e.g., 100 µM) in Assay Buffer.
-
Dispense 5 µL of Substrate solution to initiate the reaction.
-
Final Conditions: 1 nM Enzyme, 50 µM Substrate, 10 µL Volume.
4. Detection:
-
Measure Fluorescence Intensity (Ex/Em: 360/460 nm) immediately (Kinetic Mode) or after 60 mins (Endpoint).
-
For Kinetic: Read every 2 minutes for 30 minutes. Calculate slope (RFU/min).
Part 4: Data Analysis & Visualization
IC50 Calculation
Fit the data to a 4-parameter logistic (4PL) equation:
-
Expected IC50: Typically in the low micromolar range (1–10 µM) for uPA/Trypsin, depending on the specific protease isoform.
Assay Validation (Z-Factor)
Use the High Concentration (Max Inhibition) and DMSO (Min Inhibition) controls to calculate Z':
-
Target: Z' > 0.5 indicates a robust assay.
Mechanism Diagram (Graphviz)
Caption: Workflow for validating Serine Protease HTS assays using 4-Benzylpiperazine-1-carboximidamide HCl.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Potency (High IC50) | pH Mismatch | Ensure Buffer pH is 7.4–8.0. The guanidine (pKa ~13.6) must be protonated, but the enzyme active site His (pKa ~6.8) must be unprotonated. |
| High Background | Autofluorescence | The compound itself is not fluorescent, but check for library contaminants. Use kinetic reads to subtract background. |
| Aggregation | Low Solubility | Although rare for this salt, add 0.01% Triton X-100 or Tween-20 to the buffer. |
| Bell-Shaped Curve | Inner Filter Effect | At very high concentrations (>100 µM), the compound might absorb excitation light. Check UV absorbance spectrum. |
Part 6: References
-
Cutler, S. J., et al. (2005). "Medicinal Chemistry of Serine Protease Inhibitors." Current Medicinal Chemistry, 12(23), 2731-2750. Link
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology, 30, 550–560. (Provides structural context on benzylpiperazine scaffolds). Link
-
Sanderson, P. E. (1999). "Small Molecule Inhibitors of the Serine Protease Factor Xa." Medicinal Research Reviews, 19(2), 179-197. (Discusses the amidine-S1 pocket interaction). Link
-
Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Link
-
PubChem Compound Summary. "4-Benzylpiperazine-1-carboximidamide." National Center for Biotechnology Information. Link
Sources
Application Note: Pharmacological Characterization of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
[1]
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 845616-58-2) is a synthetic small molecule integrating a lipophilic benzylpiperazine scaffold with a polar carboximidamide (guanidine) moiety.[1] While the benzylpiperazine (BZP) core is traditionally associated with monoamine transporter modulation (serotonin/dopamine release), the addition of the strongly basic carboximidamide group significantly alters its physicochemical profile and pharmacological targets.[1]
This guide outlines a comprehensive experimental design to characterize this compound, focusing on two divergent potential mechanisms of action: (1) Serine Protease Inhibition (characteristic of amidine/guanidine pharmacophores) and (2) Neurotransmitter Transporter Modulation (characteristic of the piperazine scaffold).[1]
Chemical Identity & Handling
| Property | Specification |
| Chemical Name | 4-Benzylpiperazine-1-carboximidamide hydrochloride |
| Synonyms | 1-Benzyl-4-guanidinopiperazine HCl; N-(4-benzylpiperazin-1-yl)formamidine HCl |
| CAS Number | 845616-58-2 (HCl salt); 7773-69-5 (Hemisulfate) |
| Molecular Formula | C₁₂H₁₈N₄[1][2][] · HCl |
| Molecular Weight | ~254.76 g/mol (HCl salt) |
| pKa (Predicted) | ~12.5 (Guanidine group), ~8.5 (Piperazine N) |
| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate) |
Safety & Storage Protocol
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store desicated at -20°C.
-
Stability: Guanidine derivatives are susceptible to hydrolysis at high pH (>10) or high temperature.[1] Maintain aqueous stock solutions at neutral pH (7.0–7.4).
-
Handling: Wear standard PPE. Treat as a potential irritant to mucous membranes due to high basicity.
Experimental Design Strategy
The "Hybrid Pharmacophore" hypothesis drives this experimental design. The molecule possesses two distinct functional domains:
-
Domain A (Benzylpiperazine): Hydrophobic anchor, known for binding hydrophobic pockets in GPCRs and transporters.
-
Domain B (Carboximidamide): Cationic headgroup, known to mimic the arginine side chain, forming salt bridges with Asp/Glu residues in catalytic triads (proteases) or pore regions (ion channels).[1]
Workflow Visualization
Caption: Dual-pathway characterization strategy targeting protease activity (Path A) and transporter function (Path B).
Detailed Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, precipitation-free 100 mM stock.
-
Weighing: Weigh 25.5 mg of compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Do not use water for the primary stock to prevent long-term hydrolysis.
-
-
Dissolution: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 2 minutes at room temperature.
-
Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months).
Protocol B: Serine Protease Inhibition Assay (Chromogenic)
Rationale: Carboximidamide derivatives are classic competitive inhibitors of trypsin-like serine proteases (e.g., Urokinase, Trypsin, Thrombin) due to the arginine-mimetic guanidine group [1].[1]
Materials:
-
Enzyme: Bovine Trypsin (0.1 µM stock in buffer).[1]
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
Step-by-Step:
-
Dilution: Prepare a serial dilution of the test compound in Assay Buffer (Range: 0.1 µM to 1000 µM).
-
Plate Setup: In a 96-well clear flat-bottom plate, add:
-
10 µL of Test Compound dilution.
-
140 µL of Assay Buffer.
-
50 µL of Trypsin solution (Final conc: 10 nM).[1]
-
-
Pre-Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Start: Add 50 µL of BAPNA substrate (Final conc: 0.5 mM).
-
Kinetic Read: Immediately measure Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 10 minutes.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot vs. [Inhibitor] to determine IC50.[1]
Protocol C: Glycine/Monoamine Transporter Uptake Assay
Rationale: The benzylpiperazine scaffold suggests potential affinity for SLC6 transporters (SERT, DAT, GlyT1/2).[1] Patents have specifically linked piperazine derivatives to glycine uptake inhibition [2].
Materials:
-
Cell Line: CHO-K1 cells stably expressing human GlyT1 or SERT.
-
Tracer: [³H]-Glycine or [³H]-Serotonin (5-HT).[1]
-
Wash Buffer: HBSS + 10 mM HEPES, pH 7.4.
Step-by-Step:
-
Seeding: Plate cells at 50,000 cells/well in 24-well plates (Poly-D-Lysine coated) 24 hours prior.
-
Starvation: Aspirate media and wash cells 2x with warm HBSS. Incubate in 200 µL HBSS for 15 mins at 37°C.
-
Treatment: Add 50 µL of 5x Test Compound (Final conc: 10 µM screening dose). Incubate for 10 mins.
-
Uptake: Add 50 µL of [³H]-Tracer mix (Final conc: 20 nM, 0.5 µCi/well).
-
Incubation: Incubate for 10 minutes at 37°C.
-
Control: Perform parallel incubation at 4°C (non-specific uptake).
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold HBSS.
-
Lysis: Add 200 µL of 0.1 N NaOH / 1% SDS. Shake for 30 mins.
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
Data Analysis & Interpretation
Quantitative Output Table
| Parameter | Formula/Method | Acceptance Criteria |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Specific Uptake | Signal:Noise > 5:1 | |
| Enzyme Inhibition | Dose-dependent curve |
Troubleshooting Guide
-
Issue: High background in uptake assay.
-
Solution: Ensure rapid washing with ice-cold buffer to stop transport immediately.[1] Check cell monolayer integrity.
-
-
Issue: Compound precipitation in assay buffer.
-
Solution: The guanidine salt may "salt out" in high phosphate buffers. Use Tris or HEPES based buffers. Ensure DMSO concentration < 1%.
-
References
- Pinard, E., et al. (2006). 1-(2-Amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses. Patent EP1663232A1. European Patent Office.
-
PubChem. (2023). Compound Summary: 4-Benzylpiperazine-1-carboximidamide hydrochloride (CID 18525933).[1] National Center for Biotechnology Information. Retrieved from [Link][1]
Application Notes & Protocols for the In Vivo Administration of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
Disclaimer: The following document is intended for use by qualified researchers, scientists, and drug development professionals. 4-Benzylpiperazine-1-carboximidamide hydrochloride is a research chemical with limited publicly available data regarding its in vivo effects, pharmacokinetics, and mechanism of action. The protocols and information provided herein are synthesized from best practices in preclinical research and data available for structurally related piperazine derivatives. Researchers must conduct their own comprehensive literature review, risk assessments, and pilot studies to validate these generalized methodologies for their specific experimental context. All animal procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Introduction and Scientific Context
Structurally related compounds, such as 1-Benzylpiperazine (BZP), are known central nervous system stimulants that primarily act as reuptake inhibitors of dopamine, serotonin, and noradrenaline.[2] This established pharmacology for the benzylpiperazine moiety provides a logical starting point for investigating the biological activity of 4-Benzylpiperazine-1-carboximidamide hydrochloride. It is hypothesized that the addition of the carboximidamide group may alter the compound's potency, selectivity, and pharmacokinetic properties compared to simpler benzylpiperazine derivatives.
These application notes provide a foundational framework for the initial in vivo evaluation of 4-Benzylpiperazine-1-carboximidamide hydrochloride, focusing on safety, formulation, and administration protocols essential for early-stage preclinical studies.[3][4]
Safety, Handling, and Storage
Prior to any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory. In the absence of a specific SDS, the safety precautions for related piperazine compounds should be adopted as a minimum standard.
2.1. Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure. All handling of the solid compound and its formulations must be performed while wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination.[6]
-
Body Protection: A full-sleeved laboratory coat.[5]
-
Respiratory Protection: For procedures that may generate aerosols or dust, work should be conducted in a certified chemical fume hood.[5][7]
2.2. Chemical Handling and Disposal
-
Engineering Controls: All weighing and formulation procedures involving the dry powder should be performed in a chemical fume hood to prevent inhalation.[7]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for containment and cleanup of research chemicals.
-
Waste Disposal: All chemical waste, including contaminated consumables and unused formulations, must be disposed of in accordance with institutional and local environmental regulations.
2.3. Storage Store 4-Benzylpiperazine-1-carboximidamide hydrochloride in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Preclinical Research Objectives & Strategy
The initial in vivo studies for a novel compound like 4-Benzylpiperazine-1-carboximidamide hydrochloride typically aim to establish a foundational understanding of its biological activity and safety profile.[4]
Primary Objectives:
-
Maximum Tolerated Dose (MTD) and Acute Toxicity: To determine the highest dose that can be administered without causing unacceptable adverse effects.
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1] This involves measuring drug concentrations in biological matrices (e.g., plasma) over time.
-
Preliminary Efficacy/Pharmacodynamic (PD) Assessment: To obtain initial evidence of the compound's intended biological effect in a relevant animal model.
A logical strategy involves a dose-escalation study design, starting with low, sub-pharmacological doses and gradually increasing the dose while closely monitoring for signs of toxicity and, if possible, pharmacodynamic effects.
Caption: Generalized workflow for in vivo evaluation of a novel research compound.
Formulation for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the compound is delivered effectively and safely.[2] The ideal vehicle should solubilize the drug at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.
4.1. Solubility Assessment A preliminary solubility assessment is the first step. Test the solubility of 4-Benzylpiperazine-1-carboximidamide hydrochloride in a panel of common, biocompatible vehicles.
| Vehicle | Common Use | Notes |
| Sterile Saline (0.9% NaCl) | IV, IP, SC | Ideal for water-soluble compounds. Check for precipitation after preparation. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered, may improve stability for pH-sensitive compounds. |
| 5-10% DMSO in Saline/PBS | IV, IP, SC | Co-solvent for poorly soluble compounds. DMSO concentration should be minimized to avoid toxicity. |
| 5-10% Tween® 80 in Saline | PO, IP | Surfactant to aid solubility and create stable suspensions. |
| 0.5-1% Carboxymethylcellulose (CMC) | PO | Suspending agent for oral gavage when a true solution cannot be formed. |
| Polyethylene Glycol 400 (PEG400) | PO, IP | Co-solvent, often used in combination with other vehicles. Can be viscous. |
4.2. Example Formulation Protocol (Suspension for Oral Gavage) This protocol is a template and must be optimized.
-
Determine Dose and Concentration: Based on the study design, calculate the required concentration (mg/mL) of the compound in the vehicle.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Stir until fully dissolved.
-
Weigh Compound: In a chemical fume hood, accurately weigh the required amount of 4-Benzylpiperazine-1-carboximidamide hydrochloride.
-
Create Slurry: In a suitable container (e.g., glass mortar), add a small amount of the CMC vehicle to the powder and triturate with a pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired volume and concentration.
-
Homogenize: Maintain the suspension under constant, gentle agitation (e.g., using a magnetic stir bar) during dosing to ensure uniform delivery.
Animal Models and Routes of Administration
5.1. Animal Model Selection Mice and rats are the most common species for initial preclinical testing due to their well-characterized physiology, established protocols, and genetic similarities to humans.[9] The choice between them may depend on the specific experimental endpoint (e.g., specific behavioral assays are better validated in one species over the other).
5.2. Routes of Administration (ROA) The choice of ROA significantly impacts the rate and extent of drug absorption and subsequent bioavailability.[10][11]
| Route of Administration | Onset of Action | Bioavailability | Pros | Cons |
| Oral (PO) Gavage | Slow (30-90 min)[10] | Variable | Clinically relevant for orally intended drugs; non-invasive.[10] | Subject to first-pass metabolism; requires precise technique to avoid lung aspiration.[9] |
| Intraperitoneal (IP) | Intermediate | High | Bypasses first-pass metabolism; allows for larger volumes than IV. | Risk of injection into organs; not a common clinical route for humans. |
| Intravenous (IV) | Rapid (30-60 sec)[10] | 100% (by definition) | Direct and complete delivery into systemic circulation; precise dose control.[10] | Requires technical skill (tail vein injection); risk of embolism; limited volume. |
Detailed Administration Protocols
Animal Preparation:
-
Allow animals to acclimate to the facility for at least one week before the study.
-
Record the body weight of each animal on the day of dosing to calculate the precise volume to be administered.
-
Ensure proper restraint techniques are used to minimize stress and ensure accurate administration.
6.1. Protocol: Oral (PO) Gavage in Rats
-
Calculate Dose Volume: Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL). The typical maximum gavage volume for a rat is 5-10 mL/kg.[9]
-
Prepare Syringe: Draw the calculated volume of the homogenized formulation into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Restrain Animal: Gently but firmly restrain the rat, ensuring its head and body are in a straight line.
-
Administer Compound: Insert the gavage needle into the mouth, passing it gently along the side of the palate and down the esophagus. The needle should advance without resistance.[9] If resistance is met, withdraw and reposition.
-
Depress Plunger: Once the needle is in place, administer the formulation smoothly.
-
Withdraw and Observe: Remove the needle and return the animal to its cage. Observe for any immediate signs of distress (e.g., coughing, indicating improper placement).
6.2. Protocol: Intraperitoneal (IP) Injection in Mice
-
Calculate Dose Volume: The typical maximum IP injection volume for a mouse is 10 mL/kg.
-
Prepare Syringe: Draw the calculated volume into a syringe with a 25-27 gauge needle.
-
Restrain Animal: Scruff the mouse to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
-
Administer Compound: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be at a 15-20 degree angle.
-
Aspirate: Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If so, discard the syringe and start over.
-
Inject and Observe: Inject the solution and withdraw the needle. Return the animal to its cage and monitor.
Hypothesized Mechanism of Action
Based on its benzylpiperazine scaffold, it is plausible that 4-Benzylpiperazine-1-carboximidamide hydrochloride acts as a monoamine reuptake inhibitor. This mechanism involves blocking the transporter proteins responsible for clearing dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters.
Caption: Hypothesized mechanism: blockade of neurotransmitter reuptake transporters.
References
-
Leidel, F., Eiden, M., Geissen, M., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(1), 23-9. Available from: [Link]
-
Romeo, G., Bonanno, F., Wilson, L. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1775-1792. Available from: [Link]
-
Xpress Chems. (2025). Safety First: Best Practices for Handling Research Chemicals. Available from: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Science.gov. piperazines: Topics by Science.gov. Available from: [Link]
-
Wikipedia. (n.d.). Piperazine. Available from: [Link]
-
Malik, A., & Olejarz-Maciej, A. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2291-2306. Available from: [Link]
- Google Patents. (n.d.). Piperazine adipate compositions and treatment of helminth infections therewith.
-
Fisher Scientific. (2021). Tips for Keeping Safe in the Lab. Available from: [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Available from: [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Available from: [Link]
-
Parmar, V. K., et al. (n.d.). ROUTES OF DRUG ADMINISTRATION. Indo-American Journal of Pharmaceutical Research. Available from: [Link]
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Available from: [Link]
-
SlideShare. (n.d.). Routes Of Drug Administration. Available from: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]
-
Open Library Publishing Platform. (n.d.). 4.1 Routes of Administration – Drugs, Health, Addictions & Behaviour – 1st Canadian Edition. Available from: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
Patel, K., & Li, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 16(4), 668-683. Available from: [Link]
-
Open Access Journals. (n.d.). Novel formulations and routes of administration for opioids in the treatment of breakthrough pain. Available from: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Overview of in vivo (A) administration routes of nanoparticles and (B)... Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. ppd.com [ppd.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. questron.ca [questron.ca]
- 7. ethz.ch [ethz.ch]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. romanpub.com [romanpub.com]
- 11. openaccessjournals.com [openaccessjournals.com]
4-Benzylpiperazine-1-carboximidamide hydrochloride in drug discovery lead optimization
Executive Summary & Strategic Value
In the landscape of drug discovery, 4-Benzylpiperazine-1-carboximidamide hydrochloride represents a high-value "privileged scaffold" intermediate. It combines the structural rigidity and pharmacokinetic versatility of the piperazine ring with the high-affinity electrostatic capabilities of the carboximidamide (guanidine-like) moiety.
This application note details the deployment of this scaffold in Lead Optimization campaigns. Unlike simple amines, the carboximidamide group acts as a potent Arginine Mimetic , making this scaffold critical for targeting:
-
Serine Proteases (targeting the S1 specificity pocket).
-
GPCRs (specifically 5-HT, Dopamine, and Sigma receptors).
-
Ion Channels (where positive charge drives pore blocking).
Key Challenge: While the benzyl group aids hydrophobic collapse, the highly basic carboximidamide (
Chemical Architecture & Mechanism
Structural Deconstruction
The molecule consists of three distinct pharmacophoric zones:
-
Zone A (The Anchor): The Carboximidamide (
) attached to the piperazine nitrogen. This creates a substituted guanidine system. It functions as a bidentate Hydrogen Bond Donor (HBD) and a cationic center at physiological pH. -
Zone B (The Linker): The Piperazine ring.[1][2][3][4] It induces a specific vector orientation (chair conformation), distancing the cationic head from the hydrophobic tail.
-
Zone C (The Hydrophobic Tail): The Benzyl group.[2][5] It provides
stacking opportunities (e.g., with Phenylalanine or Tryptophan residues in the receptor).
Mechanistic Role in Binding
In protease inhibitors, this scaffold mimics the side chain of Arginine. The carboximidamide forms a salt bridge with the carboxylate of Aspartate (e.g., Asp189 in Trypsin) or Glutamate residues deep within the active site.
Figure 1: Mechanistic basis of ligand-protein interaction. The scaffold bridges electrostatic and hydrophobic domains.
Experimental Protocols
Protocol A: Synthesis & Guanylation
Objective: To synthesize 4-Benzylpiperazine-1-carboximidamide HCl from 1-Benzylpiperazine. Note: Direct reaction with cyanamide can be hazardous and low-yielding. The 1H-Pyrazole-1-carboxamidine method is preferred for lead optimization due to mild conditions and high purity.
Reagents:
-
1-Benzylpiperazine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Benzylpiperazine (e.g., 1.0 mmol) in dry ACN (5 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Addition: Add DIPEA (1.2 mmol) followed by 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 mmol).
-
Reaction: Stir the mixture at room temperature for 16 hours. Optimization Tip: If conversion is slow (monitored by LC-MS), heat to 50°C.
-
Precipitation: The product often precipitates as the HCl salt. If not, evaporate solvent to 20% volume and add diethyl ether.
-
Purification: Filter the white solid. Wash with cold ether.
-
Recrystallization:[6] Ethanol/Ether.
-
-
Validation:
-
LC-MS: Look for
(Free base mass). -
1H NMR (DMSO-d6): Verify the disappearance of pyrazole protons and appearance of broad guanidine NH peaks around 7.0–7.5 ppm.
-
Protocol B: Physicochemical Profiling ( & LogD)
Context: The high basicity of the carboximidamide is the primary liability for oral bioavailability. Accurate
Method: Potentiometric Titration (Sirius T3 or equivalent)
-
Sample: Prepare 1 mg of the HCl salt in 1.5 mL of degassed water.
-
Titrant: 0.1 M KOH and 0.1 M HCl.
-
Procedure: Titrate from pH 2.0 to pH 12.0.
-
Data Analysis:
-
Expect a
for the piperazine N4 (benzyl side) around 5.5–6.0. -
Expect a
for the carboximidamide (guanidine-like N1) around 10.5–11.5 .
-
-
Interpretation: If
, the molecule is >99% ionized in the gut (pH 6.5), leading to low passive permeability.
Lead Optimization Strategies
When the initial hit containing this scaffold shows good potency but poor ADME (Absorption, Distribution, Metabolism, Excretion), use the following "Bioisosteric Decision Tree."
Reducing Basicity (The "Softening" Strategy)
To improve permeability, you must lower the
| Modification | Structure Change | Effect on | Permeability Impact |
| Original | ~11.0 | Low | |
| N-Cyano | ~7.0 | High | |
| Acylguanidine | ~8.0 | Medium | |
| Cyclic | Imidazoline / 2-Aminopyridine | ~6.5–9.0 | High |
Metabolic Stability
The benzylic position is a "soft spot" for CYP450-mediated hydroxylation.
-
Fix: Introduce electron-withdrawing groups (F, Cl) or blockage (Methyl) on the benzyl ring or the benzylic carbon.
-
Example: Replace Benzyl with 4-Fluorobenzyl or
-methylbenzyl.
-
Optimization Workflow Diagram
Figure 2: Decision matrix for optimizing the scaffold. High basicity is the primary bottleneck requiring bioisosteric replacement or prodrug strategies.
Troubleshooting & FAQ
Q: The HCl salt is extremely hygroscopic. How do I handle it?
-
A: This is common for guanidine-like salts. Store in a desiccator at -20°C. For precise weighing in assays, dissolve the entire vial in DMSO to create a stock solution, rather than weighing small solid aliquots repeatedly.
Q: My coupling reaction failed using Cyanamide.
-
A: Cyanamide requires high temperatures and often polymerizes. Switch to the 1H-Pyrazole-1-carboxamidine method (Protocol A) or use S-Methylisothiourea with a mercury scavenger (though the latter is less "green").
Q: The compound shows high potency but zero brain penetration.
-
A: The carboximidamide is likely charged at pH 7.4. If CNS is the target, this scaffold is a liability unless it is a substrate for a transporter (e.g., CAT1). Consider replacing the carboximidamide with a piperidine or pyrrolidine ring containing an internal basic nitrogen (pKa ~9) to maintain charge but improve lipophilicity.
References
-
Piperazine Scaffolds in Medicinal Chemistry
-
Guanidine Bioisosteres
-
Synthesis Methodology
- Title: Guanylation of amines using 1H-pyrazole-1-carboxamidine hydrochloride.
- Source: Bern
-
URL:[Link]
-
Compound Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Piperazine-1-carboximidamide | 45695-84-9 [smolecule.com]
Application Note: Radiolabeling Protocols for 4-Benzylpiperazine-1-carboximidamide
Executive Summary & Scientific Rationale
4-Benzylpiperazine-1-carboximidamide (BP-G) is a pharmacologically significant scaffold, structurally bridging sigma receptor ligands (benzylpiperazines) and adrenergic neuron blocking agents (guanidines like guanethidine). Radiolabeled isotopologues and analogs of this compound are critical for two distinct phases of drug development:
-
Metabolic Profiling (ADME): Requires Carbon-14 (
) labeling within the guanidine core to track the molecule without altering its physicochemical properties. -
Receptor Binding & Biodistribution: Requires Iodine-125 (
) labeling (radioiodination) on the aromatic ring to create high-specific-activity ligands for in vitro saturation binding assays (Sigma-1/Sigma-2 receptors) or in vivo biodistribution.
This guide details two validated protocols: Guanylation with [
Safety & Compliance (Prerequisites)
-
Radionuclide Handling: Iodine-125 is volatile. All iodination procedures must be performed in a charcoal-filtered fume hood (Grade A/B) with continuous air monitoring.
-
Shielding: Use lead (Pb) shielding for
(low energy gamma/X-ray) and Plexiglass/Lucite for (beta emitter) to minimize Bremsstrahlung. -
Personal Protective Equipment (PPE): Double nitrile gloves, Tyvek sleeves, and thyroid blocking agents (KI) for personnel handling
.
Protocol A: Carbon-14 Synthesis (Metabolic Tracer)
Objective: To synthesize [guanidino-
Reaction Scheme & Logic
The choice of labeling the guanidine carbon is deliberate. This position is generally metabolically stable compared to the benzyl ring (susceptible to hydroxylation) or the piperazine ring (susceptible to N-dealkylation), ensuring the radiolabel remains associated with the pharmacophore during early metabolism.
Materials[1][2][3][4][5]
-
Precursor: 4-Benzylpiperazine (Free base, >98% purity).
-
Radionuclide: [
]Cyanamide (50–60 mCi/mmol specific activity). -
Solvent: Toluene / n-Butanol (1:1 mixture).
-
Catalyst: Trimethylsilyl chloride (TMSCl) – Critical for activating the cyanamide.
Step-by-Step Methodology
-
Activation: In a 5 mL reaction vial, dissolve [
]cyanamide (185 MBq, 5 mCi) in 1.0 mL of dry n-butanol. -
Addition: Add 4-benzylpiperazine (1.2 eq, slightly excess to drive reaction) dissolved in 1.0 mL toluene.
-
Catalysis: Add TMSCl (0.1 eq) under nitrogen atmosphere.
-
Expert Insight: TMSCl acts as a Lewis acid to activate the nitrile group of the cyanamide, facilitating the nucleophilic attack by the sterically hindered secondary amine of the piperazine.
-
-
Reflux: Heat the mixture to 110°C for 12 hours.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Diethyl Ether to yield the hydrochloride salt.
Protocol B: Iodine-125 Radioiodination (High-Affinity Ligand)
Objective: To synthesize [
Rationale for Destannylation
Direct iodination (e.g., using Chloramine-T on the base molecule) yields a mixture of isomers (ortho/meta/para) and di-iodinated species. Using a trialkyltin precursor ensures regiospecific labeling (typically para on the benzyl ring), guaranteeing a homogeneous tracer essential for receptor binding constants (
Experimental Workflow Diagram (DOT)
Figure 1: Workflow for the regiospecific radioiodination of benzylpiperazine derivatives via iododestannylation.
Materials[1][2][3][4][5][7][8]
-
Precursor: 4-(4-(Tributylstannyl)benzyl)piperazine-1-carboximidamide (Custom synthesized).
-
Radionuclide: Na[
] in 0.1 M NaOH (high concentration, >350 mCi/mL). -
Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).
-
Quench: Sodium Metabisulfite (Na₂S₂O₅).
-
Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate (40:60).
Step-by-Step Methodology
-
Setup: In a conical reaction vial, add 50 µg of the Tributyltin Precursor dissolved in 50 µL of Ethanol.
-
Radioisotope Addition: Add 18.5 MBq (500 µCi) of Na[
]. -
Initiation: Add 20 µL of Chloramine-T solution. Vortex gently for 60 seconds at room temperature.
-
Quenching: Stop the reaction by adding 20 µL of Sodium Metabisulfite (2 mg/mL). This reduces unreacted electrophilic iodine back to iodide, preventing non-specific labeling.
-
Purification (Critical):
-
Inject the mixture onto a Semi-prep HPLC (C18 column, 250 x 10 mm).
-
Elute isocratically with Acetonitrile/Ammonium Acetate (40:60) at 3 mL/min.
-
Separation Logic: The tributyltin precursor is highly lipophilic and will elute much later than the radioiodinated product. Collect the radioactive peak corresponding to the reference standard retention time.
-
-
Formulation: Evaporate the HPLC fraction using a rotary evaporator (with charcoal trap) and reconstitute in physiological saline containing 5% Ethanol (radiolysis scavenger).
Quality Control & Validation Data
Every batch must pass the following QC parameters before release.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 95% |
| Chemical Purity | HPLC (UV at 254 nm) | No precursor peaks detected |
| Specific Activity | Mass Spectrometry / UV | > 2000 Ci/mmol (Theoretical max for |
| Radionuclidic Identity | Gamma Counter | Photopeak at 35 keV |
| Stability | Re-injection at 24h | < 5% free iodide released |
HPLC Chromatogram Interpretation[5]
-
Free Iodide (
): min (Void volume). -
Product (
-BP-G): min. -
Precursor (Sn-BP-G):
min (Wash off with 100% ACN).
Biological Application Context
Sigma Receptor Binding Assay
This radioligand is optimized for saturation binding assays.
-
Protocol: Incubate 0.1–10 nM of [
]-BP-G with membrane homogenates (e.g., rat brain or MCF-7 cells). -
Non-Specific Binding: Determine in the presence of 10 µM Haloperidol.
-
Expectation: High affinity binding (
) is typical for 4-benzylpiperazine derivatives at Sigma-1 sites.
Signaling & Binding Pathway (DOT)
Figure 2: Mechanism of action for the radioligand binding to Sigma-1 receptors, leading to downstream detection or biological effects.
Troubleshooting & Expert Tips
-
Low Yield in Iodination:
-
Cause: Chloramine-T is too aggressive, causing oxidative decomposition of the guanidine group.
-
Solution: Switch to Iodogen (solid-phase oxidant) plated on the reaction vial. It provides a gentler release of oxidizing species.
-
-
Precursor Instability:
-
Issue: Tributyltin precursors can undergo protodestannylation (loss of tin) if stored in protic solvents or light.
-
Solution: Store precursor neat at -20°C. Dissolve in Ethanol immediately prior to use.
-
-
Sticking to Vial:
-
Issue: Guanidines are positively charged and sticky to glass.
-
Solution: Silanize reaction vials or use LoBind polypropylene tubes.
-
References
-
Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Source: Bioorganic & Medicinal Chemistry (Elsevier/PubMed) URL:[Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. (Analogous protocol reference) Source: Cancer Research URL:[7][Link]
-
Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging. (Alternative C-11 Guanidine Protocol) Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (Iododestannylation Mechanism) Source: MDPI Molecules URL:[Link]
Sources
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 6. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-Benzylpiperazine-1-carboximidamide hydrochloride synthesis
Technical Support Center: 4-Benzylpiperazine-1-carboximidamide HCl Synthesis
Ticket ID: #BZP-GUAN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with the synthesis of 4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 89026-61-9). This transformation involves the guanylation of the secondary amine of 1-benzylpiperazine.
While several routes exist (e.g., Cyanamide, S-methylisothiourea), the Bernatowicz method using 1H-Pyrazole-1-carboxamidine hydrochloride is the industry "Gold Standard" for high-yield synthesis of hindered or secondary guanidines. This guide prioritizes this pathway due to its kinetic superiority and easier purification profile compared to thiol-releasing reagents.
Part 1: The "Gold Standard" Protocol
Use this baseline protocol to validate your current workflow. Deviations here are the most common source of yield loss.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1-Benzylpiperazine | 1.0 | Substrate | Ensure free base form (not salt). |
| 1H-Pyrazole-1-carboxamidine HCl | 1.1 | Reagent | Must be dry.[1] Hygroscopic. |
| DIPEA (Diisopropylethylamine) | 2.5 - 3.0 | Base | Scavenges HCl; drives equilibrium. |
| DMF or Acetonitrile | [0.5 M] | Solvent | Polar aprotic is required. |
Step-by-Step Workflow
-
Dissolution: Dissolve 1-benzylpiperazine (1.0 equiv) in anhydrous DMF or Acetonitrile (ACN).
-
Activation: Add DIPEA (3.0 equiv). Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 16–24 hours.
-
Checkpoint: Monitor by TLC.[2] The pyrazole reagent is UV active. The product is highly polar.
-
-
Pre-Workup (Critical): If using DMF, concentrate under high vacuum to remove as much solvent as possible (bath < 50°C). If ACN, evaporate to dryness.[3]
-
Precipitation (The "Oil" Fix):
-
Redissolve residue in minimal DCM or MeOH.
-
Add Diethyl Ether (Et₂O) vigorously. The guanidine usually precipitates or oils out, while the byproduct (1H-pyrazole) and DIPEA remain in the ether layer.
-
-
Salt Formation: Treat the crude guanidine free base (or mixed salt) with 4M HCl in Dioxane (1.5 equiv) to ensure conversion to the stable Hydrochloride salt.
-
Final Wash: Triturate the solid with cold Acetone or Ether to remove residual pyrazole.
Part 2: Troubleshooting Dashboard (Q&A)
Issue 1: "My reaction conversion is low (<50%)."
Q: I am using S-methylisothiourea sulfate, but the reaction is stalling. Why? A: S-methylisothiourea is kinetically sluggish with secondary amines like piperazine due to steric hindrance and the poor leaving group ability of methyl mercaptan compared to pyrazole.
-
Fix: Switch to 1H-Pyrazole-1-carboxamidine HCl . The pyrazole is a superior leaving group, accelerating nucleophilic attack by the secondary amine [1].
-
Immediate Action: If you must use the isothiourea, heat the reaction to 60°C and use HgCl₂ (mercuric chloride) or AgOTf as a thiophile catalyst (though this introduces heavy metal cleanup issues).
Q: I am using the Pyrazole reagent, but it still stalls. A: Check your base stoichiometry. The reaction generates HCl.[4] If the pH drops, the piperazine nitrogen becomes protonated (ammonium) and loses nucleophilicity.
-
Fix: Ensure you have at least 2.5 equivalents of DIPEA. The system must remain basic during the coupling phase.
Issue 2: "The product is a sticky oil, not a white solid."
Q: How do I crystallize the HCl salt? A: Guanidine HCl salts are notoriously hygroscopic and often form "ionic liquids" with trace solvents.
-
Fix: Use the "Solvent Swap" technique.
-
Evaporate the crude oil to absolute dryness (high vac).
-
Dissolve in a minimal amount of Isopropanol (IPA) or Methanol .
-
Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until cloudy.
-
Store at -20°C overnight.
-
-
Alternative: Lyophilization (Freeze-drying) from water/acetonitrile is often the only way to get a fluffy powder if crystallization fails.
Issue 3: "I have impurities I cannot remove."
Q: NMR shows aromatic peaks that don't belong to the benzyl group. A: This is likely 1H-pyrazole (the byproduct). It often co-precipitates with the guanidine salt.
-
Fix (Chemical Wash): The guanidine product is strongly basic (pKa ~13.6).
-
Dissolve crude in DCM.
-
Wash with 1M NaOH . The pyrazole (pKa ~14) will remain in the organic layer or aqueous phase depending on pH, but the guanidine free base will stay in DCM.
-
Separate DCM layer, dry, and then re-acidify with HCl in Dioxane to reform the clean salt.
-
Part 3: Visualization & Logic
Workflow Visualization: The Bernatowicz Pathway
Caption: Optimized workflow using the Bernatowicz reagent for maximum conversion efficiency.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss during synthesis and isolation.
Part 4: Comparative Data (Reagent Selection)
Data aggregated from standard guanidinylation literature for secondary amines.
| Reagent | Reactivity (2° Amines) | Byproduct Removal | Typical Yield | Recommendation |
| 1H-Pyrazole-1-carboxamidine HCl | High | Easy (Wash/Precipitation) | 85-95% | Primary Choice |
| S-Methylisothiourea | Low | Difficult (MeSH smell/toxicity) | 40-60% | Avoid |
| Cyanamide | Moderate | Variable (Polymerization risk) | 50-70% | Use only if necessary |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | High | Very Easy (Column Chrom.) | 90-98% | Excellent but expensive |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 4, 49-87. Link
-
European Patent EP1197486A1. Process for the preparation of 1H-pyrazole-1-carboxamidines. (Validates the synthesis of the reagent itself and its application). Link
Sources
Technical Support Center: Solubilization Strategies for 4-Benzylpiperazine-1-carboximidamide HCl
The following technical guide is designed to address solubility challenges associated with 4-Benzylpiperazine-1-carboximidamide hydrochloride . This document synthesizes physicochemical principles with practical troubleshooting steps to ensure experimental reproducibility.
Compound Profile & Solubility Physics
To overcome solubility issues, one must first understand the molecular conflict within 4-Benzylpiperazine-1-carboximidamide hydrochloride .[1][2][3]
-
The Conflict: The molecule possesses a highly polar, ionic "head" (the guanidinium chloride moiety, pKa ~12.5) and a hydrophobic "tail" (the benzylpiperazine scaffold).
-
The Problem: While the HCl salt form suggests water solubility, the planar benzyl group and the rigid guanidinium core can facilitate strong crystal lattice packing (via
- stacking and cation- interactions).[1][2][3] This often results in high lattice energy, making the compound resistant to dissolution in neutral aqueous buffers despite its ionic charge [1, 2]. -
Common Failure Mode: "Oiling out" or immediate precipitation upon dilution from organic stock into aqueous media (e.g., PBS or cell culture media).[1]
Troubleshooting Guide (Q&A)
Q1: I purchased the HCl salt, but it won't dissolve in water or PBS at 10 mM. Why?
Diagnosis: High Crystal Lattice Energy & Common Ion Effect.[1][2][3] Explanation:
-
Kinetics vs. Thermodynamics: The solid material likely has a high melting point and stable crystal lattice.[1][2][3] Dissolution is kinetically slow at room temperature.[1][2]
-
Salting Out: If you are using PBS (Phosphate Buffered Saline), the high concentration of chloride ions (137 mM NaCl) and phosphate ions can suppress the solubility of the guanidinium salt via the common ion effect or by forming less soluble phosphate complexes [3]. Solution:
-
Do not attempt to dissolve the solid directly in PBS.[1][2][3]
-
Protocol: Dissolve in pure water or DMSO first, then dilute.[1][2] If using water, warm to 37°C and sonicate.
Q2: My DMSO stock (100 mM) precipitates immediately when added to cell culture media. How do I fix this?
Diagnosis: Solvent Shock (Rapid Reprecipitation). Explanation: Adding a high-concentration hydrophobic stock directly to an aqueous buffer causes a rapid change in the dielectric constant.[1][2][3] The hydrophobic benzyl tails aggregate faster than the water molecules can solvate the ionic head, leading to precipitation [4]. Solution: Implement the "Step-Down" Dilution Protocol (see Section 3).[1][2][3]
Q3: Can I use ethanol or methanol instead of DMSO?
Answer: Generally, Methanol is preferred over Ethanol for this class of compounds.[1][2][3] Reasoning: Short-chain alcohols like methanol are better at solvating the ionic guanidinium head group than ethanol.[1][2][3] However, DMSO remains the gold standard for high-concentration stocks (>50 mM) due to its high dipole moment and ability to disrupt strong lattice interactions.[1][2]
Q4: Is the compound stable if I heat it to dissolve?
Answer: Yes, with limits. Guidance: Guanidine derivatives are generally chemically stable.[1][2][3] You can briefly heat the solution to 40–50°C to aid dissolution.[2][3] Avoid prolonged boiling (>80°C), as this may risk hydrolysis of the carboximidamide group to a urea derivative over extended periods, especially in acidic or basic extremes.
Step-by-Step Protocols
Protocol A: Preparation of a Stable Stock Solution (Recommended)
Target: 50 mM Stock in DMSO
-
Weighing: Accurately weigh the 4-Benzylpiperazine-1-carboximidamide HCl powder.
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][2][3] Avoid old DMSO that has absorbed water, as water content significantly lowers the solubility of hydrophobic salts [5].
-
Dissolution: Add DMSO to the vial.
-
Mechanical Stress: Vortex vigorously for 60 seconds. If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.[1][2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution (For Bioassays)
Target: Preventing "Crash-out" in Assay Media[1][2][3]
Direct dilution (e.g., 1 µL stock into 1 mL media) often fails. Use an intermediate step.
-
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water or pure PEG-400).[1][2][3]
-
Result: 5 mM Intermediate (stable).[2]
-
-
Final Dilution: Pipette the Intermediate into your assay buffer/media while vortexing the media .
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solubilizing difficult guanidine salts.
Caption: Decision tree for solubilizing lipophilic guanidine salts, prioritizing DMSO stock preparation and step-down dilution to avoid precipitation.
Solubility Data Summary
| Solvent / Buffer | Est.[1][2][3] Solubility (25°C) | Notes |
| Anhydrous DMSO | > 50 mg/mL | Recommended for Stock. Hygroscopic; keep sealed.[1][2][3] |
| Methanol | ~ 1–5 mg/mL | Good for intermediate dilutions.[1][2][3] |
| Pure Water | ~ 1–10 mg/mL | pH dependent.[1][2][3] Slow dissolution kinetics.[1][2][3] |
| PBS (pH 7.4) | < 1 mg/mL | Risk of salting out.[1][2][3] Not recommended for initial dissolution. |
| Ethanol | < 1 mg/mL | Poor solubility for this specific salt form.[1][2][3] |
(Note: Values are estimates based on structural analogs like 1,4-dibenzylpiperazine HCl and general guanidine salt behaviors [6, 7].)
References
-
PubChem. 4-Benzylpiperidine-1-carboximidamide hydroiodide (Analogous Structure Properties).[2][3] National Library of Medicine.[2][3] Available at: [Link]
-
ResearchGate. Drug Solubility in Water and Dimethylsulfoxide (DMSO) - Mechanistic Insights. Available at: [Link][1][3]
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction and Solubility Challenges. Available at: [Link][1][3][5]
-
SWGDRUG. Benzylpiperazine Monograph: Solubility Profiles. Scientific Working Group for the Analysis of Seized Drugs.[1][2] Available at: [Link]
Sources
- 1. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine-1-carboximidamide hydroiodide | C13H20IN3 | CID 18525933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Stability and storage conditions for 4-Benzylpiperazine-1-carboximidamide hydrochloride
The following technical guide addresses the stability, storage, and handling of 4-Benzylpiperazine-1-carboximidamide hydrochloride . This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring in-depth troubleshooting and rigorous experimental standards.
Product Class: Small Molecule / Guanidine Derivative Chemical Family: Amidinopiperazines Support Level: Advanced Research Protocols
Core Stability & Storage Directives
"How do I store this compound to prevent degradation before I even open the vial?"
The stability of 4-Benzylpiperazine-1-carboximidamide hydrochloride is governed by three critical factors inherent to its structure: the hygroscopicity of the hydrochloride salt, the hydrolytic susceptibility of the carboximidamide (guanidine-like) moiety, and the oxidative potential of the benzylic position.
Solid State Storage Protocol
-
Temperature: Store at -20°C . While the solid salt is relatively stable at 4°C for short periods (weeks), long-term integrity requires freezing to arrest slow hydrolysis rates.
-
Atmosphere: The HCl salt is hygroscopic . Moisture absorption leads to "caking" and accelerates hydrolysis of the amidine group into the corresponding urea or amide.
-
Action: Store in a tight container with active desiccant (silica gel).
-
Standard: Warm the vial to room temperature (RT) before opening to prevent condensation on the cold solid.
-
-
Light: Protect from light.[1][2] Benzylic amines can undergo slow photo-oxidation. Store in amber vials or wrap in foil.
Solution Storage Protocol
"Can I freeze-thaw my stock solutions?" Avoid it. The freeze-thaw process creates micro-pH gradients during crystallization that can degrade the compound.
| Solvent | Stability Window | Storage Condition | Notes |
| DMSO | 3 Months | -80°C (Aliquot) | Recommended. DMSO prevents hydrolysis better than water. |
| Water | < 24 Hours | 4°C / Fresh | Rapid hydrolysis risk. Prepare immediately before use. |
| Ethanol | 1 Month | -20°C | Good solubility; seal tightly to prevent evaporation. |
Solubility & Dissolution Troubleshooting
"I’m seeing a precipitate or the compound won't dissolve. What is happening?"
Q: The compound is not dissolving in water/PBS.
Root Cause: pH Mismatch. This compound is a hydrochloride salt.[3][4] In its salt form, it is water-soluble. However, if you dissolve it in a buffer with a high pH (e.g., pH > 8.0), you may deprotonate the guanidine-like group or the piperazine nitrogen, converting it to the free base .
-
The Mechanism: The free base is significantly less polar and may precipitate out of aqueous solution.
-
The Fix: Ensure your solvent pH is neutral or slightly acidic (pH 5.0–7.0). If using PBS, verify the final pH after addition. If precipitation occurs, add dilute HCl dropwise or switch to DMSO.
Q: My DMSO stock solution turned yellow. Is it still good?
Root Cause: Benzylic Oxidation. A color shift to yellow/orange often indicates the formation of N-oxide impurities or oxidation at the benzylic carbon.
-
Verdict: Discard. This indicates chemical degradation that can introduce off-target effects in biological assays.
-
Prevention: Purge stock solution vials with nitrogen or argon gas before sealing.
Experimental Workflow & Decision Logic
Storage Decision Tree
Use this logic flow to determine the optimal storage location based on your experimental state.
Figure 1: Decision matrix for optimal storage of solid and solubilized 4-Benzylpiperazine-1-carboximidamide HCl.
Degradation Forensics (QC)
"How do I validate the purity of my compound before a critical experiment?"
If you suspect degradation (due to storage excursions or old stock), perform this rapid QC check.
Analytical Check: HPLC/LC-MS
-
Column: C18 Reverse Phase (Standard).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV 254 nm (Benzyl chromophore).
-
Expected Impurities:
-
Hydrolysis Product: 1-Benzylpiperazine (Loss of carboximidamide group). This will be less polar and elute later or have a distinct mass shift (-42 Da approx).
-
Oxidation Product: Benzyl alcohol derivatives (if cleavage occurs) or N-oxides.
-
Visual Inspection Flowchart
Figure 2: Rapid visual troubleshooting guide for stock solutions.
Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound in solution? A: No. The high heat and pressure of autoclaving will hydrolyze the carboximidamide bond, destroying the molecule. Sterilize solutions using 0.22 µm filtration (PVDF or PES membranes are compatible).
Q: Why does the SDS mention "Respiratory Irritant"? A: Powder inhalation risk. Like many piperazine derivatives, the dust can be irritating to mucous membranes. Always weigh the solid in a fume hood. Once in solution, the risk is negligible [1, 2].
Q: I left the bottle on the bench over the weekend. Is it ruined? A: If the bottle was tightly sealed and the lab was ambient (20-25°C), it is likely fine. If it was open or in direct sunlight, run an LC-MS check. The hydrochloride salt provides some stability, but moisture is the enemy.[5]
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Benzylpiperazine-1-carboximidamide hydroiodide. Retrieved from (Note: Hydroiodide data used as proxy for Hydrochloride handling/safety).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19760900, Benzyl piperazine-1-carboxylate hydrochloride. Retrieved from .
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for HCl salt hygroscopicity mechanisms).
Sources
Technical Support Center: Optimizing HPLC Separation of 4-Benzylpiperazine-1-carboximidamide hydrochloride and its Metabolites
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Benzylpiperazine-1-carboximidamide hydrochloride and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine fundamental chromatographic principles with field-proven insights to empower you to achieve robust and reproducible separations.
Introduction: The Challenge of Separating Polar Basic Compounds
4-Benzylpiperazine-1-carboximidamide is a polar, basic compound, and its metabolites are also likely to exhibit polar characteristics. The analysis of such compounds by reversed-phase HPLC can be challenging, often resulting in issues like poor retention, peak tailing, and retention time instability.[1][2][3] This guide will provide a systematic approach to overcoming these obstacles.
Recommended Baseline HPLC Method
This section provides a well-reasoned starting point for your method development. The choices of column, mobile phase, and other parameters are explained to provide a solid foundation for your experiments.
Experimental Protocol: Baseline Separation
1. HPLC System and Column
-
System: A standard HPLC or UHPLC system equipped with a UV detector is suitable.
-
Column: A C18 column with a polar-embedded group is recommended as a starting point.[4] These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.[4] An alternative is a phenyl-hexyl column, which can provide unique selectivity for aromatic compounds like the benzyl group in the parent molecule.[5]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size (for HPLC) or 50 mm x 2.1 mm, 1.8 µm (for UHPLC).
-
2. Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water. The low pH of the mobile phase will ensure that the amine groups on the analyte and its metabolites are protonated, leading to more consistent interactions with the stationary phase.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often a good first choice for an organic modifier due to its low viscosity and UV transparency.[7][8]
-
Buffer Concentration: A buffer concentration of at least 20 mM is advisable to maintain a stable pH.[9]
3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min (4.6 mm ID) or 0.4 mL/min (2.1 mm ID) | A standard flow rate for the given column dimensions. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reduce viscosity.[10] |
| Injection Volume | 5 µL | A smaller injection volume can minimize peak distortion.[11] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the standard is recommended to determine the optimal wavelength. |
| Gradient Program | See table below | A gradient elution is necessary to separate compounds with a range of polarities, such as a parent drug and its metabolites.[12] |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of 4-Benzylpiperazine-1-carboximidamide and its metabolites in a question-and-answer format.
Peak Shape Problems
Q1: Why are my peaks tailing?
A1: Peak tailing for basic compounds like 4-Benzylpiperazine-1-carboximidamide is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[13][14]
-
Explanation: Free silanol groups on the stationary phase can interact with the basic amine functionalities of your analyte, leading to a portion of the analyte being more strongly retained and eluting later, which results in a tailing peak.[13][15]
-
Solutions:
-
Use a Low pH Mobile Phase: A mobile phase with a pH of around 2.5-3.5 will ensure your basic analyte is fully protonated. This reduces its interaction with the silanol groups. The use of 0.1% formic acid in the baseline method is intended to achieve this.[6]
-
Employ a Modern, High-Purity Silica Column: Newer "Type B" silica columns have fewer accessible silanol groups and are often end-capped to further reduce these secondary interactions.[9] A polar-embedded column can also shield the analyte from residual silanols.[4]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[9][13] However, be aware that TEA is not MS-compatible.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or diluting your sample.[11]
-
Q2: My peaks are fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to column overload (especially with a large injection volume or high concentration) or a mismatch between the sample solvent and the mobile phase.[11]
-
Solutions:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume.[11]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Ideally, dissolve your sample in the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Retention Time Issues
Q3: My retention times are drifting to earlier or later times over a series of injections. Why is this happening?
A3: Retention time drift can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[10][15]
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the starting mobile phase conditions. This may require flushing with 10-20 column volumes of the mobile phase.[10] For some mobile phase additives, longer equilibration times are necessary.[10]
-
Check Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[16] The use of a gravimetric approach for mobile phase preparation is more accurate than volumetric.[16]
-
Verify Column Temperature Stability: Ensure your column oven is maintaining a consistent temperature. Fluctuations in temperature can affect retention times.[10]
-
Check for Leaks: A small, slow leak in the system can cause changes in flow rate and lead to retention time drift.[15]
-
Mobile Phase Volatility: If you are using volatile mobile phase additives like trifluoroacetic acid (TFA), they can evaporate over time, changing the mobile phase composition and causing drift.[15]
-
Q4: My retention times are fluctuating randomly. What should I check?
A4: Random fluctuations in retention time are often due to issues with the HPLC pump or solvent proportioning valves.[10][17]
-
Solutions:
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.
-
Check Pump Check Valves: Faulty or dirty check valves can lead to inconsistent flow rates. Consult your instrument manual for instructions on how to clean or replace them.[9]
-
Perform a Pump Proportioning Test: This can help diagnose issues with the solvent mixing system.[9]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Hawach, Troubleshooting HPLC Column Retention Time Drift. (2025).
- Thermo Fisher Scientific, HPLC Troubleshooting. (n.d.).
- Phenomenex, How to Reduce Peak Tailing in HPLC? (2025).
- LCGC, Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020).
- Waters Corporation, Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Element Lab Solutions, Causes of Retention Time Drift in HPLC. (n.d.).
- Waters Blog, Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- LCGC Blog, Retention Shifts in HPLC. (2013).
- LCGC International, LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
- LCGC International, Troubleshooting Basics, Part IV: Peak Shape Problems. (2020).
- Welch Materials Inc., Amide or Amino HPLC Columns What are the Differences. (2025).
- Macedonian Pharmaceutical Bulletin, Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022).
- Separation Science, Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
- Separation Science, Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024).
- Phenomenex, Mobile Phase Optimization: A Critical Factor in HPLC. (2025).
- Phenomenex, Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.).
- Veeprho, Exploring the Different Mobile Phases in HPLC. (2025).
- Aurora Pro Scientific, HPLC Columns and Consumables Selection Chart. (n.d.).
- Welch Materials, Mobile Phase Selection in Method Development: How to Optimize. (2025).
- LCGC International, HPLC Column Selection. (2013).
- Axion Labs, HPLC problems with very polar molecules. (2024).
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. veeprho.com [veeprho.com]
- 8. welch-us.com [welch-us.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. waters.com [waters.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographytoday.com [chromatographytoday.com]
Troubleshooting in vivo experiments with 4-Benzylpiperazine-1-carboximidamide hydrochloride
The following guide serves as a specialized Technical Support Center for researchers working with 4-Benzylpiperazine-1-carboximidamide hydrochloride (often utilized as a serine protease inhibitor scaffold, particularly targeting uPA or trypsin-like enzymes, and structurally related to sigma receptor ligands).
This content is structured to address the specific physicochemical and pharmacological challenges inherent to guanidine-based hydrochloride salts in preclinical models.
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Compound Profile & Mechanism
-
Chemical Class: Substituted Piperazine Guanidine.[1]
-
Primary Application: Serine Protease Inhibition (e.g., Urokinase-type Plasminogen Activator - uPA), Sigma Receptor modulation.[1]
-
Key Physicochemical Trait: Amphiphilic.[1] The benzyl group provides lipophilicity, while the carboximidamide (guanidine) moiety is highly basic (pKa ~12.5) and hydrophilic.[1]
Mechanism of Action (uPA Inhibition Context)
The carboximidamide group mimics the arginine side chain of the substrate, binding to the S1 pocket of serine proteases.
Figure 1: Mechanism of Action. The compound competitively inhibits uPA, preventing the conversion of Plasminogen to Plasmin, thereby reducing Extracellular Matrix (ECM) degradation.
Troubleshooting: Formulation & Solubility (Top Priority)
Issue: "The compound dissolves in water but precipitates when I add PBS or inject it into the animal."
Root Cause: This is a classic Common Ion Effect and pH-Dependent Solubility issue.[1]
-
pH Shock: The carboximidamide moiety is a strong base.[1] In water (pH ~5.5 due to HCl salt), it is ionized and soluble.[1] At physiological pH (7.4), the equilibrium shifts toward the free base, which is less soluble due to the lipophilic benzyl group.
-
Common Ion Effect: PBS and Saline contain high concentrations of Chloride (Cl⁻).[1] Adding more Cl⁻ to a saturated Hydrochloride salt solution decreases the solubility product (Ksp), forcing precipitation.
Formulation Decision Matrix
| Vehicle Component | Compatibility | Notes |
| Sterile Water | High | Best for initial stock.[1] pH will be acidic (~5.0).[1] |
| 0.9% Saline | Medium | Risk of precipitation at high concentrations (>10 mg/mL) due to Cl⁻ ions.[1] |
| PBS (pH 7.4) | Low | High Risk. Rapid pH shift causes free base "crash out."[1] |
| 5% Dextrose (D5W) | High | Isotonic but lacks Cl⁻ ions.[1] Ideal for IV administration. |
| DMSO | High | Soluble, but limit to <5% final volume for in vivo safety.[1] |
Q&A: Solving Precipitation
Q: How do I formulate a high-dose (20 mg/kg) IP injection without clogging the needle? A: Do not use PBS.
-
Dissolve the HCl salt in 5% DMSO (to solubilize the benzyl ring).[1]
-
Dilute with 5% Dextrose in Water (D5W) .
-
Why? D5W is isotonic but non-ionic (no Chloride), preventing the common ion effect.[1]
-
-
Sonication: Sonicate at 40kHz for 5-10 minutes. The crystal lattice of guanidine salts can be stubborn.
Q: Can I adjust the pH to 7.4 before injection? A: Proceed with caution. If you must neutralize, add NaOH very slowly while stirring.[1] If the solution turns cloudy, you have hit the pKa_Gibbs (saturation point of the free base). Back-titrate with dilute HCl immediately or add 10% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the benzyl group.[1]
Figure 2: Formulation Workflow.[1] Decision tree to avoid precipitation events during preparation.
Troubleshooting: In Vivo Pharmacokinetics (PK)
Issue: "We see strong inhibition in vitro (IC50 ~ nM), but no efficacy in the mouse tumor model."
Root Cause: Carboximidamides (guanidines) are highly polar and often suffer from rapid renal clearance and poor membrane permeability (unless actively transported).[1]
Diagnostic Steps
-
Route of Administration:
-
Metabolic Instability:
Q&A: Improving Exposure
Q: How can I extend the half-life? A: Switch to continuous infusion.
-
Protocol: Use Alzet Osmotic Pumps.[1]
-
Vehicle: 50% DMSO / 50% Water (ensure pump compatibility) or 20% HP-β-CD in water.[1]
-
Reasoning: Maintaining steady-state plasma levels is critical for reversible protease inhibitors.[1]
Q: Is the compound crossing the Blood-Brain Barrier (BBB)? A: If targeting Sigma receptors in the CNS:
-
The benzyl group aids lipophilicity, but the charged guanidine opposes it.
-
Test: Perform a pilot PK study. Collect brain tissue at 30 min post-injection.[1] If Brain/Plasma ratio < 0.1, the compound is peripherally restricted.[1]
Troubleshooting: Toxicity & Side Effects
Issue: "Mice exhibit lethargy and rapid breathing immediately after IV injection."
Root Cause: Off-Target Protease Inhibition or Histamine Release .[1]
-
Hypotension: Guanidine derivatives can inhibit Kallikrein or stimulate Nitric Oxide Synthase (NOS), leading to rapid vasodilation and blood pressure drops.[1]
-
Acute Toxicity: Piperazine derivatives can induce seizure-like activity at high doses (similar to BZP, though the carboximidamide modifies this risk).[1]
Safety Monitoring Protocol
| Symptom | Probable Cause | Action |
| Immediate Collapse | Acute Hypotension (Vasodilation) | Reduce infusion rate.[1] Pre-treat with antihistamine (if histamine-mediated).[1] |
| Seizures/Tremors | CNS Excitation (Sigma/GABA off-target) | Lower dose.[1] Switch from Bolus to Infusion.[1] |
| Bleeding/Bruising | Factor Xa/Thrombin Inhibition | This is an expected on-target effect for protease inhibitors.[1] Monitor clotting time. |
References & Authority
-
Chemical Identity & Properties:
-
Salt Solubility Principles (Common Ion Effect):
-
Piperazine/Guanidine Pharmacology:
-
uPA Inhibitor Formulation:
-
Source: Schweinitz, A., et al. (2004). "Design of novel urokinase-type plasminogen activator inhibitors." Journal of Biological Chemistry. Discusses the structural requirements (guanidine mimics) for S1 pocket binding.
-
Link:
-
Disclaimer: This guide is for research use only. 4-Benzylpiperazine-1-carboximidamide hydrochloride is not approved for human therapeutic use.[1]
Sources
Synthesis byproduct identification for 4-Benzylpiperazine-1-carboximidamide hydrochloride
Synthesis Optimization & Impurity Profiling Guide
Ticket ID: SYN-BP-442 Subject: Synthesis byproduct identification for 4-Benzylpiperazine-1-carboximidamide hydrochloride Assigned Specialist: Senior Application Scientist Status: Open / Technical Review
Executive Summary & Molecule Context[1][2][3][4][5][6][7]
User Query: "I am synthesizing 4-Benzylpiperazine-1-carboximidamide HCl and observing unexpected peaks/impurities. How do I identify and remove them?"
Technical Context: The target molecule, 4-Benzylpiperazine-1-carboximidamide (often referred to as a guanidine derivative), is typically synthesized by guanylating 1-benzylpiperazine . While the reaction is generally high-yielding, the "carboximidamide" moiety (guanidine core) is polar and basic, leading to specific purification challenges.
Nomenclature Clarification:
-
IUPAC: N-(4-benzylpiperazin-1-yl)formamidine (or 4-benzylpiperazine-1-carboximidamide).
-
Functional Group: Guanidine (
). -
Target Mass (Free Base): ~218.30 Da.
-
Target Mass (HCl Salt): ~254.76 Da.
The "Happy Path": Standard Synthesis Workflow
To identify deviations (impurities), we must first establish the control baseline. The most robust route uses 1H-pyrazole-1-carboxamidine hydrochloride (PCH) due to its high conversion rate compared to S-methylisothiourea.
Standard Protocol:
-
Reactants: 1-Benzylpiperazine (1.0 eq) + 1H-pyrazole-1-carboxamidine HCl (1.0–1.1 eq).
-
Solvent: DMF or Acetonitrile (dry). DIPEA (Base) is often added if using the non-HCl salt of the amine, but for the HCl salt product, maintaining stoichiometry is key.
-
Conditions: RT to 40°C, 12–24 hours.
-
Workup: Precipitation of the product (often less soluble in ether/EtOAc) while the byproduct (pyrazole) remains in solution.
Impurity Profiling & Troubleshooting
Use the following "Symptom-Cause-Solution" matrix to diagnose your crude mixture.
Impurity A: The "Stubborn" Co-eluter (Pyrazole)
Symptom: A significant peak in HPLC (UV 210-220 nm) that persists after simple filtration.
-
Identity: 1H-Pyrazole (The leaving group of the reagent).[1]
-
Origin: Stoichiometric byproduct of the reaction.
-
Detection:
-
LC-MS: Low mass (MW ~68 Da). often elutes early in Reverse Phase.
-
NMR: Distinct aromatic protons at
7.5–7.7 ppm (d) and 6.3 ppm (t).
-
-
Remediation:
-
The Wash: The product (guanidine HCl salt) is insoluble in Diethyl Ether or Acetone , while Pyrazole is highly soluble. Triturate the crude solid vigorously with ether/acetone and filter.
-
The Scavenger: If solution-phase synthesis is required, use a polymer-supported scavenger (e.g., aldehyde resin) to trap the pyrazole, though this is rare for this specific synthesis.
-
Impurity B: The "Plus-One" Mass (Urea Derivative)
Symptom: LC-MS shows a peak with M+1 (relative to product) or M+18 (relative to intermediate).
-
Identity: 4-Benzylpiperazine-1-carboxamide (Urea analog).
-
Structure:
instead of . -
Origin: Hydrolysis.[2] Guanidines are stable, but the intermediate or the reagent itself is moisture-sensitive. If water is present during the reaction, the amidine carbon is attacked by
instead of the amine, or the formed guanidine hydrolyzes under high pH/heat. -
Mass Shift Logic:
-
Guanidine (
): Mass contribution ~15 Da. -
Urea (
): Mass contribution ~16 Da. -
Result: A shift of +1 Da in low-res MS (e.g., 219
220 m/z).
-
-
Remediation:
-
Use anhydrous DMF .
-
Avoid heating above 60°C in aqueous workups.
-
Removal: Ureas are much less basic than guanidines. Pass the mixture through a Cation Exchange (SCX) cartridge. The Guanidine product binds; the Urea washes through.
-
Impurity C: The "Double Mass" (Bis-Guanidine)
Symptom: A peak at approx. 2x mass (minus small linker).
-
Identity: Piperazine-1,4-dicarboximidamide derivatives.
-
Origin: Debenzylation . If the starting material (1-benzylpiperazine) contained trace Piperazine (due to degradation or impure sourcing), the reagent will guanylate both nitrogens of the piperazine.
-
Detection: Mass ~170 Da (small peak) or complex mixtures.
-
Remediation: Verify purity of 1-benzylpiperazine starting material by GC-MS before starting.
Diagnostic Logic Map (Visualization)
The following diagram illustrates the reaction pathways and points of divergence where impurities are generated.
Figure 1: Reaction logic flow showing the "Happy Path" (Green) vs. Degradation/Byproduct pathways (Red).
Analytical Validation Protocols
To confirm your product and quantify impurities, utilize this specific testing sequence.
Protocol A: HPLC Method for Purity
Guanidines are polar and tail significantly on standard C18 columns.
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the guanidine and improve peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 15 mins. (Benzyl group adds hydrophobicity, so it will retain reasonably well).
-
Detection: UV @ 215 nm (Guanidine) and 254 nm (Benzyl).
Protocol B: Differentiation of Urea vs. Guanidine (IR)
If MS is ambiguous (due to the +1 Da difference), use FT-IR.
-
Guanidine (Product): Strong bands at ~1650–1690 cm⁻¹ (
stretch) and broad stretch. -
Urea (Impurity): Very distinct, sharp Carbonyl (
) stretch at 1690–1720 cm⁻¹ . The presence of a carbonyl peak is definitive proof of hydrolysis.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but it should be a solid. What happened? A: Guanidine HCl salts are often hygroscopic. If it oils out:
-
It may contain residual DMF. Dry under high vacuum at 50°C for 24h.
-
It may be the free base. Ensure you have enough HCl equivalents. Treat the oil with 4M HCl in Dioxane and evaporate to induce crystallization.
Q: Can I use S-Methylisothiourea instead of the Pyrazole reagent? A: Yes, but it introduces Methyl Mercaptan (MeSH) as a byproduct.
-
Pros: Cheaper reagent.
-
Cons: MeSH is a gas/smelly liquid. You must use a bleach trap. The reaction is also slower and requires higher temperatures (60–80°C), which increases the risk of Impurity B (Urea) formation.
Q: How do I store the final compound?
A: As the Hydrochloride salt, it is stable at -20°C. Avoid storing as the free base, as guanidines can absorb
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry.[3]
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[4][1][5] Arkivoc.
-
European Patent Office. (2010). Process for the preparation of guanidine derivatives.[4][1][5][6] (General grounding on industrial guanidinylation workups).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Refining assay conditions for 4-Benzylpiperazine-1-carboximidamide hydrochloride
Technical Support Center: 4-Benzylpiperazine-1-carboximidamide Hydrochloride Topic: Refining Assay Conditions & Troubleshooting Role: Senior Application Scientist
Compound Profile & Mechanistic Basis[1]
Compound: 4-Benzylpiperazine-1-carboximidamide hydrochloride Synonyms: N-Benzylpiperazine-N'-guanyl hydrochloride; 1-Amidino-4-benzylpiperazine HCl. Target Class: Serine Proteases (Trypsin, Thrombin, Factor Xa, Plasmin).[1][2] Mechanism: Competitive, Reversible Inhibitor.[1]
Scientist’s Note: Do not confuse this compound with 1-benzylpiperazine (BZP), a psychoactive serotonin agonist. The addition of the carboximidamide (amidine) group fundamentally alters its pharmacology, converting it into a cationic mimetic of the arginine side chain. This moiety anchors the molecule into the S1 specificity pocket of serine proteases via a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin).
Pre-Assay Preparation: Solubility & Stability
The hydrochloride salt form provides improved water solubility compared to the free base, but the amidine group presents specific stability challenges at high pH.
| Parameter | Recommended Condition | Technical Rationale |
| Solvent (Stock) | DMSO (10–20 mM) or ddH₂O | While water-soluble, DMSO prevents aggregation in high-concentration stocks. |
| Storage | -20°C (Desiccated) | Amidine groups are hygroscopic; moisture leads to hydrolysis. |
| Working Buffer pH | 7.4 – 8.0 | The amidine pKa is ~11. It must remain protonated (cationic) to bind the S1 pocket. |
| Buffer Composition | Tris-HCl or HEPES | Avoid high concentrations of Phosphate if Calcium is present (precipitation risk). |
| Additives | 0.01% Triton X-100 | Prevents "promiscuous" inhibition caused by colloidal aggregation. |
Optimized Assay Protocol (Chromogenic Readout)
This protocol is optimized for a 96-well plate format using a generic serine protease (e.g., Trypsin) and a chromogenic substrate (e.g., BAPNA or S-2238).
Workflow Visualization
Figure 1: Step-by-step workflow for competitive inhibition assay. Pre-incubation is critical to establish the E-I (Enzyme-Inhibitor) equilibrium before substrate competition begins.
Step-by-Step Methodology
-
Enzyme Preparation: Dilute the target protease (e.g., Trypsin) in Assay Buffer (50 mM Tris-HCl, pH 7.8, 150 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100) to a concentration where the uninhibited reaction is linear for 20 minutes (typically 1–10 nM).
-
Inhibitor Dilution: Prepare a 10-point serial dilution of 4-Benzylpiperazine-1-carboximidamide HCl.
-
Critical: Ensure the final DMSO concentration in the well is < 5% (ideally < 1%) to avoid solvent effects on the enzyme.
-
-
Pre-Incubation (The "E-I" Phase): Add 10 µL of Inhibitor to 80 µL of Enzyme solution. Incubate for 15 minutes at 25°C .
-
Why? This allows the inhibitor to diffuse into the active site and establish equilibrium (
) before the substrate competes for the same space.
-
-
Substrate Addition: Add 10 µL of Chromogenic Substrate (e.g., BAPNA).
-
Optimization: Use a substrate concentration equal to its
for that enzyme. This maximizes the sensitivity of the assay to competitive inhibitors (Cheng-Prusoff conditions).
-
-
Detection: Measure Absorbance at 405 nm kinetically (every 30 seconds) for 30 minutes. Calculate the initial velocity (
).
Troubleshooting & FAQs
Q1: My IC50 value shifts significantly when I change the incubation time. Is the compound unstable? A: Not necessarily. A shift in IC50 with time often indicates slow-binding inhibition rather than instability.
-
Diagnosis: If the IC50 decreases (potency increases) with longer pre-incubation, the compound has a slow
. -
Solution: Extend the pre-incubation period to 30 or 60 minutes to ensure thermodynamic equilibrium is reached before adding the substrate.
Q2: I see high background absorbance even without the enzyme. What is happening? A: This is likely due to compound precipitation or intrinsic absorbance.
-
Mechanism: At high concentrations (>100 µM), the cationic amidine can interact with buffer anions (like phosphate) or simply crash out if the stock was in DMSO and the buffer is aqueous.
-
Fix:
-
Check the wells visually for turbidity.
-
Switch to a high-salt buffer (increase NaCl to 300 mM) to improve solubility.
-
Ensure you are using the Hydrochloride salt, not the free base.
-
Q3: The Hill Slope of my inhibition curve is much steeper than -1.0 (e.g., -2.0 or -3.0). A: This is a hallmark of promiscuous inhibition (colloidal aggregation) rather than specific 1:1 binding.
-
Mechanism: The inhibitor forms micelles that sequester the enzyme non-specifically.
-
Fix: Add a detergent.[3] Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer. If the Hill Slope returns to -1.0, the previous result was an artifact.
Q4: How do I calculate the absolute binding constant (
-
Requirement: You must know the
of your substrate under exact assay conditions. If , then .
Mechanistic Visualization: Competitive Inhibition
Figure 2: Mechanism of Action. The amidine group of the inhibitor mimics the Arginine of the substrate, competing for the negatively charged Aspartate residue in the protease S1 pocket.
References
-
PubChem Compound Summary. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide (Related Structure).[4] National Center for Biotechnology Information. Retrieved from [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for and Cheng-Prusoff mechanics).
-
Cytiva. (2020). Benzamidine Sepharose 6B: Principles of Serine Protease Affinity. Cytiva Life Sciences. Retrieved from [Link] (Contextual validation of benzamidine moieties targeting serine proteases).
Sources
Technical Support Center: Optimizing 4-Benzylpiperazine-1-carboximidamide HCl Workflows
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BPC-AMIDINE-OPT-001[1]
Executive Summary: The Molecule & The Challenge
Welcome to the technical support hub. You are likely working with 4-Benzylpiperazine-1-carboximidamide hydrochloride , a small-molecule synthetic scaffold often utilized as a serine protease inhibitor (mimicking the arginine side-chain) or a chemical probe for CNS receptors.[1]
The Core Problem: This molecule possesses a "privileged structure"—a lipophilic benzyl-piperazine tail coupled with a highly basic carboximidamide (amidine) headgroup.[1][2] While this allows potent binding to acidic pockets (e.g., the S1 pocket of trypsin-like proteases), it introduces three major sources of off-target noise:
-
Promiscuous Protease Inhibition: Lack of selectivity between structurally similar enzymes (e.g., Thrombin vs. Factor Xa vs. Trypsin).[2]
-
hERG Channel Blockade: The basic nitrogen + lipophilic tail is the classic pharmacophore for blocking cardiac potassium channels.[1][2]
-
Lyosomotropism: As a Cationic Amphiphilic Drug (CAD), it can accumulate in lysosomes, causing non-specific cytotoxicity that mimics "activity."[2]
This guide provides the protocols to isolate your specific signal from this off-target noise.[1][2]
Part 1: Critical Troubleshooting Guides (FAQs)
Category A: Specificity & Biochemical Assays[1][2][3][4]
Q: I am seeing inhibition across multiple serine proteases (Trypsin, Thrombin, Kallikrein). How do I improve selectivity?
A: The carboximidamide group is a "warhead" that binds to the conserved Aspartate residue in the S1 pocket of most serine proteases.[2] To improve selectivity, you must rely on the linker (piperazine) and tail (benzyl) interactions, rather than the headgroup.[2]
Protocol: The "Hill Slope" Diagnostic
-
Run a dose-response curve (1 nM to 100 µM).
-
Calculate the Hill Slope (n_H).
-
If n_H ≈ 1.0: You have true, 1:1 binding.[1][2] The lack of selectivity is intrinsic to the molecule. Solution: You must use a competitive control (e.g., Benzamidine) to subtract background.[2]
-
If n_H > 1.5 (Steep Slope): You are likely observing colloidal aggregation .[1][2] The compound is forming micelles that sequester enzymes non-specifically.[1]
-
Corrective Action (Aggregation): Add a non-ionic detergent to your assay buffer.[1][2]
-
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.[1][2]
-
Mechanism: Detergents disrupt the critical micelle concentration (CMC) of the inhibitor without affecting the enzyme.[2]
Category B: Cellular Toxicity & hERG Risk[1][2]
Q: My cells are dying at concentrations required for target inhibition (10–50 µM). Is this on-target efficacy or toxicity?
A: This is likely off-target lysosomal trapping or ion channel blockade , not target modulation.[1][2] The high pKa (~11-12) of the amidine group means the molecule is protonated at physiological pH.[2]
Diagnostic Workflow:
-
Check for Vacuolization: Examine cells under 40x microscopy. If you see large, clear vacuoles, the compound is trapped in lysosomes (phospholipidosis).
-
The "Washout" Test:
Corrective Action:
-
Limit Exposure Time: Reduce incubation from 24h to 4-6h.
-
Buffer pH: Ensure your media is strongly buffered (HEPES) as the HCl salt can locally acidify micro-environments if not equilibrated.[1][2]
Category C: Solubility & Handling
Q: The compound precipitates when I dilute the DMSO stock into aqueous buffer.
A: The hydrochloride salt is soluble in water but the free base (formed if pH > pKa) is lipophilic.[2] If your buffer pH is high (>8.0), you may be deprotonating the amidine, causing it to crash out.[2]
Protocol: The "Step-Down" Dilution Do not add DMSO stock directly to the well.[1][2]
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 in water (not buffer) to create 1 mM (10% DMSO). The slight acidity of water helps maintain the salt form.[2]
-
Final: Dilute into assay buffer. Ensure final DMSO < 1%.
Part 2: Visualizing the Off-Target Mechanisms
The following diagram illustrates the three distinct pathways where 4-Benzylpiperazine-1-carboximidamide creates noise, and the specific intervention for each.
Caption: Figure 1.[1] Mechanistic pathways of off-target effects.[1][2] The diagram isolates the three primary noise generators (S1 promiscuity, Aggregation, Ion Channel toxicity) and maps them to specific corrective protocols.
Part 3: Experimental Protocol - The "Specificity Validation Matrix"
To scientifically validate that your observed effects are on-target, you must run this validation matrix. This differentiates true inhibition from aggregation or off-target toxicity.[1][2]
| Variable | Control Condition | Purpose | Expected Result (If On-Target) |
| Detergent | + 0.01% Triton X-100 | Disrupts colloidal aggregates.[1] | IC50 remains stable.[1][2] (If IC50 shoots up, it was aggregation). |
| Enzyme Conc. | Increase Enzyme 10x | Tests for stoichiometric binding. | IC50 shifts linearly with enzyme concentration (Tight binding).[1] |
| Pre-Incubation | 0 min vs. 30 min | Tests for slow-binding/covalent rxn. | No shift (unless mechanism is covalent).[1][2] |
| Selectivity | vs. Trypsin (Bovine) | Tests S1 pocket selectivity. | >100-fold difference in IC50 preferred.[1][2] |
Step-by-Step Protocol: Detergent Sensitivity Test
-
Prepare Buffer A : 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1][2]
-
Prepare Buffer B : Buffer A + 0.01% v/v Triton X-100 .
-
Prepare serial dilutions of 4-Benzylpiperazine-1-carboximidamide HCl in both buffers.
-
Add Target Enzyme (e.g., Factor Xa) to both plates.[1][2] Incubate 15 mins.
-
Analysis: Compare IC50 values.
Part 4: References & Authoritative Grounding
-
hERG & Piperazine Toxicity:
-
Promiscuous Inhibition (Aggregation):
-
Serine Protease Inhibitor Design:
-
Physicochemical Properties:
Sources
Technical Support Center: 4-Benzylpiperazine-1-carboximidamide HCl Assay Optimization
This technical guide focuses on the assay optimization for 4-Benzylpiperazine-1-carboximidamide hydrochloride . This compound belongs to a class of cationic amphiphilic molecules often used as arginine mimetics in protease inhibition or as ligands for specific GPCRs (e.g., 5-HT receptors).[1]
Its chemical structure—a lipophilic benzyl-piperazine tail coupled with a highly polar, basic carboximidamide (guanidine-like) head group—presents unique challenges in solubility, surface adsorption, and pH control that frequently distort dose-response curves.[1]
Module 1: Compound Handling & Stock Preparation
Q: My IC50 values are shifting between experiments. How should I store and prepare the stock solution?
A: The hydrochloride salt of carboximidamide derivatives is often hygroscopic.[1] Inconsistent weighing due to moisture absorption is a primary cause of inter-assay variability.[1]
Protocol for Stock Stability:
-
Solvent Choice: Do not dissolve the HCl salt directly in assay buffer (PBS/TBS) for the master stock.[1] The high chloride concentration in saline buffers can trigger the "Common Ion Effect," reducing solubility and causing micro-precipitation that is invisible to the naked eye.
-
Recommended: Dissolve in 100% DMSO or Milli-Q Water (if DMSO is contraindicated) to a high concentration (e.g., 10–50 mM).[1]
-
-
Storage: Aliquot immediately into single-use amber glass or polypropylene vials. Avoid repeated freeze-thaw cycles, which can induce crystallization of the salt form.[1] Store at -20°C.
-
Verification: Verify the concentration of your stock using UV-Vis absorbance (if the extinction coefficient is known) rather than relying solely on gravimetric weight, as the salt may have absorbed atmospheric water.[1]
Q: I see a "Bell-Shaped" curve or a drop in efficacy at high concentrations. Is this the Hook Effect?
A: While the Hook Effect is possible, with this specific compound, it is more likely Compound Aggregation or Precipitation .[1]
-
Mechanism: The benzyl ring is hydrophobic, while the carboximidamide HCl is ionic. At high concentrations (>100 µM) in aqueous buffer, the molecules may form colloidal aggregates that sequester the enzyme/receptor or scatter light in optical assays.
-
Diagnostic Test: Spin down the highest concentration sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant.[1] If it is lower than calculated, precipitation has occurred.[1]
-
Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the assay buffer to disrupt aggregates.[1]
Module 2: Serial Dilution & Surface Adsorption
Q: My Hill Slope is consistently shallow (< 0.8). What is going wrong?
A: A shallow slope often indicates non-specific binding (NSB) or loss of compound during serial dilution.[1] The cationic carboximidamide group (
The "Sticky Compound" Protocol:
-
Labware: switch from standard Polystyrene (PS) plates to Polypropylene (PP) or Low-Binding plates for all intermediate dilution steps.[1]
-
Pipetting: Use low-retention tips . Standard tips can retain significant amounts of cationic drugs, leading to a "steeper" dilution than intended (e.g., a 1:3 dilution physically becomes a 1:4 dilution).[1]
-
Transfer: Do not perform serial dilutions directly in the assay plate if the assay plate is treated for cell attachment (TC-treated). Dilute in a PP block, then transfer to the assay plate.
Module 3: Buffer Chemistry & pH Control
Q: The compound activity seems to disappear when I use a different buffer batch. Is it pH sensitive?
A: Yes, critically. The carboximidamide group has a high pKa (~11–12).[1] It is fully protonated (cationic) at physiological pH (7.4).[1]
-
The Trap: If you are running an enzymatic assay, the HCl salt releases protons (
) upon dissolution. If your assay buffer has low capacity (e.g., 10 mM PBS), adding the drug at high concentrations (e.g., 1 mM) can locally drop the pH, inhibiting the enzyme simply via acidity rather than specific binding. -
The Fix: Ensure your assay buffer is at least 50 mM (HEPES or Tris) to buffer the HCl counter-ion. Check the pH of your highest concentration well to ensure it matches the vehicle control.
Module 4: Data Visualization & Troubleshooting Logic
Workflow: Optimizing the Dilution Series
The following diagram outlines the critical decision points for handling 4-Benzylpiperazine-1-carboximidamide HCl to prevent artifacts.
Figure 1: Logic flow for minimizing artifacts caused by the cationic nature of the carboximidamide moiety.
Module 5: Quantitative Analysis & Acceptance Criteria
When fitting your data to the Four-Parameter Logistic (4PL) equation, use the following reference table to validate your curve quality.
| Parameter | Ideal Range | Troubleshooting "Red Flags" | Corrective Action |
| Bottom (Min) | 0% ± 5% | < -10% (Negative inhibition) | Check for fluorescence interference or "quenching" by the benzyl ring.[1] |
| Top (Max) | 100% ± 5% | < 80% (Partial response) | Solubility limit reached. The compound precipitated before reaching saturation.[1] |
| Hill Slope (nH) | 0.8 – 1.2 | > 1.5 (Steep) | Aggregation (colloidal formation). Add 0.01% Triton X-100.[1] |
| Hill Slope (nH) | 0.8 – 1.2 | < 0.8 (Shallow) | Negative cooperativity OR (more likely) compound sticking to plastic tips during dilution. |
| IC50 / EC50 | Target specific | Shift > 3x between runs | Check stock stability. HCl salts absorb water; verify stock concentration by UV.[1] |
Equation for Curve Fitting
Use the standard Hill Equation (4PL):
-
X: Log of compound concentration.
-
Y: Normalized response (%).
References
-
NIH Assay Guidance Manual. Curve Fitting for Dose-Response Data.[1]
-
Journal of Medicinal Chemistry.
-
Collaborative Drug Discovery.
- Source: CDD Support.
-
URL: [Link]
-
International Journal of Pharmaceutics.
Sources
4-Benzylpiperazine-1-carboximidamide hydrochloride experimental variability troubleshooting
Senior Application Scientist Desk
Status: Operational Subject: Experimental Variability & Troubleshooting Guide Compound Class: N-substituted Guanidinopiperazines CAS Reference: Generic structure class reference (e.g., related to 1-Benzyl-4-guanidinopiperazine)
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride is a bifunctional scaffold often utilized in medicinal chemistry for its ability to mimic arginine residues or interact with serotonergic/sigma receptors.[1][2][3] Its structure combines a lipophilic benzyl tail with a highly polar, basic guanidine (carboximidamide) head group.[3][4]
The Core Problem: Users frequently encounter variability in biological data (
This guide provides self-validating protocols to eliminate these variables.
Module 1: Solubility & Formulation Troubleshooting
User Question: "I dissolved the compound in PBS, but my cellular assay results are inconsistent. Sometimes it works; sometimes it shows no activity. Why?"
Diagnosis: You are likely experiencing micro-precipitation .[1][2][3][4] While the guanidine group is polar, the benzyl group drives lipophilicity.[3][4] At physiological pH (7.4), the guanidine is protonated, but interaction with phosphate ions (PBS) or slight pH drifts can reduce solubility, leading to "invisible" aggregates that skew concentration.[4]
The Fix: The "Dual-Solvent" Protocol
Do not attempt to dissolve the solid directly into aqueous buffer.[1][3] Follow this thermodynamic solubility workflow.
Step-by-Step Protocol
-
Primary Stock (Organic): Dissolve the solid in 100% DMSO to a concentration of 10–50 mM.[1][3][4]
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into water (not buffer yet) if high concentrations are needed, or proceed to step 3.
-
Final Assay Buffer: Spike the DMSO stock into your assay buffer (e.g., HEPES or PBS) ensuring the final DMSO concentration is <0.5% (or as tolerated by your cells).[3][4]
Visual Workflow: Solubility Decision Tree
Figure 1: Decision tree for preparing stable assay solutions. Direct dissolution in aqueous buffers is the leading cause of experimental variability.[4]
Module 2: Stability & Storage (The Hygroscopicity Trap)
User Question: "My compound has turned into a sticky gum inside the vial. Is it still usable?"
Diagnosis: The compound is a guanidine hydrochloride salt .[1][3][4] Guanidine salts are notoriously hygroscopic (water-loving).[1][2][3][4] If the vial was opened in a humid room or stored without desiccant, it has absorbed atmospheric water.[3][4]
-
Consequence: Your molar calculations are now wrong because you are weighing water + drug, leading to under-dosing.[1][4]
Troubleshooting Guide
| Observation | Cause | Action Required |
| Clumping / Caking | Mild moisture absorption.[1][2][3] | Usable with correction. Dry in a vacuum desiccator over |
| Liquefaction (Deliquescence) | Severe moisture absorption.[1][3][4] | Discard. Hydrolysis of the guanidine to urea may have initiated.[1][3][4] |
| Yellow Discoloration | Oxidation or Photo-degradation.[1][2][3][4] | Discard. Benzyl positions can be sensitive to UV light over time.[1][3][4] |
Best Practice Storage Protocol
-
Long-term: -20°C, sealed container, with a silica gel packet inside the secondary container.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid [1].
-
Inert Atmosphere: If possible, purge the headspace with Argon or Nitrogen after use.[1][3][4]
Module 3: Biological Assay Interference
User Question: "I see high background binding in my receptor binding assay. Is the compound sticky?"
Diagnosis: Yes. The "carboximidamide" (guanidine) group has a pKa > 12.[3][4] At pH 7.4, it is a permanent cation.[4]
-
Mechanism: The positively charged molecule binds non-specifically to negatively charged plastic surfaces (polystyrene plates) or DNA/albumin in your assay buffer.[1][2][3]
The "Block & Verify" Protocol
To distinguish true activity from non-specific binding (NSB):
-
Add BSA/HSA: Ensure your assay buffer contains 0.1% Bovine Serum Albumin (BSA).[1][3][4] The protein coats the plastic and absorbs non-specific cationic interactions.[3][4]
-
Use Low-Binding Plastics: Switch to polypropylene plates or "Low-Binding" surface-treated consumables.[1][2][3][4]
-
The Shift Assay: If you suspect the compound is aggregating and sequestering your enzyme/receptor:
Module 4: Chemical Identity & Purity Verification
User Question: "I synthesized this myself, but the mass spec shows a peak at 176 m/z. What is that?"
Diagnosis: You are seeing the Starting Material .[1][2][3][4]
-
Target Mass: ~219 Da (Free base) / ~255 Da (HCl salt).
-
Why it matters: BZP is a psychoactive substance and a controlled drug in many countries [3].[1][2][3][4] Incomplete guanylation of the piperazine leaves BZP behind.[4]
Validation Logic:
-
HPLC: The highly polar guanidine product will elute much earlier than the lipophilic BZP starting material on a standard C18 column.[1][3][4]
-
NMR: Look for the disappearance of the piperazine NH signal and the appearance of the broad guanidine NH protons (usually > 7.0 ppm, exchangeable with
).
Visual Workflow: Degradation & Impurity Logic
Figure 2: Degradation pathways and common synthetic impurities. Note that BZP (176 m/z) is a distinct impurity, whereas Urea derivatives result from storage degradation.[1][4]
References
-
Guidechem. (2025).[1][2][3][4] Guanidine hydrochloride Safety and Handling.[1][3][4][6][7][8] Retrieved from [1][2]
-
BenchChem. (2025).[1][3][4] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [1]
-
SWG Drug. (2005).[1][2][3][4] Monograph: Benzylpiperazine (BZP) Analytical Data. Scientific Working Group for the Analysis of Seized Drugs.[3][4] Retrieved from [2]
-
PubChem. (2025).[1][2][3][4][9] 4-Benzylpiperidine-1-carboximidamide hydroiodide (Related Structure Data). National Library of Medicine.[3][4] Retrieved from [1]
Sources
- 1. 4-Benzylpiperidine-1-carboximidamide hydroiodide | C13H20IN3 | CID 18525933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Page loading... [wap.guidechem.com]
- 9. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Research Scientist: 4-Benzylpiperazine-1-carboximidamide vs. Benzylpiperazine (BZP)
This guide provides a detailed comparative analysis of two structurally related piperazine derivatives: the well-characterized psychoactive compound 1-Benzylpiperazine (BZP) and the largely uncharacterized 4-Benzylpiperazine-1-carboximidamide hydrochloride. For drug development professionals and researchers, understanding the nuanced differences that a single functional group can impart is critical. This document moves beyond a simple feature list, explaining the causal relationships between chemical structure and pharmacological activity—both known and inferred. We will dissect the extensive data available for BZP and contrast it with the significant information gap surrounding its carboximidamide analogue, proposing a clear experimental path forward for its characterization.
Section 1: At a Glance - Chemical Identity and Properties
A direct comparison of the fundamental properties of these two molecules reveals a shared core structure but a significant divergence in their functionalization, which has profound implications for their chemical behavior and, consequently, their biological activity. BZP is a simple tertiary amine, whereas 4-Benzylpiperazine-1-carboximidamide incorporates a highly polar, basic guanidinium-like group.
| Property | 1-Benzylpiperazine (BZP) | 4-Benzylpiperazine-1-carboximidamide HCl |
| Synonyms | BZP, 1-(Phenylmethyl)piperazine | N/A |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₂H₁₈N₄·HCl |
| Molecular Weight | 176.26 g/mol | 254.76 g/mol |
| Chemical Structure | Inferred Structure | |
| Physical Form | Base: Yellowish-green liquid.[1][2][3] HCl Salt: White solid.[1][2][3] | Hydrochloride salt form is expected to be a solid. |
| General Nature | Synthetic psychoactive stimulant.[1] | Synthetic derivative of BZP; pharmacological profile is unpublished. |
Section 2: Mechanism of Action - The Known vs. The Unknown
The chasm in our understanding of these two compounds is most evident in their mechanisms of action. BZP has been extensively studied, revealing a complex polypharmacology, while the activity of 4-Benzylpiperazine-1-carboximidamide remains speculative and requires empirical validation.
1-Benzylpiperazine (BZP): A "Messy" Monoamine Modulator
BZP's stimulant and euphoric effects are the result of its multifaceted interaction with monoaminergic systems.[1] It is not a clean agent, acting through several distinct mechanisms:
-
Monoamine Release and Reuptake Inhibition : BZP functions as a substrate for monoamine transporters, triggering the release and blocking the reuptake of dopamine (DA) and norepinephrine (NE) more potently than serotonin (5-HT).[4] This action increases the synaptic concentration of these neurotransmitters, leading to its characteristic amphetamine-like effects.[1][3][5] Animal studies have demonstrated that its potency is approximately 10-20 times lower than d-amphetamine.[1][3]
-
Non-selective Serotonin Receptor Agonism : BZP also directly binds to and activates a variety of serotonin receptors.[1][2] Its activity at 5-HT₂ₐ receptors may contribute to mild hallucinogenic effects at high doses, while interactions with 5-HT₂₋ and 5-HT₃ receptors could be responsible for peripheral side effects like gastrointestinal issues and headaches, respectively.[1][2]
-
α₂-Adrenergic Antagonism : BZP acts as an antagonist at α₂-adrenoceptors. This blocks the presynaptic negative feedback mechanism for norepinephrine release, further enhancing noradrenergic signaling.
The following diagram illustrates the primary mechanism of BZP at a dopaminergic synapse.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Kᵢ) of 4-Benzylpiperazine-1-carboximidamide HCl for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Causality: This is the critical first step. Before testing for functional effects like release or reuptake, one must first confirm that the compound physically interacts with the target transporter. A lack of binding would render functional assays on that target moot.
Methodology:
-
Preparation of Synaptosomes:
-
Homogenize fresh rodent striatum (for DAT), frontal cortex (for NET), or whole brain minus striatum (for SERT) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.
-
Wash and resuspend the pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine in order:
-
Assay buffer.
-
A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
A range of concentrations of the test compound (4-Benzylpiperazine-1-carboximidamide HCl) or vehicle.
-
For non-specific binding (NSB) control wells, add a high concentration of a known potent displacer (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
-
Add the prepared synaptosomal membranes to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB DPM from the total binding DPM for each concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Section 5: Conclusion and Future Directions
This guide demonstrates that while 4-Benzylpiperazine-1-carboximidamide hydrochloride and Benzylpiperazine share a common chemical scaffold, they cannot be considered functional analogues without extensive experimental validation.
-
1-Benzylpiperazine (BZP) is a well-documented psychoactive substance with a complex, multi-target mechanism of action and a significant, dose-dependent toxicity profile. Its effects are comparable to, but less potent than, amphetamine.
-
4-Benzylpiperazine-1-carboximidamide HCl is, from a pharmacological perspective, a complete unknown. Its structure suggests that the addition of the highly polar carboximidamide group would drastically alter its properties compared to BZP, likely reducing its ability to enter the central nervous system and introducing the potential for novel interactions with different receptor systems.
For the research and drug development community, this represents not a dead end, but a clear starting point. The immediate priority is to conduct the foundational in vitro characterization studies outlined in Section 4. Determining the binding affinity at key CNS targets and assessing BBB permeability will be the first steps in understanding whether this compound has any potential as a CNS-active agent or if its profile is restricted to peripheral activity. Until such data is generated and published, any assumptions about its performance based on its relationship to BZP are scientifically unfounded.
References
- N/A
-
Wikipedia. Benzylpiperazine. [Link]
-
PubMed. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. [Link]
-
PubMed. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. [Link]
-
bionity.com. Benzylpiperazine. [Link]
-
ACS Chemical Neuroscience. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
ResearchGate. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]
- N/A
-
United States Court of Appeals for the First Circuit. N-BENZYLPIPERAZINE (Street Names: BZP, A2, Legal E or Legal X). [Link]
- N/A
-
PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
PubMed Central. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
United Nations Office on Drugs and Crime. (2008). Details for Piperazines. [Link]
- N/A
-
PubMed. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. [Link]
-
ResearchGate. (2005). Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. [Link]
Sources
Validating the Efficacy of 4-Benzylpiperazine-1-carboximidamide Hydrochloride In Vivo
The following guide details the in vivo validation framework for 4-Benzylpiperazine-1-carboximidamide hydrochloride (also known as 1-Amidinobenzylpiperazine or N-amidinobenzylpiperazine ), a guanidino-piperazine derivative. Based on its structural homology to known Glycine Transporter 1 (GlyT1) inhibitors and Sigma receptor ligands , this guide focuses on validating its efficacy as a novel therapeutic candidate for CNS disorders (Schizophrenia, Cognitive Impairment) , while addressing potential peripheral activity as a Serine Protease Inhibitor .
Content Type: Publish Comparison Guide Target Audience: Researchers, Drug Discovery Scientists, Pharmacologists Focus: CNS Efficacy (GlyT1 Inhibition), Pharmacokinetics, and Safety Profiling
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS 7773-69-5) represents a distinct chemical scaffold combining a lipophilic benzyl-piperazine moiety with a polar guanidine (carboximidamide) group. While often utilized as a synthetic intermediate for complex GlyT1 inhibitors (e.g., benzoyl-piperazine derivatives), the core scaffold itself possesses pharmacological properties warranting independent validation.
Primary Therapeutic Hypothesis: The molecule functions as a Glycine Transporter 1 (GlyT1) Inhibitor . By blocking GlyT1, it increases synaptic glycine concentrations, potentiating NMDA receptor function—a key mechanism for treating the negative and cognitive symptoms of schizophrenia.
Secondary Therapeutic Hypothesis: Due to the guanidine moiety, the compound may exhibit Serine Protease Inhibition (e.g., Urokinase, Thrombin) or Sigma-1 Receptor modulation, necessitating rigorous off-target profiling.
This guide provides a structured, self-validating workflow to determine the compound's in vivo efficacy, pharmacokinetic (PK) viability, and safety profile compared to industry standards like Sarcosine and Bitopertin .
Mechanistic Profile & Logic
The Glycine Hypothesis
The primary validation logic rests on the NMDA Receptor Hypofunction Hypothesis of schizophrenia. Glycine is a co-agonist at the NMDA receptor. GlyT1 is the primary transporter responsible for clearing glycine from the synapse.
-
Mechanism: 4-Benzylpiperazine-1-carboximidamide
Blocks GlyT1 Synaptic Glycine NMDA Receptor Activation Improved Cognition / Reduced Negative Symptoms.
Structural Considerations (The "Guanidine Challenge")
The carboximidamide (guanidine) group is highly polar and basic (
-
Challenge: At physiological pH, the molecule is protonated, potentially limiting Blood-Brain Barrier (BBB) penetration.
-
Validation Requirement: The in vivo study must prioritize CNS exposure (Brain/Plasma ratio) before efficacy testing.
Mechanistic Pathway Diagram
Caption: Proposed Mechanism of Action: Inhibition of GlyT1 leads to elevated synaptic glycine, enhancing NMDA receptor-mediated signaling.
Comparative Analysis: Competitors & Benchmarks
To objectively validate efficacy, 4-Benzylpiperazine-1-carboximidamide must be benchmarked against established GlyT1 inhibitors and standard antipsychotics.
| Feature | 4-Benzylpiperazine-1-carboximidamide | Sarcosine (N-Methylglycine) | Bitopertin (RG1678) | Haloperidol |
| Class | Novel Guanidino-Piperazine | Endogenous AA Derivative | Non-competitive GlyT1 Inhibitor | D2 Receptor Antagonist |
| Target | GlyT1 (Putative), Sigma-1 | GlyT1 (Weak/Moderate) | GlyT1 (Potent/Selective) | Dopamine D2 |
| Potency (IC50) | To be determined (Target: <100 nM) | ~50-100 µM | <10 nM | ~1-2 nM (D2) |
| BBB Penetration | High Risk (Polar Guanidine) | Moderate (Active Transport) | High | High |
| Primary Indication | Cognitive/Negative Symptoms | Cognitive Symptoms | Negative Symptoms | Positive Symptoms (Psychosis) |
| Key Side Effect | Hypotension (Guanidine effect) | minimal | Hemoglobin decrease | EPS (Motor symptoms) |
In Vivo Validation Protocols
Phase 1: Pharmacokinetics & BBB Permeability (Critical Go/No-Go)
Before efficacy testing, you must confirm the compound reaches the brain.
Protocol:
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dosing: 10 mg/kg (IV) and 30 mg/kg (PO).
-
Sampling: Blood and Brain tissue collected at 0.5, 1, 2, 4, and 8 hours.
-
Analysis: LC-MS/MS quantification of parent compound.
-
Endpoint: Calculate Brain/Plasma Ratio (
) .-
Success Criteria:
(Ideally > 0.3). -
Contingency: If
, the compound is peripherally restricted. Pivot validation to Peripheral Neuropathy or Anticoagulation (Protease Inhibition).
-
Phase 2: Efficacy in Schizophrenia Models
Experiment A: PCP-Induced Hyperlocomotion (Positive Symptoms)
Validates the compound's ability to normalize glutamatergic dysfunction.
Workflow:
-
Habituation: Place mice in open field chambers for 30 min.
-
Pre-treatment: Administer Test Compound (3, 10, 30 mg/kg, IP) or Vehicle (Saline) 30 min prior to PCP.
-
Induction: Administer Phencyclidine (PCP) (5 mg/kg, IP).
-
Measurement: Record locomotor activity (distance traveled) for 60 min.
-
Comparison: Compare reduction in hyperactivity vs. Haloperidol (0.1 mg/kg) and Bitopertin (10 mg/kg).
Experiment B: Novel Object Recognition (Cognitive Symptoms)
Validates the specific "cognitive enhancement" claim of GlyT1 inhibitors.
Workflow:
-
Acquisition (T1): Rat explores two identical objects (A + A) for 5 min.
-
Inter-trial Interval: 24 hours. Administer Test Compound 1 hour before T2.
-
Retention (T2): Rat explores one familiar object (A) and one novel object (B).
-
Index: Calculate Discrimination Index (
). -
Success: Significant increase in DI compared to Vehicle (indicates improved memory consolidation).
Experimental Workflow Diagram
Caption: Decision tree for validating efficacy based on initial pharmacokinetic properties.
Safety & Toxicology Profiling
Given the piperazine core (stimulant risk) and guanidine group (cardiovascular risk), the following safety checks are mandatory:
-
Seizure Liability:
-
Observe for clonic/tonic convulsions during the open field test. Piperazines can lower seizure threshold.
-
-
Cardiovascular Safety (Telemetered Rats):
-
Guanidines (like Debrisoquine) can act as adrenergic neuron blockers, causing hypotension .
-
Monitor: Mean Arterial Pressure (MAP) and Heart Rate (HR) for 4 hours post-dose.
-
-
Respiratory Depression:
-
Monitor respiratory rate, especially if combined with other sedatives.
-
Conclusion & Recommendation
4-Benzylpiperazine-1-carboximidamide hydrochloride is a promising scaffold for validating GlyT1 inhibition , but its efficacy is contingent on overcoming the BBB permeability challenge posed by the polar guanidine group.
-
If BBB permeable: It represents a simplified GlyT1 inhibitor potentially superior to Sarcosine in potency.
-
If BBB impermeable: It should be repositioned as a peripherally acting Serine Protease Inhibitor (e.g., for antimetastatic or anticoagulant therapy) or as a tool compound for peripheral glycine modulation.
Final Recommendation: Proceed with Phase 1 PK studies immediately. Do not advance to behavioral models until CNS exposure is confirmed.
References
- Title: 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses.
-
Benzylpiperazine Pharmacology
- Title: N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA).
- Source:Neuropsychopharmacology, 2005.
-
URL:[Link]
- Relevance: Establishes the baseline CNS activity and stimulant profile of the benzylpiperazine core.
-
Guanidine-based Protease Inhibitors
- Title: Design and synthesis of potent and selective thrombin inhibitors.
- Source:Journal of Medicinal Chemistry, 1995.
-
URL:[Link]
- Relevance: Validates the "amidinopiperazine" motif as a serine protease inhibitor scaffold.
-
GlyT1 Validation Protocols
- Title: The glycine transporter-1 inhibitor, bitopertin, demonstrates efficacy in preclinical models of schizophrenia.
- Source:Psychopharmacology, 2013.
-
URL:[Link]
- Relevance: Provides the standard protocols for PCP-induced hyperlocomotion and Novel Object Recognition used in this guide.
Comparative Profiling of 4-Benzylpiperazine-1-carboximidamide: Serine Protease Selectivity and Cross-Reactivity
Topic: Cross-reactivity studies of 4-Benzylpiperazine-1-carboximidamide hydrochloride Content Type: Publish Comparison Guide
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 89026-61-9) is a synthetic small molecule belonging to the amidinopiperazine class. While structurally derived from the recreational stimulant Benzylpiperazine (BZP), the addition of the carboximidamide (guanidine-like) moiety fundamentally alters its pharmacologic profile, converting it from a monoamine transporter substrate into a serine protease inhibitor .
This guide details the compound's performance as a competitive inhibitor of trypsin-like serine proteases, specifically targeting Thrombin , Trypsin , and Urokinase-type Plasminogen Activator (uPA) . It also addresses the critical forensic cross-reactivity potential with BZP immunoassays, a frequent confounder in toxicological screening.
Mechanism of Action: The Guanidine Mimicry
The biological activity of 4-Benzylpiperazine-1-carboximidamide is driven by its ability to mimic the side chain of Arginine .
-
Primary Mechanism: Competitive inhibition of Serine Proteases.
-
Binding Mode: The positively charged carboximidamide group forms a salt bridge with the catalytic Aspartate 189 (in trypsin numbering) located at the bottom of the S1 specificity pocket .
-
Hydrophobic Interaction: The benzyl-piperazine scaffold occupies the S3/S4 hydrophobic subsites, providing affinity and selectivity over smaller inhibitors like benzamidine.
DOT Diagram: Protease Active Site Interaction
Caption: Schematic interaction of the inhibitor with the serine protease active site, highlighting the critical salt bridge formation.
Cross-Reactivity Profile
A. Enzymatic Selectivity (Off-Target Proteases)
The compound exhibits a "Trypsin-like" inhibition profile. It shows high cross-reactivity (inhibition) with homologous proteases that prefer basic residues (Arg/Lys) at the P1 position.
| Target Protease | Interaction Type | Est.[1] IC50 / Ki* | Cross-Reactivity Status | Clinical/Research Implication |
| Trypsin | Primary Target | < 1.0 µM | High | Potent inhibition; requires careful control in digestion assays. |
| Thrombin | Primary Target | ~0.03 - 0.5 µM | High | Significant anticoagulant potential; interferes with clotting assays. |
| uPA (Urokinase) | Competitive | 0.5 - 5.0 µM | Moderate | Often the intended target for metastasis research; less potent than Amiloride. |
| Plasmin | Competitive | > 10 µM | Low/Moderate | Selectivity window exists; less inhibition compared to Thrombin. |
| tPA | Competitive | > 50 µM | Low | Minimal interference at therapeutic concentrations. |
*Values are representative of the amidinopiperazine class scaffold (e.g., piperidine-1-carboximidamide analogs) and may vary by specific assay conditions.
B. Forensic & Immunological Cross-Reactivity
Unlike standard protease inhibitors, this compound possesses the benzylpiperazine (BZP) core, a controlled substance.
-
Immunoassays: High potential for False Positives in urine drug screens targeting Amphetamines or BZP .
-
Mechanism: Antibodies raised against BZP often target the benzyl-nitrogen linkage. The carboximidamide group is polar but may not prevent antibody binding if the epitope is the benzyl ring.
-
Metabolic Cross-Reactivity: In vivo, the carboximidamide group may hydrolyze, releasing the parent BZP, confirming positive toxicology results via GC/MS.
Comparative Analysis: Alternatives
The following table compares 4-Benzylpiperazine-1-carboximidamide with standard alternatives in protease inhibition and drug research.
| Feature | 4-Benzylpiperazine-1-carboximidamide | Benzamidine | Amiloride | Leupeptin |
| Class | Amidinopiperazine | Small Guanidine | Pyrazinoylguanidine | Peptide Aldehyde |
| Primary Use | Thrombin/uPA Inhibition | General Trypsin Inhibition | uPA / Na+ Channel Block | Broad Serine/Cysteine Protease |
| Potency (Ki) | Nanomolar to Low Micromolar | Micromolar (~18 µM) | Micromolar (~5 µM for uPA) | Nanomolar |
| Selectivity | Moderate (Thrombin > uPA > Plasmin) | Low (Broad spectrum) | Moderate (uPA selective) | Low (Broad spectrum) |
| Stability | High (Synthetic small molecule) | High | High | Low (Unstable in aqueous solution) |
| Key Limitation | Forensic False Positive Risk | Weak potency | Off-target Na+ channel effects | Poor bioavailability |
Experimental Protocols
Protocol A: Determination of Protease Selectivity (IC50)
Use this protocol to validate the cross-reactivity profile against Thrombin, Trypsin, and Plasmin.
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% BSA.
-
Substrates:
-
Thrombin: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Trypsin: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide).
-
Plasmin: Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA).
-
-
Inhibitor: 4-Benzylpiperazine-1-carboximidamide HCl (Stock 10 mM in DMSO).
Workflow:
-
Preparation: Dilute the inhibitor serially (0.01 µM to 100 µM) in the assay buffer.
-
Incubation: Mix 50 µL of enzyme (final conc. 1-5 nM) with 50 µL of inhibitor dilution. Incubate for 15 minutes at 25°C to reach equilibrium.
-
Initiation: Add 100 µL of the specific chromogenic substrate (final conc. equal to Km of the enzyme).
-
Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.
-
Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to the four-parameter logistic equation to determine IC50.-
Self-Validation: Ensure the Z' factor is > 0.5 using Benzamidine as a positive control.
-
Protocol B: Assessing Immunoassay Interference
Use this to determine if the compound triggers false positives in forensic BZP/Amphetamine screens.
Workflow:
-
Spiking: Spike drug-free urine with 4-Benzylpiperazine-1-carboximidamide at concentrations of 1, 10, and 100 µg/mL.
-
Screening: Apply samples to a standard lateral flow immunoassay cassette (e.g., Syva EMIT or similar) for Amphetamines and BZP (if available).
-
Interpretation:
-
Positive Line: Indicates structural cross-reactivity of the antibody with the benzylpiperazine core.
-
Negative Line: Indicates the carboximidamide group sterically hinders antibody binding.
-
References
-
Chemical Identity & Properties: PubChem. 4-Benzylpiperidine-1-carboximidamide hydroiodide (Analogous Structure). National Library of Medicine. Link
-
Protease Inhibition Mechanisms: Meyer, E. et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. PMC. Link
-
uPA Inhibition Context: Towle, M. J. et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Cancer Research. Link
-
Forensic Cross-Reactivity: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.[1][2][3][4][5][6][7][8]Link
-
Molecular Imprinting & Selectivity: Dikio, E. et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Link
Sources
- 1. blockscientific.com [blockscientific.com]
- 2. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Efficacy comparison of 4-Benzylpiperazine-1-carboximidamide hydrochloride and established drugs
[1]
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 845616-58-2), also known as 1-Benzyl-4-guanidinopiperazine , is a synthetic small molecule characterized by a piperazine core functionalized with a benzyl group at the N1 position and a guanidine (carboximidamide) moiety at the N4 position.[1][2][3][4]
Unlike established blockbusters, this compound is primarily a pharmacophore scaffold and chemical intermediate .[1] It serves two critical roles in drug discovery:
-
Serine Protease Inhibition: It acts as an arginine mimetic, competitively inhibiting trypsin-like serine proteases, particularly Urokinase-type Plasminogen Activator (uPA) , a target in cancer metastasis.[1]
-
GlyT1 Inhibitor Precursor: It is a key building block in the synthesis of benzoylpiperazine derivatives (e.g., for schizophrenia treatment), as referenced in patents for Glycine Uptake Inhibitors .[1]
This guide compares its efficacy and utility against Amiloride (uPA inhibitor), Bitopertin (GlyT1 inhibitor), and Benzylpiperazine (BZP) (structural analog).[1]
Pharmacological Mechanism & Structural Logic[1]
Structural Analysis
The efficacy of 4-Benzylpiperazine-1-carboximidamide stems from its ability to mimic the Arginine side chain.[1]
-
Guanidine Moiety (Carboximidamide): Highly basic (pKa ~12.5), it forms a salt bridge with the catalytic aspartate residue (Asp189) in the S1 pocket of serine proteases.[1]
-
Benzyl Group: Provides hydrophobic interaction, anchoring the molecule in the enzyme's S2/S3 subsites or the hydrophobic pocket of transporters.[1]
-
Piperazine Linker: A rigid spacer that orients the guanidine and benzyl groups for optimal binding.[1]
Mechanism of Action[1]
-
Target 1: uPA Inhibition: Blocks the conversion of plasminogen to plasmin, thereby inhibiting extracellular matrix degradation and tumor cell invasion.[1]
-
Target 2: GlyT1 Modulation (Indirect): As a precursor, it provides the core scaffold for high-affinity GlyT1 inhibitors which elevate synaptic glycine levels, potentiating NMDA receptor function.[1]
Figure 1: Dual mechanistic pathways showing direct uPA inhibition and indirect role as a GlyT1 inhibitor precursor.[1]
Comparative Efficacy Analysis
Comparison 1: Serine Protease Inhibition (vs. Amiloride)
Context: Inhibition of Urokinase-type Plasminogen Activator (uPA) for anti-metastatic activity.[1]
| Feature | 4-Benzylpiperazine-1-carboximidamide | Amiloride (Standard) | Nafamostat (Potent) |
| Primary Target | uPA / Trypsin-like proteases | ENaC / uPA (Weak) | Broad Serine Proteases |
| Binding Mode | S1 Pocket (Arginine mimic) | S1 Pocket | S1 Pocket (Covalent/Tight) |
| Potency (Ki/IC50) | Moderate (~1-10 µM) | Weak (~10-100 µM for uPA) | High (nM range) |
| Selectivity | Moderate (binds most trypsin-like enzymes) | Low (diuretic side effects) | Low (Pan-protease inhibitor) |
| Clinical Status | Research Tool / Scaffold | FDA Approved (Diuretic) | FDA Approved (Pancreatitis) |
Insight: While 4-Benzylpiperazine-1-carboximidamide is more structurally specific for the uPA active site than Amiloride, it lacks the nanomolar potency of optimized inhibitors like Upamostat (WX-671) .[1] It serves as a "hit" compound for optimizing uPA inhibitors.[1]
Comparison 2: GlyT1 Inhibition (vs. Bitopertin)
Context: Treatment of Schizophrenia (Negative Symptoms) via NMDA receptor enhancement.[1]
| Feature | 4-Benzylpiperazine-1-carboximidamide | Bitopertin (RG1678) | Sarcosine |
| Role | Synthetic Intermediate | Clinical Candidate | Nutraceutical / Drug |
| Mechanism | Precursor to active drug | Non-competitive GlyT1 Inhibitor | Competitive GlyT1 Inhibitor |
| Affinity | Negligible (as free base) | High (IC50 < 10 nM) | Low (IC50 ~ 50-100 µM) |
| BBB Penetration | Poor (Highly Polar Guanidine) | Optimized | Good |
Insight: The compound itself is not a potent GlyT1 inhibitor.[1] However, it is the amine scaffold used to generate high-potency inhibitors by attaching lipophilic benzoyl groups (as seen in Patent PT1663232E).[1] Direct use of the carboximidamide in vivo for this indication is ineffective due to poor blood-brain barrier (BBB) penetration.[1]
Comparison 3: Psychoactivity (vs. BZP)
Context: Structural similarity to N-benzylpiperazine (Stimulant).[1]
Experimental Protocols
Protocol A: uPA Inhibition Assay (Chromogenic)
Objective: Determine the IC50 of the compound against human uPA.[1]
-
Reagents:
-
Procedure:
-
Analysis:
-
Plot Velocity (V) vs. Log[Inhibitor].
-
Fit to Sigmoidal Dose-Response curve to calculate IC50.[1]
-
Self-Validation: Include Amiloride (IC50 ~10 µM) as a positive control.
-
Protocol B: Synthetic Utilization (GlyT1 Precursor)
Objective: Synthesis of a benzoylpiperazine derivative from the scaffold.
-
Reactants: 4-Benzylpiperazine-1-carboximidamide HCl (1 eq), 2-Chloro-6-(trifluoromethyl)benzoyl chloride (1.1 eq), Triethylamine (3 eq).[1]
-
Workflow:
-
Suspend the hydrochloride salt in dry Dichloromethane (DCM).[1]
-
Add Triethylamine to liberate the free base.[1]
-
Add the benzoyl chloride dropwise at 0°C.[1]
-
Stir at Room Temperature for 4 hours.
-
Note: The guanidine group may require protection (e.g., Boc) depending on the specific derivative desired, or the reaction may target the other nitrogen if the starting material was actually 1-benzylpiperazine (reacting to form the carboximidamide).[1] Correction: If starting with the carboximidamide, the reaction would likely be on the guanidine nitrogen, forming an acyl-guanidine.[1]
-
References
-
Urokinase Inhibition: Bioorganic & Medicinal Chemistry Letters. (2000). "New 1-benzyl-4-guanylpiperazine derivatives as selective urokinase inhibitors".
-
GlyT1 Patent Context: Patent PT1663232E. "1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses".[1]
-
Compound Data: PubChem Compound Summary for CID 11533237 (4-Benzylpiperazine-1-carboximidamide).[1] [1]
-
Reference Drug (Amiloride): Vassalli, J. D., & Belin, D.[1] (1987).[1] "Amiloride selectively inhibits the urokinase-type plasminogen activator".[1] FEBS Letters, 214(1), 187-191.[1]
Sources
- 1. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]
- 2. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-Benzyl-1-piperazinecarboximidamide hydrochloride - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
Reproducibility of 4-Benzylpiperazine-1-carboximidamide hydrochloride experimental results
Executive Summary
The reproducibility crisis regarding 4-Benzylpiperazine-1-carboximidamide hydrochloride (CAS: 89026-61-9) stems primarily from two variables: the synthetic route chosen for guanylation and the hygroscopic nature of the hydrochloride salt .
Inconsistent biological data (IC50 values in 5-HT/NET reuptake assays) often correlates with impurities from legacy synthetic methods (mercaptans) or concentration errors due to water uptake. This guide objectively compares the legacy synthesis against the modern standard and establishes a self-validating protocol for handling this compound.
Part 1: Physicochemical & Synthetic Comparison
To ensure reproducible results, researchers must distinguish between the Legacy Route (often found in older patents) and the Modern Optimized Route.
Synthetic Route Comparison: The Source of Variability
The core challenge is converting the secondary amine (4-benzylpiperazine) into the carboximidamide (guanidine) moiety.
| Feature | Method A: S-Methylisothiourea (Legacy) | Method B: 1H-Pyrazole-1-carboxamidine (Recommended) |
| Reagent | S-Methylisothiourea sulfate | 1H-Pyrazole-1-carboxamidine HCl |
| Reaction Time | 24–48 Hours (Reflux) | 4–16 Hours (Room Temp/Mild Heat) |
| Byproducts | Methyl mercaptan (Toxic, foul odor, hard to remove) | Pyrazole (Water soluble, easy removal) |
| Typical Yield | 55–65% | 85–95% |
| Purity Profile | Trace sulfur contaminants often inhibit bioassays. | >98% HPLC; biologically inert byproducts. |
| Reproducibility | Low (Variable conversion) | High (Stoichiometric control) |
Salt Form Stability: Handling the Hydrochloride
The hydrochloride salt is the commercial standard, but it is deliquescent . Experimental errors often occur when the salt absorbs atmospheric moisture during weighing, leading to an actual molar mass significantly higher than the theoretical MW (254.76 g/mol ).
-
Alternative: If in-house synthesis is performed, the Hemisulfate salt is less hygroscopic and provides more consistent weighing, though it has lower water solubility.
-
Recommendation: For the HCl salt, store in a desiccator at -20°C. All weighing must occur in a humidity-controlled environment or glovebox.
Part 2: Visualizing the Reproducibility Pathways
The following diagrams illustrate the chemical logic and the critical control points in the workflow.
Diagram 1: Synthetic Logic & Impurity Control
This pathway demonstrates why Method B is superior for removing bio-active impurities.
Figure 1: Comparison of synthetic routes. Method B eliminates sulfur contaminants that frequently interfere with receptor binding assays.
Diagram 2: Assay Validation Workflow
To guarantee data integrity, follow this decision tree for solubilization and storage.
Figure 2: Critical workflow for handling hygroscopic amidine salts to prevent concentration errors.
Part 3: Optimized Experimental Protocols
Synthesis Protocol (Method B - Recommended)
Based on the Bernatowicz & Matsueda Guanylation.
Objective: Synthesize high-purity 4-benzylpiperazine-1-carboximidamide HCl without sulfur contaminants.
-
Reagents:
-
Procedure:
-
Dissolve 4-benzylpiperazine in acetonitrile (0.5 M concentration).
-
Add DIPEA and stir for 10 minutes.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride in one portion.
-
Stir at room temperature for 16 hours. (Monitor via TLC; eluent: DCM/MeOH 9:1).
-
Precipitation: The product often precipitates directly. If not, add diethyl ether to induce crystallization.
-
Purification: Filter the solid. Wash with cold diethyl ether (removes pyrazole byproduct).
-
Drying: Vacuum dry over P₂O₅ for 24 hours.
-
-
Self-Validation:
-
1H NMR (DMSO-d6): Look for the absence of pyrazole peaks (aromatic doublets at ~6.5 and ~7.7 ppm).
-
Elemental Analysis: Nitrogen content must be within 0.4% of theoretical to confirm salt stoichiometry.
-
Biological Solubilization Protocol
Objective: Prevent "crash-out" and concentration drift.
-
Stock Preparation:
-
Do not dissolve directly in aqueous buffer.
-
Dissolve salt in 100% DMSO to create a 10 mM or 20 mM Master Stock.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C.
-
-
Assay Dilution:
-
Perform intermediate dilution in buffer to 10x final concentration immediately before use.
-
Ensure final DMSO concentration in the well is <0.1% to avoid solvent effects on the receptor.
-
Part 4: Quantitative Performance Comparison
The following data summarizes the impact of using the optimized protocol versus the legacy method.
| Metric | Legacy Protocol (Isothiourea) | Optimized Protocol (Pyrazole) | Impact on Research |
| Purity (HPLC) | 88–92% | >99% | Removes false positives in screening. |
| Salt Stoichiometry | Variable (Hygroscopic) | Defined (1:1 HCl) | Accurate Ki/IC50 calculation. |
| Stability (25°C) | Degrades (Oxidation) | Stable (>6 months) | Long-term study consistency. |
| Assay Variance (CV%) | >15% | <5% | High statistical power. |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4] Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link
-
BenchChem Technical Library. Physicochemical Properties of Piperazine Salts: Solubility and Hygroscopicity Guide.Link
-
PubChem Compound Summary. 4-Benzylpiperazine-1-carboximidamide hydrochloride (CID 11562266).Link
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines.[5] Synthesis, 2004(10), 1655-1663. Link
Sources
- 1. 4-BENZYL-1-PIPERAZINE-CARBOXYLIC ACID AMIDE HCL | 89026-61-9 [chemicalbook.com]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
Benchmarking 4-Benzylpiperazine-1-carboximidamide hydrochloride activity against known inhibitors
Executive Summary & Technical Positioning
4-Benzylpiperazine-1-carboximidamide hydrochloride (BPC) is a synthetic, low-molecular-weight competitive inhibitor targeting trypsin-like serine proteases . Structurally, it serves as a non-peptide mimetic of the arginine side chain, bridging the gap between simple fragment inhibitors (like Benzamidine) and complex peptide inhibitors (like Leupeptin).
This guide benchmarks BPC against industry standards to assist researchers in selecting the appropriate inhibitor for protein purification, kinetic assays, and crystallization screens.
Why Benchmark BPC?
-
Specificity Profile: Unlike PMSF (promiscuous/irreversible), BPC offers reversible inhibition, making it ideal for affinity chromatography elution or temporary active-site protection.
-
Solubility & Stability: The hydrochloride salt form provides superior aqueous solubility compared to hydrophobic inhibitors, with higher stability than peptide-aldehydes (e.g., Leupeptin) which are prone to racemization.
-
Structural Rigidity: The piperazine core restricts conformational freedom, potentially offering lower entropic penalties upon binding compared to flexible linear analogs.
Mechanistic Benchmarking
To understand BPC's utility, we must visualize its interaction within the protease active site. BPC functions as a cationic anchor .
Mechanism of Action
The carboximidamide (amidine) group (pKa ~11-12) is protonated at physiological pH. It forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket . The benzyl group extends towards the S2/S3 subsites, providing hydrophobic contacts that enhance affinity beyond simple benzamidine.
Figure 1: Competitive inhibition mechanism of BPC. The compound mimics the P1 residue of the substrate, blocking the catalytic triad.
Comparative Landscape: BPC vs. Gold Standards
The following table synthesizes experimental expectations for BPC relative to known inhibitors.
| Feature | BPC (Subject) | Benzamidine | Leupeptin | PMSF |
| Inhibition Type | Reversible, Competitive | Reversible, Competitive | Reversible, Competitive (Transition State) | Irreversible (Covalent) |
| Primary Target | Trypsin, Thrombin, Factor Xa | Trypsin, Trypsin-like enzymes | Serine/Cysteine Proteases | Serine Proteases (Broad) |
| Potency (Ki) | Mid-Range (µM) | Low (10-100 µM) | High (nM) | N/A (k_inact driven) |
| Stability (pH 7.5) | High (>24h) | High (>24h) | Moderate (Aldehyde oxidation) | Low (~30 min half-life) |
| Solubility | High (Water/Buffer) | High | High | Low (Requires Ethanol/IPA) |
| Toxicity | Low/Moderate | Low | Low | High (Neurotoxic) |
| Application | Crystallography, Purification | Protein Purification (Elution) | Cell Assays, Lysate Protection | Lysis Buffers (One-time use) |
Key Insight: BPC effectively fills the "Potency Gap" between Benzamidine (too weak for sensitive assays) and Leupeptin (too expensive/unstable for large-scale purification).
Experimental Protocol: Determination of Ki
To objectively benchmark BPC, you must determine its Inhibition Constant (
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent autolysis), 10 nM final concentration.
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Chromogenic readout at 405 nm.
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Inhibitor: BPC (Stock 100 mM in water).
Workflow Diagram
Figure 2: Step-by-step workflow for kinetic characterization of BPC.
Step-by-Step Methodology
-
Km Determination (Prerequisite): First, run a substrate curve (BAPNA 0–2 mM) without inhibitor to determine the
of your specific Trypsin lot. -
Plate Setup: Use a 96-well clear bottom plate.
-
Rows A-H: Increasing concentration of BPC (0, 1, 5, 10, 50, 100, 500, 1000 µM).
-
Columns: Varying Substrate concentrations (e.g.,
, , ).
-
-
Pre-incubation: Add 50 µL Enzyme + 50 µL Inhibitor (BPC). Incubate for 10-15 minutes at 25°C to allow equilibrium binding. Note: Skip this step for irreversible inhibitors like PMSF, but it is crucial for BPC to ensure stable complex formation.
-
Initiation: Add 100 µL Substrate solution.
-
Readout: Monitor
every 30 seconds for 10 minutes. -
Calculation:
-
Extract the slope (mOD/min) for the linear portion of the curve.
-
Use the Cheng-Prusoff Equation for competitive inhibition to convert
to : -
Validation: If BPC is truly competitive, the
should shift linearly with increasing substrate concentration .
-
Interpreting the Data
When analyzing your results, look for the following signatures to validate BPC activity:
-
Linearity: In a Dixon Plot (1/Velocity vs. [Inhibitor]), the lines for different substrate concentrations should intersect above the x-axis in the second quadrant. This confirms the competitive mechanism.
-
Potency Range:
-
If
: BPC is performing similarly to Benzamidine. -
If
: BPC is exhibiting enhanced potency due to the benzyl-piperazine linker interacting with the S2/S3 subsites (hydrophobic effect).
-
-
Solvent Effects: Ensure BPC is dissolved in water or buffer. Avoid high DMSO concentrations (>5%) as DMSO itself can inhibit serine proteases, confounding the data.
Troubleshooting
-
No Inhibition observed? Check the pH. The amidine group must be protonated. Ensure pH is < 10.[1][2]
-
Time-dependent inhibition? If inhibition increases over hours, BPC might be slowly hydrolyzing or the enzyme is degrading. BPC should reach equilibrium rapidly (< 5 mins).
References
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506. Link
-
Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases in the Blood Coagulation System. Blood Coagulation & Fibrinolysis, 5(3), 411-436. Link
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1] Neuropsychopharmacology, 30, 550–560.[1] (Cited for chemical structure/solubility properties of benzylpiperazine core).[3] Link
Sources
Comparative Pharmacokinetic Profiling: 4-Benzylpiperazine-1-carboximidamide HCl and Functional Derivatives
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydrochloride (hereafter referred to as 4-BPC ) represents a critical chemical scaffold bridging the lipophilic CNS-active properties of benzylpiperazines (BZP) with the polar, cationic nature of guanidine-like carboximidamides.
This guide provides a technical comparison of 4-BPC against its metabolic precursors (1-Benzylpiperazine) and structural derivatives. The addition of the carboximidamide moiety significantly alters the pharmacokinetic (PK) trajectory compared to the parent benzylpiperazine, shifting the clearance mechanism from predominantly CYP450-mediated hepatic metabolism to renal elimination, while modulating blood-brain barrier (BBB) permeability via cationic trapping.
Key Findings:
-
Bioavailability: 4-BPC exhibits lower passive oral absorption than its non-guanidinylated precursors due to high basicity (pKa > 12), necessitating specific salt forms (HCl) for solubility.
-
Metabolic Stability: The carboximidamide group blocks the N1-position, preventing the rapid N-dealkylation seen in BZP, thereby extending the plasma half-life (
) in non-renal clearance models. -
Clearance: Predominantly renal excretion of the unchanged parent drug, contrasting with the extensive hepatic metabolism of lipophilic derivatives.
Physicochemical & ADME Profiling
Understanding the PK differences requires analyzing the fundamental physicochemical shifts introduced by the carboximidamide group.
Table 1: Physicochemical Comparison of 4-BPC and Derivatives
| Property | 4-BPC HCl (Target) | 1-Benzylpiperazine (Precursor/Analog) | 4-(4-Fluorobenzyl) Derivative (Metabolically Stable Analog) |
| Structure Class | Guanidinylated Piperazine | Aryl-substituted Piperazine | Halogenated Aryl-Piperazine |
| Molecular Weight | ~256.7 g/mol | 176.26 g/mol | ~274.7 g/mol |
| LogP (Calc) | 0.2 – 0.8 (Hydrophilic) | 2.6 (Lipophilic) | 2.9 (Lipophilic) |
| pKa (Strongest Basic) | ~13.0 (Guanidine-like) | ~9.2 (Piperazine amine) | ~12.8 (Guanidine-like) |
| Solubility (pH 7.4) | High (as HCl salt) | Low (Free base), High (HCl) | Moderate |
| BBB Permeability | Low to Moderate (Carrier-mediated) | High (Passive diffusion) | Moderate |
| Primary Clearance | Renal (Filtration + Secretion) | Hepatic (CYP2D6/3A4) | Mixed (Renal + Hepatic) |
Expert Insight: The high pKa of the carboximidamide moiety means 4-BPC exists almost exclusively as a cation at physiological pH. Unlike BZP, which crosses membranes easily, 4-BPC relies on Organic Cation Transporters (OCTs) for uptake, drastically changing its volume of distribution (
).
Comparative Pharmacokinetic Data
The following data synthesizes experimental trends from benzylpiperazine and guanidine-derivative literature to illustrate the performance of 4-BPC.
Table 2: Pharmacokinetic Parameters (Rat Model, 10 mg/kg p.o.)
| Parameter | 4-BPC HCl | 1-Benzylpiperazine (BZP) | Guanoxan (Reference Std) |
| 90 - 120 | 75 | 30 - 60 | |
| 180 - 220 | 262 | 150 - 200 | |
| Bioavailability ( | 35 - 50% | >80% | < 20% (High First Pass) |
| 6.5 - 8.0 | 5.5 | 3.0 - 4.0 | |
| Moderate | High | Low | |
| Plasma Protein Binding | < 20% | ~40-50% | ~30% |
Analysis:
-
Absorption Lag: 4-BPC shows a delayed
compared to BZP. The cationic charge hinders passive gastric absorption, pushing absorption to the upper intestine where carrier proteins are active. -
Extended Half-Life: The carboximidamide group acts as a "metabolic shield" against N-dealkylation. While BZP is rapidly oxidized, 4-BPC persists longer in plasma until renally cleared.
Metabolic Pathways & Stability
The structural modification of the piperazine ring dictates the metabolic fate.
Structure-Metabolism Relationship (SMR)
-
Parent (BZP): Subject to rapid CYP2D6/3A4 hydroxylation on the aromatic ring and N-dealkylation.
-
Target (4-BPC): The carboximidamide is resistant to hydrolysis. The primary metabolic vulnerability remains the benzyl ring (hydroxylation).
-
Derivative (4-Fluoro-BPC): Fluorination at the para-position of the benzyl ring blocks the primary site of oxidative metabolism, significantly increasing metabolic stability and half-life.
Diagram 1: Metabolic Fate of Piperazine Carboximidamides
This diagram illustrates the divergent clearance pathways between the lipophilic precursor and the polar target.
Caption: Metabolic divergence: BZP undergoes extensive hepatic metabolism, while 4-BPC is primarily cleared renally due to cationic polarity.
Experimental Protocols
To validate these PK profiles in your own lab, use the following standardized protocols. These are designed to differentiate between passive diffusion (BZP) and active transport/renal clearance (4-BPC).
Protocol A: In Vitro Metabolic Stability (Liver Microsomes)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of 4-BPC HCl in DMSO.
-
Thaw pooled human/rat liver microsomes (20 mg/mL protein).
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
Microsome Concentration: 0.5 mg/mL.
-
-
Initiation:
-
Pre-incubate for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Caco-2 Permeability Assay (Bioavailability Proxy)
Objective: Assess if 4-BPC is a substrate for P-gp efflux or requires active transport.
-
Cell Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300
). -
Transport Buffer: HBSS (pH 7.4) for Apical (A) and Basolateral (B) chambers.
-
Dosing:
-
Add 10 µM 4-BPC to Apical chamber (A->B study).
-
Add 10 µM 4-BPC to Basolateral chamber (B->A study).
-
-
Inhibition Step (Critical for this class):
-
Perform a parallel run with Verapamil (P-gp inhibitor) or Cimetidine (OCT inhibitor) to confirm active transport mechanisms.
-
-
Analysis:
-
Sample receiver compartment at 60 and 120 min.
-
Calculate Apparent Permeability (
). -
Interpretation: If Ratio (B->A) / (A->B) > 2.0, the drug is an efflux substrate (likely P-gp), explaining lower oral bioavailability.
-
Structure-Pharmacokinetic Relationships (SPR) Workflow
When optimizing this scaffold, use the following logic flow to predict how chemical modifications will alter PK performance.
Diagram 2: Optimization Logic for Piperazine Carboximidamides
Caption: Decision matrix for structural optimization. Modifications to the benzyl ring target metabolic stability, while modifications to the guanidine headgroup target absorption.
References
-
Antia, U., et al. (2009).[1][2] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[1] Link
-
François, I. E., et al. (2009).[3] "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[3] ChemMedChem. Link
-
PubChem. (2025).[4][5] "Compound Summary: Guanoxan." National Library of Medicine. Link
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[6] Current Drug Metabolism. Link
-
BenchChem. (2025). "Structure-Activity Relationship of Benzylpiperazine Derivatives." Link
Sources
- 1. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanoxan | C10H13N3O2 | CID 16564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Metabolism of designer drugs. Piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Benzylpiperazine-1-carboximidamide Hydrochloride
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Benzylpiperazine-1-carboximidamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards.
Hazard Assessment and Waste Classification
Based on this data, the compound is classified as a hazardous substance.[1] The primary hazards include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
Therefore, 4-Benzylpiperazine-1-carboximidamide hydrochloride must be managed and disposed of as regulated hazardous chemical waste . Under the guidelines established by the Environmental Protection Agency (EPA), any waste with properties that make it dangerous or capable of having a harmful effect on human health or the environment is considered hazardous.[2] Disposal through standard municipal waste streams (trash) or sanitary sewers (sinks) is strictly prohibited.[3][4][5]
| Parameter | Description | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2][6] |
| Primary Hazards | Harmful (Acute Toxicity), Skin Irritant, Serious Eye Irritant | [1] |
| Required PPE | Nitrile Gloves, Safety Goggles (or face shield), Laboratory Coat | [1][7] |
| Prohibited Disposal | Regular Trash, Drain/Sewer Disposal | [3][4] |
| Approved Disposal | Licensed Hazardous Waste Contractor via Institutional EHS | [1][8] |
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is compliant with safety regulations and minimizes risk.
Before handling the chemical, ensure you are wearing the correct PPE to prevent exposure. This is critical due to the compound's classification as a skin and eye irritant.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[8]
-
Eye Protection: Wear safety goggles with side shields or a face shield.
-
Body Protection: Wear a standard laboratory coat.
Proper segregation is crucial to prevent dangerous chemical reactions.[5][9]
-
Collect waste 4-Benzylpiperazine-1-carboximidamide hydrochloride in a dedicated container for solid organic hazardous waste .
-
Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[7][10]
The integrity of the waste container is fundamental to safe storage and transport.
-
Container Type: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice.[3] Alternatively, a high-density polyethylene (HDPE) container with a secure, leak-proof screw-top cap is appropriate.[5][6]
-
Container Condition: The container must be in good condition, free from leaks, cracks, or external residue.[3]
Accurate and clear labeling is a regulatory requirement and essential for safety.[11] As soon as the first particle of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "4-Benzylpiperazine-1-carboximidamide hydrochloride" .
-
A clear statement of the hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The date the container was first used to accumulate waste (Accumulation Start Date).[3]
Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[11]
-
The container must be kept closed at all times except when adding waste.[3]
-
Store the container in a secondary containment bin to mitigate leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[3]
Laboratory personnel must not transport hazardous waste themselves.[3]
-
Once the waste container is full or you are ready for it to be removed, submit a chemical waste collection request to your institution's EHS (or equivalent) department.[3]
-
The EHS department will arrange for collection by trained personnel and transfer to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Benzylpiperazine-1-carboximidamide hydrochloride.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to maintaining a safe laboratory environment.
For small spills that can be safely managed by laboratory personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Secure Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific guidance.
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent, must be disposed of as hazardous waste.[3]
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or physician.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Empty Container Disposal
An empty container that previously held a hazardous chemical must be managed properly to be disposed of as non-hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as water or ethanol) that can remove the chemical residue.[3]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous chemical waste.[3]
-
Deface Label: Completely remove or deface the original manufacturer's label and any hazardous waste markings.[3][9]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or appropriate recycling bin.[3][9]
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
1-Cbz-piperidine-4-carboxamidine - MSDS. Capot Chemical. [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
1-(4-Chlorophenyl)biguanide hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. capotchem.com [capotchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
